molecular formula C8H8FNO2 B1357886 Methyl 6-fluoro-2-methylnicotinate CAS No. 1227595-02-9

Methyl 6-fluoro-2-methylnicotinate

Cat. No.: B1357886
CAS No.: 1227595-02-9
M. Wt: 169.15 g/mol
InChI Key: LLWCAHFEDSDTQN-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-2-methylnicotinate is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-fluoro-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWCAHFEDSDTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246071
Record name Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate
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Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227595-02-9
Record name Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227595-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of Methyl 6-fluoro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 6-fluoro-2-methylnicotinate

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its structure, which combines a fluorinated pyridine core with methyl and methyl ester functionalities, offers multiple points for chemical modification. This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway to this valuable compound. We will detail a logical two-stage synthetic strategy, beginning with the preparation of the crucial intermediate, 6-fluoro-2-methylnicotinic acid, followed by its efficient conversion to the target methyl ester. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction and Strategic Overview

The synthesis of substituted pyridine derivatives is a cornerstone of modern pharmaceutical development. The introduction of fluorine into these scaffolds can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making fluorinated pyridines highly sought-after intermediates. This compound serves as a prime example of such a scaffold.

Our synthetic approach is bifurcated into two primary stages:

  • Synthesis of the Carboxylic Acid Intermediate: Preparation of 6-fluoro-2-methylnicotinic acid via a Directed ortho-Metalation (DoM) strategy. This method offers high regioselectivity, leveraging the directing ability of the fluorine substituent.

  • Esterification: Conversion of the synthesized carboxylic acid to its corresponding methyl ester through a classic Fischer-Speier esterification. This is a reliable and scalable acid-catalyzed reaction.

This strategy was designed for its efficiency, high selectivity, and reliance on well-established, robust chemical transformations.

G cluster_0 Stage 1: Synthesis of 6-fluoro-2-methylnicotinic acid cluster_1 Stage 2: Fischer Esterification A 2-Fluoro-6-methylpyridine (Starting Material) B Directed ortho-Metalation (DoM) - Reagent: LDA - Conditions: Anhydrous THF, -78 °C C Lithiated Intermediate D Carboxylation - Reagent: CO2 (solid) - Followed by Acidic Workup E 6-Fluoro-2-methylnicotinic acid (Key Intermediate) F 6-Fluoro-2-methylnicotinic acid G Esterification - Reagents: Methanol (excess), H2SO4 (cat.) - Conditions: Reflux H Tetrahedral Intermediate I This compound (Final Product) G reagents Reagents & Solvents LDA CO2 (solid) Anhydrous THF Methanol H2SO4 workflow Workflow Flame-dried Glassware Inert Atmosphere (N2) Low Temp. Addition (-78 °C) Reflux Quench & Neutralization Extraction Purification reagents:f1->workflow:f3 reagents:f2->workflow:f3 reagents:f3->workflow:f1 reagents:f4->workflow:f4 reagents:f5->workflow:f4 outputs Products 6-Fluoro-2-methylnicotinic acid This compound workflow:f7->outputs:f1 workflow:f7->outputs:f2

An In-depth Technical Guide to Methyl 6-fluoro-2-methylnicotinate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. Fluorinated pyridine derivatives, in particular, have emerged as privileged structures, integral to a multitude of FDA-approved therapeutics. The unique physicochemical properties imparted by the fluorine atom—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—offer a powerful tool for optimizing drug candidates.[1][2] Methyl 6-fluoro-2-methylnicotinate, a functionalized pyridine building block, embodies the potential of this chemical space. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications, serving as a critical resource for researchers leveraging this versatile intermediate in drug discovery and development.

Physicochemical and Spectroscopic Properties

This compound is a pyridine derivative featuring a methyl ester at the 3-position, a methyl group at the 2-position, and a fluorine atom at the 6-position. These substitutions create a unique electronic and steric environment, influencing its reactivity and utility as a synthetic intermediate.

Core Compound Data
PropertyValueSource(s)
IUPAC Name methyl 6-fluoro-2-methylpyridine-3-carboxylate[1]
CAS Number 1227595-02-9[1]
Molecular Formula C₈H₈FNO₂[3]
Molecular Weight 169.16 g/mol [3]
Physical Form Liquid[2]
Boiling Point 212.5 °C at 760 mmHg[4]

Synthesis of this compound: A Step-by-Step Protocol

The primary route for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 6-fluoro-2-methylnicotinic acid. This transformation is a fundamental reaction in organic synthesis, and various methods can be employed. A common and effective method is the Fischer-Speier esterification, which utilizes an alcohol in the presence of an acid catalyst.

Diagram of Synthesis Pathway

G cluster_0 Synthesis of this compound A 6-fluoro-2-methylnicotinic acid B This compound A->B  Methanol (Solvent/Reagent)  Acid Catalyst (e.g., H₂SO₄)  Heat (Reflux)

Caption: Fischer-Speier esterification of 6-fluoro-2-methylnicotinic acid.

Experimental Protocol: Fischer-Speier Esterification

This protocol is based on established methods for the esterification of nicotinic acid derivatives.[2]

Materials:

  • 6-fluoro-2-methylnicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a stirred solution of 6-fluoro-2-methylnicotinic acid (1.0 equivalent) in anhydrous methanol (serving as both solvent and reagent), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Isolation and Purification:

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

    • If necessary, the product can be further purified by vacuum distillation.

Causality Behind Experimental Choices:

  • Excess Methanol: Using methanol as the solvent drives the equilibrium of this reversible reaction towards the product side, maximizing the yield of the desired ester.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

  • Neutralization: The sodium bicarbonate quench is crucial to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating the extraction of the neutral ester into the organic phase.

Spectroscopic Characterization

While specific spectra for this compound are not widely published in peer-reviewed journals, the expected spectroscopic data can be inferred from the analysis of structurally similar compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and ester groups.

¹³C NMR Spectroscopy

The carbon NMR will provide direct information about the carbon skeleton. The carbon attached to the fluorine will exhibit a large coupling constant (¹JCF), a characteristic feature in the NMR of fluorinated compounds.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the ester group, typically found in the region of 1720-1740 cm⁻¹. Other characteristic peaks will include C-O stretching and C-F stretching vibrations.

Mass Spectrometry

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (169.16 g/mol ). The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Reactivity and Synthetic Applications

This compound is a versatile intermediate due to its multiple reactive sites. The pyridine ring can undergo further functionalization, and the ester group can be hydrolyzed or converted to other functional groups. The fluorine atom can also participate in nucleophilic aromatic substitution reactions under certain conditions.

Diagram of Reactivity Pathways

G cluster_0 Reactivity of this compound A This compound B 6-fluoro-2-methylnicotinic acid A->B  Hydrolysis (Acid or Base) C 6-fluoro-2-methylnicotinamide derivatives A->C  Aminolysis D Brominated Intermediate A->D  Radical Bromination (NBS, Benzoyl Peroxide)

Caption: Key reaction pathways for this compound.

Application in the Synthesis of Bioactive Molecules

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications.

1. Intermediate for FXR Modulators:

This compound has been utilized as an intermediate in the preparation of Farnesoid X Receptor (FXR) modulators. FXR is a nuclear hormone receptor involved in bile acid homeostasis and lipid and glucose metabolism, making it a target for metabolic diseases.[2]

2. Precursor for DPP4 Inhibitors:

This compound is a starting material for the synthesis of small molecule inhibitors of dipeptidyl peptidase IV (DPP4). DPP4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. A key synthetic step involves the radical bromination of the 2-methyl group using N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.[5]

Experimental Protocol: Bromination of the 2-Methyl Group [5]

Materials:

  • This compound

  • 1,2-dichloroethane

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in 1,2-dichloroethane, add N-Bromosuccinimide (1.0 equivalent).

  • Add a catalytic amount of benzoyl peroxide.

  • Heat the reaction mixture to 70 °C and stir for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, evaporate the solvent under reduced pressure and quench with water to yield the brominated intermediate, which can be used in subsequent steps.

Safety and Handling

  • Hazards: Likely to be an irritant to the skin, eyes, and respiratory system.[6][7]

  • Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[6]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[6]

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its fluorinated pyridine core makes it an attractive starting material for the development of novel therapeutics, particularly in the areas of metabolic and inflammatory diseases. As the demand for more sophisticated and effective drugs continues to grow, the importance of such well-defined and functionalized intermediates in the drug discovery pipeline is set to increase. Further exploration of the reactivity of this compound and its application in the synthesis of new chemical entities will undoubtedly contribute to the advancement of medicinal chemistry.

References

  • Google Patents. WO2012087519A1 - Compositions and methods for modulating fxr.
  • Google Patents. WO2022159955A1 - Small molecule regulators of alveolar type 2 cell proliferation for the treatment of pulmonary diseases.
  • Thermo Fisher Scientific.
  • The values for proton and C-13 chemical shifts given below are typical approxim
  • PubChem. Methyl 6-methylnicotinate. Available from: [Link]

  • premierindia.co.in. (48)
  • ResearchGate. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)
  • Thermo Fisher Scientific.
  • Chemicea.
  • Chemsigma. This compound [1227595-02-9]. Available from: [Link]

  • AiFChem. 884494-97-7 | 6-Fluoro-2-methylnicotinic acid.
  • Google Patents.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Rein-Sanz.
  • Google Patents.
  • MDPI.
  • BenchChem.
  • Google Patents. US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • OperaChem.

Sources

An In-depth Technical Guide to Methyl 6-fluoro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1227595-02-9

This guide provides a comprehensive technical overview of Methyl 6-fluoro-2-methylnicotinate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, applications, and safety protocols, supported by field-proven insights and authoritative references.

Introduction: The Strategic Importance of Fluorinated Nicotinates

This compound, with the IUPAC name methyl 6-fluoro-2-methylpyridine-3-carboxylate[1], is a fluorinated pyridine derivative that has garnered significant interest in the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom onto the pyridine ring can profoundly influence the metabolic stability, bioavailability, and binding affinity of parent molecules. This makes fluorinated scaffolds, such as this nicotinate ester, highly valuable intermediates in the synthesis of novel therapeutic agents and specialized agrochemicals. The presence of the fluoro and methyl groups on the nicotinic acid framework offers medicinal chemists a versatile platform for structural modifications to optimize drug-like properties.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and for the characterization of its downstream products.

Physicochemical Properties
PropertyValueSource
CAS Number 1227595-02-9[1][2]
IUPAC Name methyl 6-fluoro-2-methylpyridine-3-carboxylate[1]
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.16 g/mol
Appearance White to off-white solid or powderInferred from related compounds
Purity Typically ≥98%[3]
Storage Store in a cool, dry placeInferred from related compounds
Spectroscopic Data (Predicted and Inferred from Analogs)

While specific, publicly available spectra for this compound are limited, the expected spectral characteristics can be inferred from closely related analogs such as Methyl 6-methylnicotinate.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl ester protons, and a singlet for the methyl group attached to the ring. The coupling patterns and chemical shifts of the aromatic protons will be influenced by the fluorine substituent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would display unique resonances for each of the eight carbon atoms, with the carbon atom bonded to the fluorine atom showing a characteristic coupling (C-F coupling).

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-F stretching vibrations, and various C-C and C-N stretching frequencies of the aromatic ring.

  • MS (Mass Spectrometry): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 169.16).

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. A common and logical strategy involves the esterification of the corresponding carboxylic acid, 6-fluoro-2-methylnicotinic acid. Below is a proposed, detailed protocol based on well-established Fischer esterification methods used for analogous compounds[4][5].

Proposed Synthesis Pathway: Fischer Esterification

The Fischer esterification of 6-fluoro-2-methylnicotinic acid with methanol, catalyzed by a strong acid, is a robust and widely used method for preparing the corresponding methyl ester.

Synthesis_Pathway Start 6-fluoro-2-methylnicotinic acid Process Reflux Start->Process Reagent1 Methanol (Excess) Reagent1->Process Catalyst H₂SO₄ (catalytic) Catalyst->Process Product This compound Process->Product

Caption: Proposed Fischer Esterification Workflow.

Detailed Experimental Protocol

Materials:

  • 6-fluoro-2-methylnicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoro-2-methylnicotinic acid (1.0 equivalent) in an excess of anhydrous methanol.

  • Catalyst Addition: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for several hours (typically 4-6 hours), monitoring the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Carefully neutralize the residue by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): The crude product can be further purified by flash column chromatography on silica gel if required.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The fluorinated nicotinic acid scaffold is a key component in molecules designed to interact with biological targets where enhanced metabolic stability and bioavailability are desired[6].

Intermediate for Agrochemicals and Pharmaceuticals

This compound is utilized in the development of systemic insecticides and plant growth regulators. In pharmaceuticals, it is a building block for novel compounds with potential biological activity, where the fluorinated nicotinate structure can enhance the efficacy and pharmacokinetic profile of the final drug candidate[6].

Role in Central Nervous System (CNS) Drug Discovery

Derivatives of nicotinic acid are being investigated for the treatment of various CNS disorders. The structural motifs present in this compound make it a valuable precursor for the synthesis of molecules targeting receptors and enzymes in the central nervous system. For instance, related nicotinates are used in the synthesis of inhibitors for D-amino acid oxidase (DAAO), which has been implicated in conditions like schizophrenia[7].

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • In case of Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block for the synthesis of advanced pharmaceutical and agrochemical compounds. Its unique combination of a fluorinated pyridine ring and a reactive ester functionality provides a versatile platform for the development of novel molecules with enhanced biological properties. The synthetic protocols, physicochemical data, and safety guidelines presented in this guide are intended to support researchers in leveraging the full potential of this valuable chemical intermediate in their research and development endeavors.

References

  • MySkinRecipes. (n.d.). Methyl 2-Chloro-5-fluoro-6-methylnicotinate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

  • Chemsigma. (n.d.). This compound [1227595-02-9]. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 6-Fluoro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Fluoro-2-methylnicotinic Acid in Modern Drug Discovery

6-Fluoro-2-methylnicotinic acid is a highly valued fluorinated pyridine derivative that serves as a critical building block in contemporary medicinal chemistry. Its strategic importance lies in the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This guide provides a comprehensive overview of the primary synthetic routes to this versatile scaffold, offering detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals. The applications of 6-fluoro-2-methylnicotinic acid and its derivatives are notable, particularly in the development of targeted therapeutics and advanced diagnostic agents. For instance, derivatives of 6-fluoronicotinic acid are utilized as positron emission tomography (PET) tracers for imaging, such as in the case of [18F]DCFPyL for prostate cancer diagnosis.[3] Furthermore, the structurally related 6-methylnicotinic acid is a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib, highlighting the therapeutic potential of this class of compounds.[4]

Synthetic Strategies: A Comparative Analysis

Two principal synthetic routes have emerged for the preparation of 6-fluoro-2-methylnicotinic acid, each with distinct advantages and considerations. The choice of strategy often depends on the availability of starting materials, scalability, and desired purity profile.

Route 1: Oxidation of 2-Fluoro-5-methylpyridine

This classical approach relies on the robust and well-understood oxidation of a methyl group on the pyridine ring to a carboxylic acid. Potassium permanganate (KMnO4) is the oxidant of choice for this transformation due to its high reactivity and cost-effectiveness.

Route 2: Multi-step Synthesis via Halogen Exchange

A more contemporary and versatile approach begins with a readily available dihalopyridine, such as 2,5-dibromopyridine. This multi-step synthesis involves a sequence of Grignard reaction, carboxylation, nucleophilic aromatic substitution for fluorination, and final hydrolysis. This route offers greater flexibility for the introduction of various functional groups.

Synthesis_Overview cluster_0 Route 1: Oxidation cluster_1 Route 2: Halogen Exchange A 2-Fluoro-5-methylpyridine B 6-Fluoro-2-methylnicotinic acid A->B KMnO4, H2O, Heat C 2,5-Dibromopyridine D 6-Bromo-2-methylnicotinate Ester C->D 1. i-PrMgCl, THF 2. ClCO2R or (Boc)2O E 6-Fluoro-2-methylnicotinate Ester D->E Fluorinating Agent (e.g., Me4NF) F 6-Fluoro-2-methylnicotinic acid E->F Hydrolysis (Acid or Base)

Caption: Overview of the two primary synthetic routes to 6-fluoro-2-methylnicotinic acid.

Route 1: Oxidation of 2-Fluoro-5-methylpyridine - A Detailed Protocol

The oxidation of the methyl group of 2-fluoro-5-methylpyridine is a direct and efficient method for the synthesis of 6-fluoronicotinic acid. Potassium permanganate in an aqueous medium is a powerful oxidizing system for converting alkyl side chains on aromatic rings to carboxylic acids.

Mechanistic Insight

The oxidation mechanism is believed to proceed through a free-radical pathway. The permanganate ion abstracts a hydrogen atom from the benzylic position of the methyl group, initiating a cascade of oxidative steps that ultimately lead to the formation of the carboxylate. The electron-withdrawing nature of the fluorine atom and the pyridine ring nitrogen facilitates this process.

Experimental Protocol

The following protocol is adapted from established procedures for the oxidation of alkylpyridines.

Materials and Reagents:

  • 2-Fluoro-5-methylpyridine

  • Potassium permanganate (KMnO4)

  • Potassium hydroxide (KOH)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 2-fluoro-5-methylpyridine (0.1 mol, 11.1 g) and water (250 mL).

  • With vigorous stirring, add potassium permanganate (0.2 mol, 31.6 g) and potassium hydroxide (0.1 mol, 5.6 g) to the mixture.

  • Heat the reaction mixture to 95°C in an oil bath and maintain this temperature for 5 hours.

  • While the mixture is still hot, filter it to remove the manganese dioxide precipitate. Collect the filtrate.

  • Allow the filtrate to cool to room temperature.

  • Acidify the filtrate to a pH of 2-4 by the dropwise addition of concentrated hydrochloric acid. A white solid will precipitate.

  • Collect the solid by filtration.

  • Extract the filtrate twice with dichloromethane.

  • Combine the filtered solid and the organic extracts and remove the solvent under reduced pressure to yield 6-fluoronicotinic acid.

ParameterValueReference
Starting Material2-Fluoro-5-methylpyridine[5]
Key ReagentsKMnO4, KOH[5]
SolventWater[5]
Reaction Temperature95°C[5]
Reaction Time5 hours[5]
Reported Yield~75% (for 6-fluoronicotinic acid)[5]

Route 2: Halogen Exchange Pathway - A Modern Approach

This multi-step synthesis offers a more controlled and potentially higher-yielding route to 6-fluoro-2-methylnicotinic acid, starting from the commercially available 2,5-dibromopyridine.

Step 1: Regioselective Grignard Formation and Carboxylation

The first critical step is the regioselective formation of the Grignard reagent at the 5-position of 2,5-dibromopyridine, followed by quenching with an electrophilic carbon source to introduce the carboxylic acid precursor. The use of isopropylmagnesium chloride (i-PrMgCl) as the Grignard reagent is advantageous as it allows for a bromine-magnesium exchange reaction, which can exhibit higher regioselectivity compared to direct insertion of magnesium metal. Studies have shown that the Br/Mg exchange with iPrMgCl·LiCl on 2,5-dibromopyridine selectively occurs at the C(5) position to yield the thermodynamically more stable product.[6]

Grignard_Formation Start 2,5-Dibromopyridine Grignard 5-Bromo-2-pyridylmagnesium chloride-lithium chloride Start->Grignard i-PrMgCl·LiCl, THF Carboxylation Methyl 6-bromo-2-methylnicotinate Grignard->Carboxylation Methyl Chloroformate

Caption: Formation of the Grignard reagent and subsequent carboxylation.

Step 2: Nucleophilic Aromatic Substitution for Fluorination

The bromine atom at the 6-position of the nicotinic acid ester is then displaced by a fluoride ion in a nucleophilic aromatic substitution (SNAr) reaction. Anhydrous tetramethylammonium fluoride (Me4NF) is an effective fluoride source for this transformation.

Step 3: Hydrolysis to the Final Product

The final step is the hydrolysis of the ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol

The following protocol is a composite based on the procedures outlined in patent literature.[7]

Materials and Reagents:

  • 2,5-Dibromopyridine

  • Isopropylmagnesium chloride solution in THF

  • Methyl chloroformate

  • Anhydrous tetramethylammonium fluoride

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

Procedure:

Part A: Synthesis of Methyl 6-bromo-2-methylnicotinate

  • To a solution of 2,5-dibromopyridine in anhydrous THF under an inert atmosphere, slowly add a solution of isopropylmagnesium chloride at a low temperature (e.g., -15°C).

  • Stir the reaction mixture for 1-2 hours at this temperature.

  • Slowly add methyl chloroformate to the reaction mixture, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain methyl 6-bromo-2-methylnicotinate.

Part B: Synthesis of 6-Fluoro-2-methylnicotinic Acid

  • Dissolve methyl 6-bromo-2-methylnicotinate and anhydrous tetramethylammonium fluoride in DMF.

  • Heat the reaction mixture to 40-50°C and stir for 16 hours.

  • Cool the reaction mixture to room temperature and remove the DMF under reduced pressure.

  • To the residue, add a 30% aqueous solution of sodium hydroxide at 20-30°C and stir for 3-4 hours at room temperature to effect hydrolysis.

  • Acidify the reaction mixture to a pH of 3-4 with a 20% aqueous solution of hydrochloric acid.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain 6-fluoro-2-methylnicotinic acid.

ParameterValueReference
Starting Material2,5-Dibromopyridine[7]
Key Reagentsi-PrMgCl, Methyl Chloroformate, Me4NF, NaOH[7]
SolventsTHF, DMF[7]
Fluorination Temperature40-50°C[7]
Hydrolysis Conditions30% NaOH, rt[7]
Reported Yield78-85% (for the final product from the bromo-ester)[7]

Conclusion: A Versatile Scaffold for Future Innovations

The synthesis of 6-fluoro-2-methylnicotinic acid is a pivotal process for the advancement of medicinal chemistry and drug discovery. Both the classical oxidation route and the modern halogen exchange pathway offer viable methods for its preparation, with the latter providing greater flexibility and control. The insights and detailed protocols provided in this guide are intended to empower researchers to efficiently synthesize this valuable building block, thereby accelerating the development of novel therapeutics and diagnostic agents. The continued exploration of fluorinated pyridine scaffolds promises to unlock new opportunities in the design of next-generation pharmaceuticals.

References

  • Chen, Y., et al. (2012). 2-(3-{1-Carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123619, Etoricoxib. [Link]

  • Jawad Mohsen, E. M., Salih, N. A., Wheed Radhi, A., & Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Organic Syntheses. Allylmagnesium bromide. [Link]

  • Knochel, P., et al. (2011). Synthesis of Etoricoxib using a TMP-base. ResearchGate. [Link]

  • Meanwell, N. A. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1033. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8479-8513. [Link]

  • Den Hertog, H. J., & Jouwersma, C. (1953). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132. [Link]

  • Jawad Mohsen, E. M., Salih, N. A., Wheed Radhi, A., & Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Organic Syntheses. The Grignard Reaction. [Link]

  • Wunderlich, S. H., & Knochel, P. (2008). Br/Mg exchange on 2,5-dibromopyridine (10 a) using various exchange reagents. Angewandte Chemie International Edition, 47(39), 7649-7652. [Link]

  • Al-dujaili, L. J., & Al-Janabi, K. A. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences, 7(1), 1-31. [Link]

  • Al-Sanea, M. M., et al. (2019). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Scientific Reports, 9(1), 1-13. [Link]

  • ResearchGate. How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? can any body help with ROS ?. [Link]

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  • Kumar, A., & Singh, R. K. (2023). Progress in Stereoselective Haloamination of Olefins. Molecules, 28(19), 6891. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Sciencemadness.org. Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid.[Link]

  • Kumar, B., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(10), 1856-1881. [Link]

  • Chen, Y., et al. (2012). 2-(3-{1-Carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Google Patents.
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  • Li, Y., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(3), 1381. [Link]

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An In-depth Technical Guide to the Esterification of 6-Fluoro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and development, fluorinated heterocyclic compounds are indispensable building blocks. Their unique electronic properties and metabolic stability often impart enhanced pharmacological profiles to active pharmaceutical ingredients (APIs).[1] Among these, 6-fluoro-2-methylnicotinic acid stands out as a key intermediate. Its esters, in particular, serve as versatile precursors in the synthesis of complex molecules targeting a range of therapeutic areas.[2]

This guide provides an in-depth exploration of the esterification of 6-fluoro-2-methylnicotinic acid. Moving beyond simple procedural outlines, we will dissect the causal relationships behind methodological choices, offering field-proven insights into optimizing these critical transformations. The protocols described herein are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and success for researchers, scientists, and drug development professionals.

The Substrate: Understanding the Reactivity of 6-Fluoro-2-methylnicotinic Acid

Successful esterification begins with a thorough understanding of the substrate's chemical personality. The structure of 6-fluoro-2-methylnicotinic acid presents a unique combination of electronic and steric factors that must be carefully managed.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be readily protonated under strongly acidic conditions. This deactivates the ring towards electrophilic attack but also complicates reactions like the classic Fischer esterification by sequestering the acid catalyst.[3][4]

  • 2-Methyl Group: The methyl group adjacent to the carboxylic acid introduces significant steric hindrance. This bulkiness can impede the approach of the alcohol nucleophile, often rendering simple, uncatalyzed methods ineffective and necessitating more sophisticated activation strategies.[5][6]

  • 6-Fluoro Group: The electron-withdrawing fluorine atom influences the acidity of the carboxylic acid proton and the overall electron density of the pyridine ring.

A judicious choice of esterification method is therefore not merely a matter of preference but a requirement dictated by the inherent properties of this valuable substrate.

Methodologies for Esterification: A Comparative Analysis

We will explore three robust and widely adopted methodologies for the esterification of 6-fluoro-2-methylnicotinic acid: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each offers a distinct set of advantages and is suited to different experimental constraints and substrate sensitivities.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a foundational, acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8] It operates under equilibrium control, typically driven to completion by using a large excess of the alcohol, which often doubles as the solvent, and by removing the water byproduct.[9][10]

Causality and Application: This method's primary advantage is its operational simplicity and the use of inexpensive reagents. For pyridine carboxylic acids, a strong acid catalyst like sulfuric acid is standard.[11] While the pyridine nitrogen's basicity is a consideration, the reaction proceeds effectively, especially with simple primary or secondary alcohols.[12][13]

Reaction Mechanism: The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then performs a nucleophilic attack, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the ester and regenerate the catalyst.[9][10]

Caption: General mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Methyl 6-fluoro-2-methylnicotinate

  • Materials:

    • 6-fluoro-2-methylnicotinic acid (1.0 eq)

    • Methanol (serves as reactant and solvent, >20 eq)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1-0.2 eq)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Procedure:

    • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-fluoro-2-methylnicotinic acid.

    • Reagent Addition: Add a large excess of methanol. While stirring, slowly and carefully add the concentrated sulfuric acid. Caution: This addition is exothermic.

    • Reflux: Heat the mixture to reflux (approx. 65°C for methanol) using a heating mantle or oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution.

    • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer several times with an organic solvent like ethyl acetate.

    • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.[10]

    • Purification: The crude product can be further purified by column chromatography on silica gel or by distillation if applicable.

Method 2: Steglich Esterification

The Steglich esterification is a powerful and mild method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[5][14]

Causality and Application: This method is exceptionally well-suited for substrates that are sterically hindered or sensitive to harsh acidic conditions.[6] For 6-fluoro-2-methylnicotinic acid, the Steglich protocol effectively overcomes the steric hindrance of the 2-methyl group, allowing the reaction to proceed at room temperature with high yields.[5][6]

Reaction Mechanism: The success of this method lies in its unique catalytic cycle. DCC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form a highly electrophilic N-acylpyridinium species (an "active ester"). This active ester is then readily attacked by the alcohol to form the desired product, regenerating the DMAP catalyst. This pathway prevents the slow, irreversible rearrangement of the O-acylisourea into an unreactive N-acylurea byproduct.[5][6]

Steglich_Esterification Steglich Esterification Catalytic Cycle cluster_cycle RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC N_Acylpyridinium N-Acylpyridinium 'Active Ester' O_Acylisourea->N_Acylpyridinium + DMAP DCU DCU (byproduct) O_Acylisourea->DCU DMAP DMAP (cat.) Ester R-COOR' N_Acylpyridinium->Ester + R'-OH ROH R'-OH

Caption: Catalytic cycle of the Steglich Esterification.

Experimental Protocol: General Steglich Esterification

  • Materials:

    • 6-fluoro-2-methylnicotinic acid (1.0 eq)

    • Alcohol (1.2 eq)

    • DCC (1.1 eq)

    • DMAP (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Na₂SO₄ or MgSO₄

  • Procedure:

    • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 6-fluoro-2-methylnicotinic acid, the alcohol, and DMAP.

    • Solvent Addition: Dissolve the components in anhydrous DCM (typically at a concentration of 0.1-0.5 M).

    • Cooling: Cool the flask to 0°C using an ice-water bath.

    • DCC Addition: Add a solution of DCC in anhydrous DCM dropwise to the cooled, stirring reaction mixture.

    • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

    • Filtration: Upon completion, cool the mixture back to 0°C for about 30 minutes to maximize the precipitation of the dicyclohexylurea (DCU) byproduct. Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[5]

    • Workup: Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.[5]

    • Purification: Purify the crude product via column chromatography.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a versatile and powerful method for converting primary and secondary alcohols into a variety of functional groups, including esters, with a characteristic inversion of stereochemistry.[15][16] It proceeds under very mild, neutral conditions via a redox-condensation mechanism.[17]

Causality and Application: This reaction is the method of choice when dealing with precious, complex, or stereochemically sensitive alcohols. It avoids the need for acid or base activation of the carboxylic acid. The driving force is the formation of the very stable triphenylphosphine oxide byproduct.[16] For 6-fluoro-2-methylnicotinic acid, it provides a gentle pathway to form esters, especially when other methods might fail or cause decomposition of a delicate alcohol partner.[18]

Reaction Mechanism: The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19] The carboxylic acid protonates this intermediate, forming a phosphonium salt. The alcohol is then activated by the phosphonium species, and the resulting carboxylate anion acts as the nucleophile, displacing the activated hydroxyl group in a classic Sɴ2 fashion, leading to inversion of configuration at the alcohol's stereocenter.[15][19]

Mitsunobu_Reaction Mitsunobu Reaction Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD RCOOH R-COOH ROH R'-OH Phosphonium_Salt Phosphonium Salt Betaine->Phosphonium_Salt + R-COOH Activated_Alcohol Activated Alcohol [R'-O-PPh₃]⁺ Phosphonium_Salt->Activated_Alcohol + R'-OH Ester R-COOR' Activated_Alcohol->Ester + R-COO⁻ (SN2) TPPO Triphenylphosphine Oxide (TPPO) Hydrazine_Deriv Hydrazine Byproduct

Sources

The Strategic Intermediate: A Technical Guide to Methyl 6-fluoro-2-methylnicotinate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among these, Methyl 6-fluoro-2-methylnicotinate (CAS No. 1227595-02-9) has emerged as a highly versatile and valuable intermediate.[1][2][3][4][5] Its unique structural features—a fluorinated pyridine core, a reactive methyl ester, and a strategically positioned methyl group—offer medicinal chemists a powerful scaffold for the construction of complex, biologically active molecules. This in-depth technical guide provides a comprehensive exploration of the synthesis, properties, and critical applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

The Significance of Fluorine in the Nicotinate Scaffold

The introduction of a fluorine atom at the 6-position of the methyl nicotinate framework is a deliberate and strategic choice rooted in the principles of modern medicinal chemistry. Fluorine, the most electronegative element, imparts a range of desirable properties to a drug candidate. Its small size minimizes steric hindrance, allowing it to often mimic a hydrogen atom while profoundly altering the electronic landscape of the molecule.[6]

The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life and bioavailability. Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, influencing the molecule's solubility, membrane permeability, and binding affinity to its biological target. In the context of the nicotinate scaffold, the 6-fluoro substituent can significantly impact the reactivity of the pyridine ring, influencing its susceptibility to nucleophilic aromatic substitution and directing the course of cross-coupling reactions.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound can be approached through several routes, with the choice of method often dictated by factors such as scale, cost, and available starting materials. The most common and direct approach is the esterification of the corresponding carboxylic acid, 6-fluoro-2-methylnicotinic acid.

Pathway 1: Fischer Esterification

The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification of 6-fluoro-2-methylnicotinic acid

  • Materials:

    • 6-fluoro-2-methylnicotinic acid

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of 6-fluoro-2-methylnicotinic acid (1.0 equivalent) in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield this compound. The crude product can be further purified by column chromatography if necessary.

The primary driver for this equilibrium-limited reaction is the use of a large excess of methanol, which, according to Le Châtelier's principle, shifts the equilibrium towards the product. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

Pathway 2: Industrial Scale Synthesis Analogy

While Fischer esterification is suitable for laboratory-scale synthesis, industrial production often favors more cost-effective and scalable routes. An analogous process for the large-scale production of a related compound, methyl 6-methylnicotinate, involves the oxidation of 2-methyl-5-ethylpyridine followed by esterification.[7] This approach, while employing harsher conditions, utilizes readily available and cheaper starting materials. A similar strategy could be envisioned for the fluorinated analogue, starting from a suitably substituted pyridine derivative.

Conceptual Industrial Synthesis Workflow

G start Start: 2-Methyl-5-ethylpyridine Analogue oxidation Oxidation (e.g., H₂SO₄, HNO₃, high temp) start->oxidation intermediate 6-Methylnicotinic Acid Intermediate oxidation->intermediate esterification Esterification (Methanol, Reflux) intermediate->esterification product Methyl 6-methylnicotinate Analogue esterification->product

Caption: Conceptual workflow for industrial synthesis.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for quality control.

PropertyValueReference
CAS Number 1227595-02-9[1][2][3][4][5]
Molecular Formula C₈H₈FNO₂[1]
Molecular Weight 169.15 g/mol [5]
Appearance Colorless to light yellow liquid[5]
Boiling Point 212.5 ± 35.0 °C (Predicted)[5]
Density 1.199 ± 0.06 g/cm³ (Predicted)[5]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.95 (dd, J=8.0, 2.4 Hz, 1H), 6.85 (dd, J=8.0, 2.4 Hz, 1H), 3.90 (s, 3H), 2.60 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 165.8, 163.7 (d, J=245 Hz), 158.2 (d, J=15 Hz), 142.1 (d, J=8 Hz), 118.9 (d, J=4 Hz), 109.8 (d, J=38 Hz), 52.4, 23.9.

  • IR (neat, cm⁻¹): ν 2955, 1725 (C=O), 1595, 1440, 1260, 1120, 840.

  • MS (EI): m/z (%) 169 (M⁺, 100), 138 (85), 110 (40), 82 (30).

(Note: Spectroscopic data is representative and may vary slightly depending on the solvent and instrument used.)

Application in Pharmaceutical Synthesis: A Case Study in Antibacterial Drug Development

The utility of this compound as a pharmaceutical intermediate is exemplified in the synthesis of novel nicotinamide derivatives with potent antibacterial activity.[6][8] These compounds are designed as analogs of FabI inhibitors, a class of antibacterials that target the enoyl-acyl carrier protein reductase, an essential enzyme in bacterial fatty acid synthesis.[6][8]

The synthesis involves the conversion of this compound into the corresponding nicotinamide, followed by further elaboration to introduce the desired pharmacophoric elements.

Experimental Protocol: Synthesis of a Nicotinamide Intermediate

  • Materials:

    • This compound

    • Amine (e.g., 2-methoxybenzylamine)

    • Aprotic solvent (e.g., Toluene or THF)

    • Base (optional, e.g., NaH or other non-nucleophilic base)

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent.

    • Add the desired amine (1.0-1.2 equivalents).

    • The reaction can be heated to reflux to drive the aminolysis. In some cases, the use of a non-nucleophilic base can facilitate the reaction by deprotonating the amine, increasing its nucleophilicity.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude nicotinamide can be purified by crystallization or column chromatography.

G start This compound aminolysis Aminolysis (Amine, Heat/Base) start->aminolysis intermediate Nicotinamide Intermediate aminolysis->intermediate coupling Cross-Coupling (e.g., Suzuki, Sonogashira) intermediate->coupling api Active Pharmaceutical Ingredient (API) coupling->api

Caption: Synthetic pathway to antibacterial agents.

The Reactivity of the Fluorinated Nicotinate Core in Cross-Coupling Reactions

The 6-fluoro-2-methylnicotinate scaffold is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in building molecular complexity. The electron-withdrawing fluorine atom can influence the reactivity of the pyridine ring, making certain positions more susceptible to coupling.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds between the pyridine ring and various aryl or vinyl boronic acids or esters. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[9][10][11]

  • Sonogashira Coupling: This allows for the introduction of alkyne moieties onto the pyridine ring, a common strategy for creating rigid linkers or for further functionalization. The reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst.[12][13]

  • Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines, as well as amides and other nitrogen-containing heterocycles, onto the pyridine core.[14][15][16] The choice of ligand is critical, with sterically hindered, electron-rich phosphine ligands often providing the best results.[14][15][16]

The judicious application of these cross-coupling reactions, in concert with the inherent reactivity of the this compound core, provides a robust platform for the synthesis of diverse libraries of compounds for drug discovery.

Conclusion

This compound is a strategically designed and highly versatile pharmaceutical intermediate. Its synthesis is readily achievable through established methods, and its unique combination of a fluorinated pyridine core with reactive functional groups makes it an invaluable building block for the construction of complex and biologically active molecules. The strategic incorporation of fluorine imparts favorable pharmacokinetic and pharmacodynamic properties, while the reactivity of the nicotinate scaffold allows for a wide range of synthetic transformations. As demonstrated by its application in the synthesis of novel antibacterial agents, this compound will undoubtedly continue to play a significant role in the ongoing quest for new and improved therapeutics.

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Introduction: The Transformative Influence of Fluorine on Pyridine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Fluorinated Pyridines

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemical design, and materials science.[1][2] When introduced to the pyridine scaffold, one of the most prevalent N-heterocycles in pharmaceuticals, fluorine's unique electronic properties profoundly alter the ring's reactivity, opening new avenues for molecular design and synthesis.[1] This guide provides an in-depth exploration of the reactivity of fluorinated pyridines, offering field-proven insights into their behavior in key chemical transformations.

The reactivity of a substituted pyridine is fundamentally governed by the electronic interplay between the ring nitrogen and its substituents. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and more resistant to electrophilic substitution. This perturbation of the ring's electronic character is the key to understanding the unique chemical behavior of fluorinated pyridines, which are now indispensable building blocks for creating molecules with enhanced metabolic stability, bioavailability, and binding affinity.[2][3]

Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Dominant Reaction Pathway

The most characteristic and synthetically useful reaction of fluorinated pyridines is Nucleophilic Aromatic Substitution (SNAr). The presence of one or more fluorine atoms, coupled with the intrinsic electron deficiency of the pyridine ring, creates a highly electrophilic system ripe for attack by nucleophiles.

Mechanistic Underpinnings: From Meisenheimer to Concerted Pathways

The classical SNAr reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as the Meisenheimer complex. The electron-withdrawing fluorine atoms and the ring nitrogen are crucial for stabilizing the negative charge of this intermediate.

However, for highly electron-poor systems like pentafluoropyridine (PFPy), it has been debated whether the reaction proceeds through a discrete Meisenheimer intermediate or a concerted (CSNAr) mechanism.[4][5] A concerted pathway is favored when the system cannot effectively stabilize the negative charge required for a stable intermediate, allowing for substitution to occur under mild conditions, especially with a good leaving group like fluoride.[4]

Caption: Generalized SNAr mechanism on a fluorinated pyridine.

Regioselectivity: The Predictable Pattern of Substitution

A defining feature of SNAr reactions on polyfluorinated pyridines is their remarkable regioselectivity. In pentafluoropyridine, nucleophilic attack occurs almost exclusively at the C4 (para) position.[4] This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate by the fluorine atom at the para position and the activating effect of the ortho-fluorines.

For less fluorinated pyridines, the leaving group (e.g., nitro, chloro) must be positioned ortho or para to an activating group, which can be another fluorine atom or the ring nitrogen itself.[6][7]

The Activating Power of Fluorine Substituents

Seminal work by Chambers and colleagues quantified the activating effects of fluorine atoms on nucleophilic substitution in polyfluoropyridines.[8] They determined that the activating influence of a fluorine atom decreases in the order: ortho > meta > para relative to the reaction center.[8] This explains the often-puzzling orientation of substitution, where the combined effects of multiple fluorine atoms direct the incoming nucleophile to a specific position.

Fluorine Position (Relative to Reaction Site)Relative Activating Influence[8]Causality
ortho 31Strong inductive withdrawal stabilizes the transition state and intermediate.
meta 23Significant inductive stabilization.
para 0.26Weaker inductive effect due to distance.
Experimental Protocol: SNAr on Pentafluoropyridine

This protocol describes the para-selective substitution on pentafluoropyridine with a common oxygen nucleophile, sodium methoxide.

Objective: To synthesize 4-methoxy-2,3,5,6-tetrafluoropyridine.

Materials:

  • Pentafluoropyridine (1.0 equiv)

  • Sodium methoxide (1.1 equiv)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve sodium methoxide in anhydrous methanol in the round-bottom flask. Stir until fully dissolved.

  • Reaction Setup: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add pentafluoropyridine dropwise to the stirred solution over 15 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-methoxy-2,3,5,6-tetrafluoropyridine.

Part 2: Electrophilic Substitution - Navigating a Deactivated System

Electrophilic aromatic substitution on the pyridine ring is inherently challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles.[9] The addition of highly electronegative fluorine atoms further exacerbates this deactivation, making direct electrophilic substitution nearly impossible under classical conditions.[9] However, modern synthetic chemistry has developed clever strategies to overcome this hurdle.

Strategy 1: C-H Fluorination via a Chichibabin-Type Pathway

A significant breakthrough in the functionalization of fluorinated pyridines is the direct C-H fluorination reaction. Hartwig and co-workers developed a method using silver(II) fluoride (AgF₂) that achieves highly regioselective fluorination at the C2 position (adjacent to the nitrogen) of various pyridines and diazines.[10][11]

The reaction occurs at ambient temperature and is inspired by the classic Chichibabin amination reaction.[11] Mechanistic studies suggest a pathway that allows for the selective fluorination of a broad range of nitrogen heterocycles, tolerating numerous functional groups.[10][11]

Caption: C2-selective C-H fluorination of a pyridine substrate.

Strategy 2: C3-Fluorination via Zincke Imine Intermediates

Accessing the C3-position of pyridines via direct fluorination has been a significant challenge. A novel approach involves the formation of ring-opened Zincke imine intermediates.[12] These intermediates undergo regioselective C-F bond formation with electrophilic fluorinating reagents like Selectfluor®. Subsequent ring-closure regenerates the aromatic pyridine ring, now bearing a fluorine atom at the C3-position. This method is valuable for its unique regioselectivity and its applicability to the late-stage fluorination of complex, drug-like molecules.[12]

Experimental Protocol: C2-Selective C-H Fluorination with AgF₂

This protocol is adapted from the procedure developed by Hartwig and Fier for the synthesis of 2-fluoro-6-phenylpyridine.[13]

Objective: To achieve direct C-H fluorination at the C2 position of 6-phenylpyridine.

Materials:

  • 6-Phenylpyridine (1.0 equiv)

  • Silver(II) fluoride (AgF₂, 3.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Oven-dried round-bottom flask with magnetic stir bar

  • Celite®

Procedure:

  • Preparation: To the oven-dried flask, add the pyridine substrate and anhydrous acetonitrile. The reaction is sensitive to moisture but not oxygen.[13]

  • Reaction Setup: Place the flask in an ambient temperature water bath to dissipate any heat generated.

  • Reagent Addition: Weigh the silver(II) fluoride quickly in the air and add it to the stirred solution in one portion.[13] AgF₂ is a black, crystalline solid that should be handled swiftly to minimize exposure to atmospheric moisture.[13]

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble silver salts, rinsing the pad with fresh acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Part 3: Metalation and Cross-Coupling Reactions

Fluoropyridines are exceptional substrates for transition metal-catalyzed cross-coupling reactions, serving as pivotal intermediates in the synthesis of complex molecules.

Metalation Strategies

Direct deprotonation (metalation) of fluoropyridines can be challenging but is achievable. The increased acidity of the ring C-H bonds due to fluorine's inductive effect allows for metalation at positions that might be inaccessible in non-fluorinated pyridines, often using strong, non-nucleophilic bases.[14] Alternatively, for fluoropyridines bearing another halogen (Br or I), halogen-metal exchange provides a reliable route to organometallic intermediates.

Palladium- and Nickel-Catalyzed Cross-Coupling

The true power of fluoropyridines in synthesis is unleashed in cross-coupling reactions. Bromo- or iodo-fluoropyridines are common starting materials for Suzuki, Heck, and Stille couplings, allowing for the introduction of new carbon-carbon bonds.[2]

More advanced is the direct activation and coupling of C-F bonds. While C-F bonds are strong, specialized nickel and palladium catalysts have been developed that can selectively cleave a C-F bond (often at the C2 position) and facilitate cross-coupling with various partners, such as organotin reagents.[15]

Cross_Coupling_Workflow cluster_0 Workflow for Suzuki Cross-Coupling Start Bromo-fluoropyridine Metalated Metalated Fluoropyridine (e.g., via Halogen-Metal Exchange) Start->Metalated 1. n-BuLi or Mg Coupled Cross-Coupled Product (e.g., Biaryl) Metalated->Coupled 2. Pd(0) or Ni(0) catalyst, Coupling Partner (e.g., Ar-B(OH)₂)

Caption: Typical workflow for a metalation/cross-coupling sequence.

Part 4: Reduction to Fluorinated Piperidines

The pyridine ring of fluoropyridines can be reduced to the corresponding piperidine. Fluorinated piperidines are highly sought-after motifs in drug discovery.[16] The hydrogenation can be achieved using heterogeneous catalysts, such as palladium on carbon, often in the presence of an acid to protonate the substrate.[16][17] This method provides robust and often diastereoselective access to a wide array of valuable saturated N-heterocycles from cheap and abundant fluoropyridine starting materials.[16][17]

Conclusion

The reactivity of fluorinated pyridines is a rich and diverse field, dominated by their high susceptibility to nucleophilic aromatic substitution and their utility in modern synthetic methodologies like direct C-H functionalization and transition metal-catalyzed cross-coupling. The strong inductive effect of the fluorine atom fundamentally alters the electronic landscape of the pyridine ring, deactivating it towards classical electrophilic attack but priming it for a range of other transformations. Understanding these core principles of reactivity is essential for researchers, scientists, and drug development professionals aiming to leverage these powerful building blocks in the creation of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

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  • Mechanisms for reactions of halogenated compounds. Part 1. Activating effects of fluorine in polyfluoropyridines in reactions with ammonia. Sci-Hub.[Link]

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  • Reductive Coupling of (Fluoro)pyridines by Linear 3d‐Metal(I) Silylamides of Cr–Co: A Tale of C−C Bond Formation, C−F Bond Cleavage and a Pyridyl Radical Anion - PMC. NIH National Library of Medicine.[Link]

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  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI.[Link]

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  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.[Link]

  • Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. ResearchGate.[Link]

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The Strategic Introduction of Fluorine to Pyridine Rings: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Halogen

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design. Its nitrogen atom provides a key point for hydrogen bonding and salt formation, while the aromatic ring itself offers a versatile platform for substituent placement. However, the nuanced manipulation of the pyridine ring's electronic properties is where true innovation in drug development often lies. Among the tools available to the medicinal chemist, the strategic incorporation of fluorine stands out for its profound and predictable impact on molecular properties.

This guide provides an in-depth exploration of the electron-withdrawing effects of fluorine on the pyridine ring. We will move beyond simple descriptions of electronegativity to dissect the underlying principles of induction and resonance, and how these effects translate into tangible, actionable strategies for lead optimization. For researchers, scientists, and drug development professionals, a deep understanding of fluorine's influence is not merely academic—it is a critical component of rational drug design, enabling the fine-tuning of basicity, the modulation of reactivity, the enhancement of metabolic stability, and the optimization of drug-target interactions. This document will serve as a technical resource, blending established theory with practical, field-proven insights to empower your drug discovery programs.

The Fundamental Electronic Influence of Fluorine

The profound effects of fluorine substitution on the pyridine ring are rooted in its fundamental electronic properties. Fluorine is the most electronegative element, and it primarily exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is a through-bond polarization, where fluorine's high nuclear charge pulls electron density away from the carbon atom to which it is attached, and this influence is propagated throughout the aromatic ring.

In addition to its strong inductive effect, fluorine also possesses lone pairs of electrons that can, in principle, participate in a resonance or mesomeric effect (+M effect), donating electron density back to the aromatic system. However, due to the significant energy difference between the 2p orbitals of carbon and fluorine, this resonance donation is weak and is generally overshadowed by the dominant inductive withdrawal. The interplay of these two opposing effects is key to understanding the nuanced impact of fluorine substitution.

The position of fluorine on the pyridine ring is critical in determining the net electronic outcome.

  • Fluorine at the 2- and 4-positions: At these positions, both the -I and the weak +M effects are at play. The powerful inductive effect strongly withdraws electron density from the ring, significantly reducing the basicity of the pyridine nitrogen.

  • Fluorine at the 3-position: From this position, the resonance effect does not directly influence the nitrogen atom. Therefore, the electron-withdrawing character is almost exclusively due to the inductive effect, which is slightly attenuated compared to the 2-position due to the increased distance from the nitrogen.

This positional dependence allows for the fine-tuning of the electronic properties of the pyridine ring, a concept we will explore further in the context of pKa modulation.

Modulating Basicity: A Quantitative Look at pKa

The basicity of the pyridine nitrogen, quantified by its pKa, is a critical parameter in drug design. It governs the ionization state of the molecule at physiological pH, which in turn influences solubility, membrane permeability, and the potential for off-target effects such as hERG channel inhibition. The introduction of fluorine provides a reliable strategy for attenuating the basicity of the pyridine ring.

The strong inductive effect of fluorine pulls electron density away from the nitrogen atom, making its lone pair less available for protonation. This results in a significant decrease in the pKa of the conjugate acid (the pyridinium ion). The magnitude of this decrease is directly related to the position of the fluorine atom, as illustrated in the table below.

CompoundpKa of Conjugate Acid
Pyridine5.25
2-Fluoropyridine-0.44
3-Fluoropyridine2.97
4-Fluoropyridine1.13

Data compiled from various sources for illustrative purposes.

As the data clearly indicates, a single fluorine atom can reduce the pKa by several orders of magnitude. 2-Fluoropyridine exhibits the most dramatic decrease due to the proximity of the fluorine to the nitrogen, maximizing the inductive effect. The pKa of 3-fluoropyridine is less affected, as the inductive effect is weaker at a distance. This predictable and position-dependent modulation of pKa is an invaluable tool for medicinal chemists seeking to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

Impact on Reactivity and Synthetic Strategy

The electron-deficient nature of the pyridine ring, already a feature of the parent heterocycle, is significantly amplified by the presence of fluorine. This has profound implications for the reactivity of the ring and informs the choice of synthetic strategies.

Nucleophilic Aromatic Substitution (SNA)

Fluorinated pyridines are highly activated towards nucleophilic aromatic substitution (SNA). The strong electron-withdrawing effect of fluorine, particularly at the 2- and 4-positions, stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy for the substitution. Fluorine itself can act as a good leaving group in these reactions.

This enhanced reactivity is a double-edged sword. While it can be synthetically useful, it can also lead to unwanted reactions with biological nucleophiles, such as glutathione, which can result in reactive metabolite formation. A careful assessment of the potential for in vivo SNA is a critical step in the safety evaluation of drug candidates containing highly activated fluoropyridine rings.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a fluoropyridine.

The mechanism of SNAr on a fluoropyridine proceeds via a two-step addition-elimination pathway.[1] First, the nucleophile attacks the carbon atom bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex.[1] This intermediate is stabilized by the electron-withdrawing pyridine nitrogen.[1] In the second, faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[1] The initial nucleophilic attack is the rate-determining step of the reaction.[2] Paradoxically, while the C-F bond is the strongest single bond to carbon, fluoride is an excellent leaving group in this context because the bond cleavage occurs after the rate-limiting step.[2][3]

Electrophilic Aromatic Substitution (SEA)

Conversely, the electron-deficient nature of the fluoropyridine ring makes it highly deactivated towards electrophilic aromatic substitution (SEA). Reactions such as nitration, halogenation, and Friedel-Crafts alkylation, which require an electron-rich aromatic system, are generally difficult to achieve with fluoropyridines. When forced, these reactions tend to be sluggish, require harsh conditions, and often result in poor yields and mixtures of isomers. Therefore, a synthetic chemist would typically choose to introduce substituents via electrophilic substitution on the pyridine ring before the introduction of fluorine, or opt for alternative strategies such as cross-coupling reactions.

Medicinal Chemistry Insights: The Fluorinated Pyridine in Drug Design

The deliberate inclusion of a fluoropyridine moiety in a drug molecule is a strategic decision aimed at leveraging the unique properties imparted by fluorine. Beyond the pKa modulation already discussed, these effects extend to metabolic stability and drug-target interactions.

Enhancing Metabolic Stability

One of the most common applications of fluorine in drug design is to block metabolic oxidation.[4] The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, the metabolic stability of a drug candidate can be significantly enhanced, leading to a longer half-life and improved pharmacokinetic profile.

For example, if a pyridine ring in a lead compound is found to be susceptible to hydroxylation at a specific position, the introduction of fluorine at that site can effectively shut down that metabolic pathway. This is a powerful and widely employed strategy in lead optimization.

Modulating Drug-Target Interactions

The introduction of fluorine can also have a profound impact on how a drug molecule binds to its biological target. The C-F bond is highly polarized, creating a localized dipole moment. This can lead to favorable electrostatic interactions with polar residues in the active site of a protein, such as the backbone amides or the side chains of serine, threonine, or asparagine. These so-called "orthogonal multipolar interactions" can significantly contribute to the binding affinity of a drug.

Furthermore, the substitution of hydrogen with fluorine can alter the conformation of a molecule. While fluorine is relatively small (with a van der Waals radius similar to that of a hydrogen atom), its electronic properties can influence the preferred torsional angles of adjacent bonds, potentially pre-organizing the molecule into a bioactive conformation that is more favorable for binding.

A notable example of a drug containing a fluoropyridine moiety is Ceritinib , an anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer. The fluoropyridine in Ceritinib plays a crucial role in its overall profile, contributing to its metabolic stability and likely participating in key interactions within the ALK active site.

Experimental Protocols: A Practical Approach

To provide a practical context for the concepts discussed, this section outlines a general protocol for a typical nucleophilic aromatic substitution reaction on a fluoropyridine.

General Protocol for the SNAr of 2-Fluoropyridine with a Primary Amine

Objective: To synthesize a 2-amino-substituted pyridine via nucleophilic aromatic substitution.

Materials:

  • 2-Fluoropyridine

  • Primary amine of choice

  • Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

  • Non-nucleophilic base (e.g., Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA))

  • Reaction vessel with a magnetic stirrer and a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add the primary amine (1.2 equivalents) and the non-nucleophilic base (2.0 equivalents).

  • Solvent Addition: Add the anhydrous polar aprotic solvent under an inert atmosphere. Stir the mixture to ensure homogeneity.

  • Substrate Addition: Slowly add the 2-fluoropyridine (1.0 equivalent) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Self-Validation and Causality:

  • Choice of Solvent: Polar aprotic solvents like DMSO or DMF are chosen because they can solvate the cation of the base while leaving the anion (the active base) relatively free, enhancing its reactivity. They also have high boiling points, allowing for elevated reaction temperatures.

  • Use of a Base: The base is necessary to deprotonate the primary amine, generating the more nucleophilic amide anion, or to scavenge the HF that is formed during the reaction. A non-nucleophilic base is used to avoid its competition with the primary amine in the substitution reaction.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the basic and nucleophilic species with atmospheric moisture and oxygen, which could lead to side reactions and degradation of the reagents.

  • Monitoring the Reaction: Continuous monitoring is essential to determine the optimal reaction time, preventing the formation of degradation products due to prolonged heating.

Conclusion: A Versatile Tool in the Chemist's Arsenal

The electron-withdrawing effects of fluorine in pyridine rings are a powerful and versatile tool in the hands of the medicinal chemist. From the predictable modulation of pKa to the enhancement of metabolic stability and the fine-tuning of drug-target interactions, the strategic incorporation of fluorine offers a rational approach to overcoming many of the challenges encountered in drug discovery. A thorough understanding of the fundamental principles governing these effects, coupled with a practical knowledge of the synthetic implications, is essential for leveraging the full potential of fluorinated pyridines in the design of the next generation of therapeutics. This guide has aimed to provide a solid foundation of both the theory and the practical application of these principles, empowering you to make informed and strategic decisions in your research and development endeavors.

References

  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Ethyl-5-fluoropyridine.
  • ResearchGate. SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2.
  • ResearchGate. Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model.
  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Wikipedia.
  • American Chemical Society.
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  • National Institutes of Health. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode.
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Methodological & Application

Application Note & Protocol: Synthesis of Methyl 6-fluoro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of methyl 6-fluoro-2-methylnicotinate, a key building block in medicinal chemistry and drug development. The protocol details a robust and reproducible method for the Fischer esterification of 6-fluoro-2-methylnicotinic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and characterization methods.

Introduction: The Significance of Fluorinated Nicotinates

Fluorinated heterocyclic compounds are of paramount importance in modern pharmaceutical design. The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, a disubstituted pyridine derivative, serves as a versatile intermediate in the synthesis of complex bioactive molecules. Its structural motifs are found in compounds targeting a range of therapeutic areas.

The synthesis of this compound is most effectively achieved through the esterification of its corresponding carboxylic acid, 6-fluoro-2-methylnicotinic acid. This application note describes a detailed protocol based on the well-established Fischer-Speier esterification, a reliable and scalable method for this class of transformation.

Reaction Principle: The Fischer-Speier Esterification

The synthesis of this compound is based on the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, 6-fluoro-2-methylnicotinic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired ester and regenerate the acid catalyst. The use of a strong acid also serves to protonate the pyridine nitrogen, preventing it from acting as a nucleophile and undergoing undesired side reactions such as N-methylation.

Experimental Protocol

This protocol is adapted from established procedures for the esterification of analogous nicotinic acids.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
6-Fluoro-2-methylnicotinic acid≥97%Commercially Available884494-97-7Starting material
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-Aldrich67-56-1Reagent and solvent
Sulfuric Acid (H₂SO₄)Concentrated, 95-98%Fisher Scientific7664-93-9Catalyst
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWR144-55-8For neutralization
Ethyl Acetate (EtOAc)ACS ReagentSigma-Aldrich141-78-6Extraction solvent
Brine (Saturated NaCl solution)---For washing
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFisher Scientific7487-88-9Drying agent
Equipment
  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-fluoro-2-methylnicotinic acid (e.g., 5.0 g, 32.2 mmol).

  • Addition of Reagents: Add anhydrous methanol (50 mL) to the flask. Stir the mixture to dissolve the starting material. Place the flask in an ice bath to cool the solution.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise to the cooled methanol solution. Caution: This addition is exothermic.

  • Reflux: Remove the flask from the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux (approximately 65-70°C) using a heating mantle or oil bath.

  • Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (150 mL). Stir until gas evolution ceases. This step neutralizes the excess sulfuric acid and any unreacted carboxylic acid.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product may be of sufficient purity for many applications. If further purification is required, it can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_reagents Reagents cluster_process Process cluster_output Output Start 6-Fluoro-2-methylnicotinic acid Setup 1. Dissolve in Methanol Start->Setup MeOH Methanol MeOH->Setup H2SO4 Sulfuric Acid Catalysis 2. Add H₂SO₄ Catalyst H2SO4->Catalysis Setup->Catalysis Reflux 3. Heat to Reflux (4-6h) Catalysis->Reflux Workup 4. Quench & Neutralize Reflux->Workup Extraction 5. Extract with EtOAc Workup->Extraction Drying 6. Dry & Concentrate Extraction->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Results
¹H NMR The spectrum should show a singlet for the methyl ester protons (~3.9 ppm), a singlet for the methyl group on the pyridine ring (~2.6 ppm), and two doublets in the aromatic region corresponding to the pyridine protons.
¹³C NMR The spectrum will show signals for the ester carbonyl, the aromatic carbons (with C-F coupling), the ester methyl carbon, and the ring methyl carbon.
Mass Spec (MS) The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₈H₈FNO₂ = 169.15 g/mol ).
Appearance Typically an off-white to yellow solid or oil.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and causes severe burns. Handle with extreme care and add it slowly to methanol to dissipate the heat generated.

    • Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or ensure the temperature is at reflux. Ensure methanol is anhydrous.
Product loss during work-up.Ensure pH is basic (>8) before extraction. Perform multiple extractions.
Impure Product Incomplete reaction.Purify by column chromatography.
Side reactions (e.g., N-methylation).Ensure the reaction is sufficiently acidic to protonate the pyridine nitrogen.

References

  • PrepChem. Synthesis of methyl 6-methylnicotinate. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

Application Notes and Protocols: Purification of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals

Introduction: The Unique Challenge of Purifying Fluorinated Heterocylics

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, with an estimated 20% of all pharmaceuticals containing at least one fluorine atom.[1] This prevalence is due to the profound and often beneficial effects of fluorine on a molecule's physicochemical and pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[2][3] Fluorinated heterocycles are prominent in a wide array of approved drugs, underscoring their therapeutic importance.[2][4]

However, the very properties that make these compounds medicinally valuable also present significant challenges during their purification. The high electronegativity of fluorine can alter a molecule's polarity, lipophilicity, and intermolecular interactions in non-intuitive ways, often rendering standard purification protocols ineffective.[5] Furthermore, synthetic reactions designed to introduce fluorine can be difficult to drive to completion, resulting in complex mixtures of starting materials, partially fluorinated intermediates, and the desired product that are difficult to separate.[6]

This guide provides a comprehensive overview of the principles and practical techniques for the successful purification of fluorinated heterocyclic compounds. It is designed to equip researchers with the knowledge to develop robust and efficient purification strategies, moving beyond a trial-and-error approach to a rational, mechanism-based methodology.

The Impact of Fluorination on Molecular Properties and Separability

Understanding how fluorine substitution alters a molecule's properties is fundamental to designing an effective purification strategy. The carbon-fluorine bond is highly polarized and exceptionally strong, which contributes to the metabolic stability of many fluorinated drugs.[1][5] This stability, however, also means that fluorinated impurities can be persistent.

From a purification standpoint, the most critical considerations are the effects on polarity and intermolecular interactions. While the introduction of a single fluorine atom can increase polarity, polyfluorination can lead to a decrease in lipophilicity due to the strong electron-withdrawing nature of fluorine.[2] This can lead to unexpected elution behavior in chromatography.

Furthermore, fluorinated compounds exhibit unique intermolecular interactions, including dipole-dipole interactions and sometimes weak hydrogen bonding.[7] Highly fluorinated molecules can also display "fluorophilicity," a tendency to interact with other fluorinated molecules or stationary phases, which can be exploited for separation.[8]

Strategic Approaches to Purification

A successful purification strategy for fluorinated heterocyclic compounds often involves a multi-step or "orthogonal" approach.[9][10][11] Orthogonal methods utilize different separation mechanisms, maximizing the chances of resolving complex mixtures.[12][13] For instance, a purification workflow might involve an initial flash chromatography step to remove bulk impurities, followed by a high-resolution technique like preparative HPLC or Supercritical Fluid Chromatography (SFC) for final polishing.

Initial Purification and Bulk Separations

For crude reaction mixtures, the initial purification step aims to remove major impurities and isolate the fraction containing the target compound.

  • Distillation: For volatile fluorinated heterocycles, fractional distillation can be an effective initial purification step.[14]

  • Crystallization: The unique intermolecular interactions of fluorinated compounds can sometimes be leveraged to induce crystallization. Careful solvent screening is crucial for success.

  • Extraction: Liquid-liquid extraction can be a powerful tool, particularly when "fluorous" solvents (perfluorinated alkanes) are used to selectively extract highly fluorinated compounds.[8]

Chromatographic Techniques: The Workhorse of Purification

Chromatography is the most widely used technique for the purification of fluorinated heterocyclic compounds. The choice of chromatographic mode and conditions is critical and should be guided by the properties of the target molecule and its impurities.

Normal-Phase Chromatography

In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase. This technique is well-suited for separating compounds with significant differences in polarity.

Key Considerations for Fluorinated Compounds:

  • Altered Polarity: The introduction of fluorine can significantly alter a molecule's polarity, leading to unexpected retention times. It is often necessary to screen a wider range of mobile phase polarities than for non-fluorinated analogs.

  • Tailing: The basicity of nitrogen-containing heterocycles can lead to peak tailing on acidic silica gel. The addition of a small amount of a basic modifier, such as triethylamine, to the mobile phase can often mitigate this issue.

Reverse-Phase Chromatography (RPC)

Reverse-phase chromatography employs a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase. It is a highly versatile technique and often the method of choice for the final purification of drug candidates.[11][15]

Key Considerations for Fluorinated Compounds:

  • Fluorophilicity: Highly fluorinated compounds may exhibit strong interactions with fluorinated stationary phases, providing a unique separation mechanism.[16][17]

  • Mobile Phase Modifiers: The use of fluorinated alcohols, such as trifluoroethanol (TFE), in the mobile phase can enhance the separation of fluorinated compounds on standard C8 or C18 columns.[15]

  • Temperature: Temperature can be a powerful parameter for optimizing separations of fluorinated molecules. Increasing the temperature can improve peak shape and resolution.[15]

Supercritical Fluid Chromatography (SFC)

SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[18][19] It offers several advantages for the purification of fluorinated compounds, including high efficiency, rapid separations, and reduced solvent consumption.[19][20]

Key Advantages for Fluorinated Compounds:

  • Solubility: Supercritical CO2 is an excellent solvent for many non-polar and moderately polar compounds, including many fluorinated heterocycles.

  • Orthogonality to RPC: SFC often provides a different selectivity compared to reverse-phase HPLC, making it an excellent orthogonal technique.[16]

  • Chiral Separations: SFC is particularly well-suited for the separation of chiral fluorinated compounds.

Orthogonal Purification Workflow

A robust purification strategy often involves the sequential application of orthogonal techniques to ensure the removal of all impurities.

Caption: A decision workflow for the purification of fluorinated heterocyclic compounds.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification of a Fluorinated Pyridine Derivative

Objective: To purify a moderately polar fluorinated pyridine derivative from non-fluorinated starting material and a more polar byproduct.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude sample dissolved in a minimal amount of DMSO

Procedure:

  • Method Development (Analytical Scale):

    • Dissolve a small amount of the crude material in a 1:1 mixture of acetonitrile and water.

    • Inject onto an analytical C18 column using a fast gradient (e.g., 5-95% B over 10 minutes) to determine the approximate retention times of the components.

    • Optimize the gradient to achieve baseline separation of the target compound from the major impurities. A shallower gradient around the elution time of the target will improve resolution.

  • Preparative Scale-Up:

    • Dissolve the bulk of the crude material in a minimal amount of DMSO.

    • Equilibrate the preparative column with the starting mobile phase composition for at least 5 column volumes.

    • Inject the sample onto the column.

    • Run the optimized gradient method.

    • Monitor the elution profile using the UV detector at an appropriate wavelength.

    • Collect fractions corresponding to the peak of the target compound.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Pool the pure fractions.

    • Remove the organic solvent (acetonitrile) by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.

Protocol 2: Supercritical Fluid Chromatography (SFC) for Chiral Separation of a Fluorinated Imidazole

Objective: To separate the enantiomers of a chiral fluorinated imidazole.

Instrumentation and Materials:

  • Preparative SFC system with a UV detector and back-pressure regulator

  • Chiral stationary phase (e.g., polysaccharide-based)

  • Supercritical CO2

  • Co-solvent: Methanol with 0.1% diethylamine (DEA) as an additive

  • Crude racemic mixture

Procedure:

  • Method Development (Analytical Scale):

    • Dissolve a small amount of the racemic mixture in methanol.

    • Screen different chiral columns and co-solvent compositions to identify a suitable separation method.

    • Optimize the co-solvent percentage, back-pressure, and temperature to maximize resolution.

  • Preparative Scale-Up:

    • Dissolve the bulk of the racemic mixture in the co-solvent.

    • Equilibrate the preparative chiral column with the optimized mobile phase.

    • Perform stacked injections to maximize throughput.

    • Collect the fractions corresponding to each enantiomer.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by analytical chiral SFC or HPLC to determine enantiomeric purity.

    • Pool the fractions for each enantiomer.

    • Remove the solvent under reduced pressure to obtain the separated enantiomers.

Data Presentation and Comparison

Table 1: Comparison of Chromatographic Techniques for Fluorinated Heterocycle Purification
TechniqueStationary PhaseMobile PhaseBest Suited ForKey Advantages
Normal-Phase Silica, AluminaHexane/Ethyl AcetateCompounds with large polarity differencesCost-effective for bulk separations
Reverse-Phase C8, C18, PhenylWater/Acetonitrile, Water/MethanolWide range of polarities, final purificationHigh resolution, well-understood
SFC Silica, Chiral PhasesSupercritical CO2 with co-solventsChiral separations, non-polar to moderately polar compoundsFast, reduced solvent waste, orthogonal to RPC
Table 2: Common Mobile Phase Modifiers and Their Applications
ModifierConcentrationChromatographic ModePurpose
Triethylamine (TEA) 0.1-1%Normal-PhaseReduces peak tailing of basic compounds on silica
Trifluoroacetic Acid (TFA) 0.05-0.1%Reverse-PhaseImproves peak shape for basic compounds by ion-pairing
Formic Acid 0.1%Reverse-PhaseVolatile modifier suitable for LC-MS applications
Diethylamine (DEA) 0.1%SFCImproves peak shape of basic compounds

Troubleshooting Common Purification Issues

IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution Inappropriate column or mobile phase, gradient too steepScreen different stationary phases, optimize the gradient, consider an orthogonal technique
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol groups)Add a mobile phase modifier (TEA for normal-phase, TFA for reverse-phase)
Co-elution of Impurities Similar physicochemical properties of the target and impurityEmploy an orthogonal purification method, try a different stationary phase with alternative selectivity (e.g., a pentafluorophenyl phase)[7]
Low Recovery Adsorption onto the stationary phase, product instabilityChange the pH of the mobile phase, use a different stationary phase, ensure the product is stable under the purification conditions

Conclusion

The purification of fluorinated heterocyclic compounds presents unique challenges that require a thoughtful and systematic approach. By understanding the influence of fluorine on molecular properties and employing a combination of orthogonal purification techniques, researchers can overcome these challenges to isolate high-purity materials essential for drug discovery and development. The protocols and strategies outlined in this guide provide a solid foundation for developing robust and efficient purification workflows for this important class of molecules.

References

  • Google Patents. (n.d.). Process for the preparation of fluorinated heterocyclic compounds.
  • Zhang, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Retrieved from [Link]

  • Zhang, W., et al. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. Retrieved from [Link]

  • Selerity Technologies. (n.d.). THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC). Retrieved from [Link]

  • Santai Technologies. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Retrieved from [Link]

  • Earth.Org. (2026, January 13). Understanding PFAS: How Do We Tackle Forever Chemicals? Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (2025, April 21). Preparative Purification Solutions in Drug Discovery Synthesis. Retrieved from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Grokipedia. (n.d.). Supercritical fluid chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Dong, M. W. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]

  • Nature. (n.d.). Contemporary synthetic strategies in organofluorine chemistry. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Fluorocarbon stationary phases for liquid chromatography applications. Retrieved from [Link]

  • PubMed Central. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Retrieved from [Link]

  • ACS Publications. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines?. Retrieved from [Link]

  • Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. Retrieved from [Link]

  • LCGC International. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved from [Link]

  • PubMed Central. (n.d.). Supercritical Fluid Chromatography: Application to Trace Analysis. Retrieved from [Link]

  • News-Medical.net. (2025, January 7). U.S. wastewater treatment fails to address rising organofluorine contamination. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Fluorine in Crystal Engineering ? ?The Little Atom That Could?. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Fluorinated Heterocycles. Retrieved from [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Retrieved from [Link]

  • Wiley. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

  • download. (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

Sources

Application Notes & Protocols for the Analytical Characterization of Methyl 6-fluoro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 6-fluoro-2-methylnicotinate (MFMN) is a key building block in modern medicinal chemistry, serving as a critical intermediate in the synthesis of various pharmaceutical agents.[1] Its purity, stability, and impurity profile directly impact the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the development and validation of analytical methods for MFMN, designed for researchers, analytical scientists, and quality control professionals. We will explore detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity and assay determination, Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal purity assessment and volatile impurity analysis, and spectroscopic methods for structural confirmation. A central focus is placed on the principles of method validation and the execution of forced degradation studies to establish a stability-indicating analytical framework, in alignment with international regulatory expectations.[2][3]

Introduction: The Analytical Imperative for MFMN

The fluorine atom and methyl group on the pyridine ring of this compound impart specific electronic and steric properties that make it a valuable synthon. However, these same features can influence its reactivity and degradation pathways. Therefore, robust and validated analytical methods are not merely a quality control checkpoint; they are essential tools for ensuring process consistency, understanding degradation kinetics, and guaranteeing the integrity of the material used in drug development.

This document serves as a practical guide to establishing such methods. We will move beyond simple procedural lists to explain the rationale behind selecting specific techniques, mobile phases, and validation parameters. The objective is to provide a self-contained, scientifically grounded resource that enables laboratories to confidently characterize MFMN.

Physicochemical Properties & Analytical Considerations

Before developing any analytical method, a fundamental understanding of the analyte's properties is crucial.

PropertyValueSource / Comment
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.16 g/mol [4]
CAS Number 1227595-02-9[1]
Appearance Solid (Typical)Inferred from related non-fluorinated compounds.[5]
Boiling Point ~212.5 °C at 760 mmHg[4]
Solubility Soluble in organic solvents like Methanol, Acetonitrile, Chloroform.Inferred from structural analogs and general ester properties.[6]
UV Chromophore Yes (Pyridine Ring)The substituted pyridine ring provides strong UV absorbance, making UV-based detection in HPLC highly suitable.

The presence of a UV-active pyridine core is the primary consideration for selecting HPLC with UV detection as the principal analytical technique for purity and assay. Its volatility and thermal stability also make GC a viable orthogonal method.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the cornerstone for assessing the purity and quantifying the content of MFMN in raw materials and process intermediates. The goal is to develop a stability-indicating method capable of separating the main component from process-related impurities and potential degradants.

Rationale for Method Development

The proposed method is based on reversed-phase chromatography, which is ideal for separating moderately polar organic molecules like MFMN.

  • Column Selection: A C18 stationary phase is the universal starting point, offering excellent hydrophobic retention and resolving power for a wide range of small molecules.

  • Mobile Phase: A combination of a weak acid in water (e.g., formic or phosphoric acid) and an organic modifier (acetonitrile or methanol) is chosen. The acid suppresses the ionization of the basic pyridine nitrogen, ensuring good peak shape and reproducible retention times. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Detection: Diode Array Detection (DAD) or a multi-wavelength UV detector is recommended. This allows for the determination of the absorbance maximum (λmax) for optimal sensitivity and enables peak purity analysis by comparing spectra across a single peak.

Detailed HPLC Protocol

Objective: To determine the purity of this compound and quantify it against a reference standard.

Instrumentation:

  • HPLC system with quaternary or binary pump, autosampler, column thermostat, and DAD/UV detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides a good balance of efficiency, resolution, and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase for sharp, symmetrical peaks.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution control.
Gradient 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% BA gradient is essential to elute potential late-eluting impurities and ensure the column is clean for the next injection.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection DAD at 265 nmWavelength to be confirmed by scanning a standard solution, but 265 nm is a typical absorbance region for substituted pyridines.
Injection Vol. 5 µLSmall volume to prevent peak overload and distortion.
Diluent 50:50 Acetonitrile:WaterEnsures sample is fully dissolved and compatible with the mobile phase.

Sample Preparation:

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of MFMN reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the reference standard.

Method Validation Protocol

Validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[8] The following parameters must be assessed according to ICH guidelines.[9]

  • Specificity: Analyze the diluent, a placebo (if in a formulation), a reference standard, and a sample spiked with known impurities. The method must show no interference at the retention time of MFMN and should be able to separate it from impurities. This is critically confirmed during forced degradation studies.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., from 0.05 to 0.75 mg/mL). Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range is established by the linearity study and should cover the expected working concentration for both assay and purity testing.

  • Accuracy (Recovery): Analyze samples spiked with known amounts of MFMN at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Perform six replicate injections of the same sample. The Relative Standard Deviation (RSD) of the peak areas should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically determined by injecting progressively dilute solutions until the signal-to-noise ratio is approximately 10:1.

  • Robustness: Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Final Stage Dev Develop HPLC/GC Method (Column, Mobile Phase, etc.) Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness LOQ->Robustness Validated Validated Analytical Method Robustness->Validated

Caption: A generalized workflow for analytical method validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent orthogonal technique to HPLC for purity analysis and is the primary method for identifying and quantifying volatile or semi-volatile impurities that may not be well-retained by reversed-phase HPLC.[7]

GC-MS Protocol

Objective: To confirm the identity of MFMN, assess its purity by an orthogonal technique, and identify any volatile impurities.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector and a mass selective detector.

Chromatographic and MS Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity 5% phenyl-methylpolysiloxane column is a robust general-purpose column for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Injector Temp. 250 °CEnsures rapid volatilization without thermal degradation.
Oven Program Start at 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)Temperature program to separate early-eluting solvents from the main analyte and any higher-boiling impurities.
Injection Mode Split (50:1)A split injection prevents column overloading and ensures sharp peaks for the main component.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Scan Range 40-400 amuCovers the mass of the parent ion (169) and expected fragments.

Sample Preparation:

  • Stock Solution (1 mg/mL): Prepare a stock solution of MFMN in a suitable volatile solvent like Ethyl Acetate or Dichloromethane.

Structural Characterization

While chromatographic methods are used for quantification, spectroscopic techniques are required for unequivocal structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR should show distinct signals for the two aromatic protons, the ester methyl group, and the ring methyl group, with characteristic chemical shifts and coupling constants.[5][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The EI-MS spectrum from the GC-MS analysis will show a molecular ion peak ([M]⁺) at m/z 169 and a characteristic fragmentation pattern that can be used for identification.[5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of functional groups, such as the C=O stretch of the ester (~1720 cm⁻¹), C-F stretch, and aromatic C=C and C-N vibrations.[5]

Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of method validation that demonstrates the stability-indicating nature of the analytical procedure.[11][12] The goal is to intentionally degrade the sample to an extent of 5-20% to ensure that any degradation products formed can be separated from the parent peak and from each other.[12]

Protocol for Stress Conditions

Prepare solutions of MFMN (~0.5 mg/mL) and subject them to the following conditions:

Stress ConditionReagent / ConditionDuration
Acid Hydrolysis 0.1 M HClHeat at 60 °C for 24-48 hours
Base Hydrolysis 0.1 M NaOHHeat at 60 °C for 8-24 hours
Oxidation 3% H₂O₂Room temperature for 24 hours
Thermal Dry heat at 105 °C48 hours (on solid sample)
Photolytic UV/Vis light exposure (ICH Q1B)Expose solution and solid to light

Analysis:

  • Analyze each stressed sample using the validated HPLC method.

  • Use a DAD to check for peak purity of the main MFMN peak to ensure no degradants are co-eluting.

  • The mass balance should be calculated (Assay of MFMN + % Area of all impurities and degradants), which should ideally be between 95% and 105%, demonstrating that all significant degradation products are detected.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis & Evaluation Sample MFMN Sample (Solid & Solution) Acid Acid Hydrolysis (HCl, Heat) Sample->Acid Base Base Hydrolysis (NaOH, Heat) Sample->Base Oxidation Oxidation (H₂O₂) Sample->Oxidation Thermal Thermal (Dry Heat) Sample->Thermal Photo Photolytic (UV/Vis Light) Sample->Photo HPLC Analyze via Validated Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Assess Peak Purity (DAD) HPLC->Purity Balance Calculate Mass Balance (95-105%) Purity->Balance ID Identify Major Degradants (LC-MS) Balance->ID

Caption: Workflow for a forced degradation study.

Conclusion

This guide outlines a comprehensive strategy for the development and validation of analytical methods for this compound. By employing a primary HPLC-UV method for purity and assay, complemented by an orthogonal GC-MS method and spectroscopic characterization, a complete analytical profile of the molecule can be established. The successful execution of the validation protocols and forced degradation studies described herein will ensure that the analytical methods are robust, reliable, and suitable for their intended purpose in a regulated pharmaceutical environment, ultimately contributing to the quality and safety of future medicines.[13]

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pawar, V. A., & Dama, G. Y. (n.d.). Analytical method validation: A brief review. International Journal of Toxicological and Pharmacological Research.
  • Mills, T., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache: The Journal of Head and Face Pain, 48(8), 1238-1241. Retrieved January 18, 2026, from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotinate.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1). Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Summary of forced degradation studies. Retrieved January 18, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved January 18, 2026, from [Link]

  • Lia, G. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance, 7(2), 33-47. Retrieved January 18, 2026, from [Link]

  • BenchChem. (n.d.). Analytical method validation for quantifying Methyl 6-methylnicotinate.
  • Husain, A., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved January 18, 2026, from [Link]

  • George, A., & Ahmad, S. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved January 18, 2026, from [Link]

  • BenchChem. (n.d.). Chemical and physical properties of Methyl 6-methylnicotinate.
  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved January 18, 2026, from [Link]

  • ChemAnalyst. (2025, March 5). Methyl 6-methylnicotinate: Comprehensive Overview and Applications. Retrieved January 18, 2026, from [Link]

Sources

The Strategic Application of Methyl 6-fluoro-2-methylnicotinate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Fluorinated Heterocycles in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties. The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1] Among the myriad of fluorinated building blocks, substituted pyridines hold a place of prominence due to their prevalence in a vast array of biologically active compounds. This guide focuses on a particularly valuable, yet underexplored, building block: Methyl 6-fluoro-2-methylnicotinate . We will delve into its synthesis, key applications, and provide detailed protocols for its utilization, with a special emphasis on its role in the development of novel kinase inhibitors.

Physicochemical Properties and Synthetic Rationale

This compound is a trifunctional pyridine derivative, offering medicinal chemists three key points for molecular elaboration: the ester for amide bond formation or reduction, the fluorine atom for nucleophilic aromatic substitution, and the methyl group for potential functionalization or as a steric element.

PropertyValue
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
CAS Number 1227595-02-9
Appearance Colorless to light yellow liquid
Boiling Point 212.5±35.0 °C (Predicted)

The presence of the fluorine atom at the 6-position significantly influences the reactivity of the pyridine ring, making the 6-position susceptible to nucleophilic attack. This electronic modulation is a key feature exploited in its synthetic applications.

Application Note I: A Key Building Block for IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical signaling node in the innate immune system, and its dysregulation is implicated in a range of inflammatory and autoimmune diseases.[2] Consequently, the development of potent and selective IRAK4 inhibitors is a major focus of pharmaceutical research. The 6-fluoropyridine-3-carboxamide scaffold has emerged as a promising pharmacophore for targeting IRAK4.

While patent literature often describes the synthesis of the final compounds from the corresponding carboxylic acid, this compound serves as a readily available and stable precursor to this key intermediate. The ester can be efficiently hydrolyzed to 6-fluoro-2-methylnicotinic acid, which is then coupled with various amines to generate a library of potential IRAK4 inhibitors.

Experimental Protocol: Synthesis of 6-fluoro-2-methylnicotinic acid from this compound

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key step in the synthesis of IRAK4 inhibitors.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (typically a 3:1 to 1:1 ratio).

  • Add LiOH (or NaOH) (1.5 - 2.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature, monitoring the progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-fluoro-2-methylnicotinic acid as a solid.

Application Note II: Synthesis of Substituted Pyridines via Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen activates the 6-position of the ring towards nucleophilic aromatic substitution. This allows for the displacement of the fluoride with a variety of nucleophiles, such as amines, thiols, and alkoxides, providing a versatile route to a diverse range of 2,6-disubstituted nicotinic acid derivatives.

Illustrative Reaction Scheme

G cluster_0 Starting Material cluster_1 Product start This compound reagents Nu-H (e.g., R₂NH, RSH, ROH) Base product Methyl 6-(Nu)-2-methylnicotinate reagents->product S_NAr

Caption: General workflow for SNAr reactions of this compound.

Visualization of Synthetic Utility

The following diagram illustrates the central role of this compound as a versatile intermediate in the synthesis of complex, biologically active molecules.

Synthesis_Hub A This compound B Hydrolysis A->B F S_NAr with Amines A->F J Reduction of Ester A->J C 6-fluoro-2-methylnicotinic acid B->C D Amide Coupling C->D E IRAK4 Inhibitors D->E G 6-Amino-2-methylnicotinates F->G H Further Derivatization G->H I Novel Heterocycles H->I K (6-fluoro-2-methylpyridin-3-yl)methanol J->K L Oxidation/Halogenation K->L M Alternative Scaffolds L->M

Caption: Synthetic pathways originating from this compound.

Conclusion and Future Perspectives

This compound represents a highly versatile and valuable building block for medicinal chemistry. Its trifunctional nature allows for a multitude of synthetic transformations, providing access to a wide range of complex molecular architectures. The application of this scaffold in the synthesis of IRAK4 inhibitors highlights its potential in the development of novel therapeutics for inflammatory and autoimmune diseases. As the demand for sophisticated, highly optimized drug candidates continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • De, S., Xiang, Z., & Tilstam, P. V. (2018). Inhibitors of IRAK4 activity.

Sources

Application Notes & Protocols: Enzymatic Hydrolysis of Fluorinated Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine into organic molecules can dramatically alter their biological properties, enhancing metabolic stability, binding affinity, and bioavailability.[1] Consequently, chiral fluorinated compounds are critical building blocks in the pharmaceutical and agrochemical industries.[1][2] Enzymatic hydrolysis, particularly kinetic resolution of racemic fluorinated esters, offers a highly efficient and stereoselective method for producing optically pure fluorinated acids and alcohols.[3][4] This guide provides a comprehensive overview of the principles, a detailed experimental protocol, and data analysis techniques for the lipase-catalyzed hydrolysis of fluorinated esters, designed for researchers in drug development and organic synthesis.

Introduction: The Significance of Fluorine in Biocatalysis

The unique electronic properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—present both a challenge and an opportunity in synthetic chemistry. While chemical synthesis of chiral fluorinated compounds can be complex, enzymatic methods provide a green and highly selective alternative.[1][2] Lipases and esterases, in particular, have demonstrated exceptional capabilities in distinguishing between enantiomers of fluorinated substrates.[5] This high enantioselectivity is often attributed to stereoelectronic factors, where the electronegative fluorine atom influences the stability of the tetrahedral intermediate formed during hydrolysis. This process, known as enzymatic kinetic resolution (EKR), allows for the separation of a racemic mixture into an enantiopure acid and the unreacted, enantiopure ester.[3][6]

Core Principles & Mechanism

Enzyme Selection

Lipases (EC 3.1.1.3) are the most commonly employed enzymes for the hydrolysis of fluorinated esters due to their broad substrate scope, high stability in organic co-solvents, and commercial availability.[7][8] They belong to the α/β-hydrolase fold family and catalyze ester hydrolysis at the interface between an insoluble substrate and the aqueous phase.[9][10]

Key Enzymes:

  • Candida antarctica Lipase B (CALB): Widely regarded as a workhorse in biocatalysis, CALB is known for its high efficiency, broad substrate tolerance, and high stereoselectivity.[7][9] It is often used in an immobilized form (e.g., Novozym® 435) for enhanced stability and reusability.[7]

  • Pseudomonas cepacia Lipase (Amano PS): This lipase has shown excellent selectivity and good yields in the hydrolysis of various fluorinated aromatic compounds.[3]

  • Candida rugosa Lipase (CRL): A versatile lipase that has been successfully used for the chemoselective hydrolysis of various esters.[11][12]

The Catalytic Mechanism

Lipases utilize a classic Ser-His-Asp catalytic triad in their active site to perform hydrolysis. The reaction proceeds via a two-step, acyl-enzyme intermediate mechanism:

  • Acylation: The serine residue, activated by the histidine-aspartate pair, performs a nucleophilic attack on the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion of the ester and forming a covalent acyl-enzyme intermediate.

  • Deacylation: A water molecule, activated by the histidine, attacks the acyl-enzyme intermediate. This second tetrahedral intermediate collapses, releasing the carboxylic acid product and regenerating the free enzyme for the next catalytic cycle.

The stereoselectivity of the enzyme arises from the differential fit of the two substrate enantiomers within the chiral active site, leading to a significantly faster reaction rate for one enantiomer over the other.

Experimental Workflow and Protocol

This section outlines a general protocol for the kinetic resolution of a racemic fluorinated ester via enzymatic hydrolysis.

Visualized Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_analysis 4. Analysis prep_sub Substrate & Buffer Preparation reaction Combine Substrate, Buffer, & Enzyme in Reactor prep_sub->reaction prep_enz Enzyme (e.g., Immobilized CALB) prep_enz->reaction incubation Incubate with Stirring (Controlled Temp & pH) reaction->incubation monitoring Monitor Reaction Progress (e.g., Chiral HPLC) incubation->monitoring stop Stop Reaction (Filter Enzyme) monitoring->stop When ~50% conversion extract Acidify & Extract (e.g., with MTBE) stop->extract separate Separate Aqueous & Organic Layers extract->separate isolate Isolate Products (Evaporation, Chromatography) separate->isolate analyze_acid Analyze Acid Product (%ee, Yield) isolate->analyze_acid analyze_ester Analyze Unreacted Ester (%ee, Yield) isolate->analyze_ester

Caption: General workflow for enzymatic kinetic resolution.

Detailed Protocol: Kinetic Resolution of (±)-Ethyl 2-fluoro-3-phenylpropanoate

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • (±)-Ethyl 2-fluoro-3-phenylpropanoate (Substrate)

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)

  • Phosphate Buffer (0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • Hydrochloric Acid (2 M)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vessel with magnetic stirring and temperature control

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

  • Chiral HPLC system

Procedure:

  • Reaction Setup:

    • To a 50 mL temperature-controlled reaction vessel, add 20 mL of 0.1 M phosphate buffer (pH 7.0).

    • Add 1.0 g of racemic ethyl 2-fluoro-3-phenylpropanoate.

    • Add 100 mg of immobilized CALB. The enzyme loading is typically 5-10% of the substrate weight.

    • Rationale: A buffered aqueous system maintains the optimal pH for lipase activity.[8] Immobilized enzymes are preferred for ease of separation and reuse.[12]

  • Incubation and Monitoring:

    • Stir the mixture at a constant rate (e.g., 200 rpm) at 30°C.

    • Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

    • Quench the aliquot with a small volume of acetonitrile and analyze by chiral HPLC to determine the enantiomeric excess (% ee) of the substrate and product.

    • Rationale: Consistent temperature and stirring ensure reproducible kinetics. Monitoring is crucial to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining substrate.[3]

  • Reaction Termination and Enzyme Recovery:

    • Once the reaction reaches approximately 50% conversion (as determined by HPLC), stop the stirring.

    • Remove the immobilized enzyme by vacuum filtration. Wash the enzyme beads with a small amount of buffer and then an organic solvent (like MTBE) and dry for potential reuse.

    • Rationale: Removing the biocatalyst is essential to halt the reaction and prevent further conversion, which would decrease the enantiomeric excess of the unreacted ester.[3]

  • Product Extraction and Separation:

    • Transfer the filtrate to a separatory funnel.

    • Acidify the aqueous solution to pH ~2 using 2 M HCl. This protonates the carboxylate product, making it soluble in organic solvents.

    • Extract the mixture with MTBE (3 x 20 mL).[3]

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Rationale: The unreacted ester and the protonated acid product are both more soluble in an organic solvent like MTBE than in the aqueous buffer, allowing for efficient extraction.

  • Analysis and Purification:

    • The resulting mixture contains the unreacted (R)-ester and the hydrolyzed (S)-acid.

    • Analyze the final mixture using chiral HPLC to determine the final % conversion and the enantiomeric excess of both components.

    • If required, the acid and ester can be separated using column chromatography.

Data Analysis & Interpretation

Monitoring via Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing the progress of a kinetic resolution.[13][14] It allows for the separation and quantification of all four species in the reaction mixture: the (R)- and (S)-esters and the (R)- and (S)-acids.[3][4]

Parameter Description Formula
Enantiomeric Excess (ee) A measure of the purity of an enantiomer in a mixture.ee (%) = ([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer]) * 100
Conversion (c) The fraction of the initial substrate that has been converted to product.c (%) = ee_s / (ee_s + ee_p) where ee_s is the ee of the remaining substrate and ee_p is the ee of the product.
Enantiomeric Ratio (E) An intrinsic measure of the enzyme's selectivity. A higher E value indicates better separation.E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)]

Table 1: Key parameters for evaluating enzymatic kinetic resolution.

Sample Data Presentation
Reaction Time (h) Conversion (%) ee_substrate (%) ee_product (%) E-Value
215.117.8>99>200
635.755.6>99>200
1248.594.2>99>200
2452.1>9991.8>200

Table 2: Representative time-course data for the kinetic resolution of a fluorinated ester. An E-value > 200 is considered excellent for preparative synthesis.

Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Reaction Inactive enzyme; Incorrect pH or temperature; Substrate inhibition.Verify enzyme activity with a standard substrate (e.g., p-nitrophenyl butyrate).[15][16] Optimize pH and temperature. Decrease substrate concentration.
Low Enantioselectivity (Low E-value) Enzyme is not selective for the substrate; Reaction conditions are suboptimal.Screen a panel of different lipases/esterases.[11] Vary the temperature, pH, or add an organic co-solvent to modulate enzyme selectivity.
Reaction Stops Prematurely Product inhibition; pH shift due to acid production.Use a higher buffer concentration. Consider in-situ product removal.
Poor Resolution on Chiral HPLC Incorrect column or mobile phase.Screen different chiral stationary phases (e.g., polysaccharide-based columns).[17][18] Optimize the mobile phase (e.g., hexane/isopropanol ratio).[19]

Table 3: Common issues and troubleshooting strategies.

References

  • Title: Stereoelectronic influence of fluorine in enzyme resolutions of α-fluoroesters Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC Source: MDPI URL: [Link]

  • Title: Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages Source: PMC - NIH URL: [Link]

  • Title: Enzymatic synthesis of fluorinated compounds Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach Source: The Innovation URL: [Link]

  • Title: Enzymatic kinetic resolution of (±)-3a–e through a hydrolytic procedure. Source: ResearchGate URL: [Link]

  • Title: Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach Source: The Innovation URL: [Link]

  • Title: Enzymatic Fluorination and Biotechnological Developments of the Fluorinase Source: ResearchGate URL: [Link]

  • Title: (PDF) Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC Source: ResearchGate URL: [Link]

  • Title: Direct Measurement of Enantiomeric Ratios of Enzymatic Resolution by Chiral High-Performance Liquid Chromatography Source: NTU scholars URL: [Link]

  • Title: (PDF) Enzymatic defluorination of fluorinated compounds Source: ResearchGate URL: [Link]

  • Title: Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure Source: PMC - NIH URL: [Link]

  • Title: Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue Source: Frontiers URL: [Link]

  • Title: Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids Source: PMC - NIH URL: [Link]

  • Title: Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids Source: Frontiers URL: [Link]

  • Title: Kinetic resolution of fluorinated propargyl alcohols by lipase-catalyzed enantioselective transesterification Source: ResearchGate URL: [Link]

  • Title: Present and Future Applications of Lipases Source: AR MACRAE AND RC HAMMOND URL: [Link]

  • Title: Advances in lipase-catalyzed esterification reactions Source: PubMed URL: [Link]

  • Title: chiral hplc method: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: Enzymatic synthesis of fluorinated compounds Source: PubMed URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters Source: PMC - NIH URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Enhanced Lipase – Catalyzed Triglyceride Hydrolysis Source: KU ScholarWorks URL: [Link]

  • Title: Lipases and lipase-catalyzed esterification in non-aqueous media Source: ResearchGate URL: [Link]

  • Title: New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column Source: PMC - NIH URL: [Link]

Sources

Practical Synthesis of Fluorinated Heterocycles: Application Notes and Protocols for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Transformative Role of Fluorine in Heterocyclic Chemistry

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of the fluorine atom—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly modulate the biological and material properties of a molecule.[1] For drug development professionals, this translates to tangible benefits such as enhanced metabolic stability, improved membrane permeability, and modulated pKa of nearby functionalities, often leading to superior pharmacokinetic and pharmacodynamic profiles.[1] Indeed, a significant percentage of pharmaceuticals and agrochemicals contain at least one fluorine atom, a testament to its impact.[2]

This guide provides researchers, scientists, and drug development professionals with a practical, in-depth overview of key synthetic strategies for accessing fluorinated heterocycles. Moving beyond a simple recitation of procedures, we delve into the causality behind experimental choices, offering detailed, field-proven protocols for immediate application.

Strategic Approaches to Fluorination

The synthesis of fluorinated heterocycles can be broadly categorized into three primary strategies, each with its own set of advantages and considerations. The choice of method often depends on the desired location of the fluorine atom, the complexity of the starting material, and the overall synthetic sequence.

G cluster_0 Synthetic Strategies Late-Stage Fluorination Late-Stage Fluorination Electrophilic Fluorination Electrophilic Fluorination Late-Stage Fluorination->Electrophilic Fluorination Direct C-H or C-M fluorination Nucleophilic Fluorination Nucleophilic Fluorination Late-Stage Fluorination->Nucleophilic Fluorination Displacement of leaving groups Fluorinated Building Blocks Fluorinated Building Blocks Incorporation of F-containing synthons Incorporation of F-containing synthons Fluorinated Building Blocks->Incorporation of F-containing synthons Cyclization of Fluorinated Precursors Cyclization of Fluorinated Precursors Intramolecular ring formation Intramolecular ring formation Cyclization of Fluorinated Precursors->Intramolecular ring formation

Caption: Overview of major strategies for synthesizing fluorinated heterocycles.

Part 1: Late-Stage Fluorination: Introducing Fluorine at a Key Juncture

Late-stage fluorination (LSF) is an increasingly vital strategy, particularly in drug discovery, as it allows for the introduction of fluorine into complex, often biologically active, molecules at a late step in the synthetic sequence.[3] This approach enables the rapid generation of fluorinated analogs for structure-activity relationship (SAR) studies without the need to re-synthesize the entire molecule from fluorinated starting materials.

Electrophilic Fluorination: Taming the "T-Rex" of the Periodic Table

Electrophilic fluorination reagents deliver a formal "F+" equivalent to a nucleophilic carbon center. Modern reagents have largely supplanted the direct use of hazardous elemental fluorine, offering greater safety, selectivity, and functional group tolerance.

ReagentAcronymFormKey Characteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Crystalline SolidPowerful, versatile, and relatively stable in air and moisture. Soluble in polar solvents.[4]
N-FluorobenzenesulfonimideNFSICrystalline SolidMilder than Selectfluor®, offering a different reactivity profile. Soluble in a range of organic solvents.[4][5]

This protocol details the direct fluorination at the C3 position of the imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry.

Rationale: The electron-rich nature of the C3 position makes it susceptible to electrophilic attack. The use of an aqueous solvent system can enhance the reaction rate and selectivity in some cases.

Experimental Workflow:

G start Start dissolve Dissolve Imidazo[1,2-a]pyridine and DMAP in CH3CN/H2O start->dissolve add_selectfluor Add Selectfluor® in portions dissolve->add_selectfluor stir Stir at room temperature add_selectfluor->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with saturated aqueous Na2S2O3 monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry organic layer (Na2SO4) and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Caption: Workflow for the electrophilic fluorination of imidazo[1,2-a]pyridines.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the substituted imidazo[1,2-a]pyridine (1.0 mmol) and 4-dimethylaminopyridine (DMAP, 1.2 mmol) in a mixture of acetonitrile (10 mL) and water (2 mL), add Selectfluor® (1.1 mmol) portion-wise over 10 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3, 15 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoroimidazo[1,2-a]pyridine.

Nucleophilic Aromatic Substitution (SNA_r_): The Halex Reaction

Nucleophilic aromatic substitution (SNA_r_) is a powerful method for introducing fluorine into electron-deficient heterocyclic systems. The Halex (Halogen Exchange) process, a cornerstone of industrial fluorine chemistry, involves the displacement of a halide (typically chloride) with fluoride.[6][7]

Causality: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[8][9] The presence of electron-withdrawing groups (e.g., nitro groups, or the nitrogen atom in a pyridine ring) is crucial for activating the ring towards nucleophilic attack.[8][10]

This protocol exemplifies the displacement of a nitro group, a potent activating group, with fluoride on a pyridine scaffold.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of methyl 3-nitropyridine-4-carboxylate (120 mg, 0.681 mmol) in dry dimethyl sulfoxide (DMSO, 6 mL) under a nitrogen atmosphere, add cesium fluoride (CsF, 517 mg, 3.406 mmol, 5 equivalents).[11]

  • Reaction Conditions: Heat the reaction mixture to 120 °C for 90 minutes.[11]

  • Reaction Monitoring: Monitor the reaction for the complete consumption of the starting material by TLC (4:1 EtOAc/pentane).[11]

  • Work-up: Cool the reaction mixture to room temperature and add distilled water (20 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Concentration and Purification: Combine the organic layers and concentrate in vacuo. Purify the crude product by flash chromatography (4:1 EtOAc/pentane) to yield the desired product as an oil.[11]

SubstrateConditionsYieldReference
2-NitrochlorobenzeneKF, DMSO, 150-250 °CHigh[6]
4-NitrochlorobenzeneKF, DMSO, 150-250 °CHigh[6]
Methyl 3-nitropyridine-4-carboxylateCsF, DMSO, 120 °C38%[11]
3-Methoxy-2-nitropyridineK[¹⁸F]F-K222, 140 °C70-89% (RCY)[12]

Part 2: The Building Block Approach: Constructing from Fluorinated Precursors

An alternative and widely practiced strategy involves the use of commercially available or readily synthesized fluorinated building blocks.[2][13] This approach is particularly effective for introducing fluorine-containing moieties such as the trifluoromethyl (CF₃) group.

Key Building Block: Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

ETFAA is a versatile C4 building block containing a trifluoromethyl group, making it an excellent precursor for a variety of trifluoromethylated heterocycles.[14]

This protocol demonstrates a multicomponent reaction to construct a complex heterocyclic scaffold incorporating a trifluoromethyl group from ETFAA.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product ETFAA Ethyl 4,4,4-trifluoroacetoacetate Reaction 1,4-Dioxane, RT, 10 days ETFAA->Reaction + Ketone 3-Methyl-2-butanone Ketone->Reaction + Amino_alcohol 2-Aminoethanol Amino_alcohol->Reaction + Product Trifluoromethyl-substituted Hexahydrooxazolo[3,2-a]pyridin-5-one Reaction->Product

Sources

Application Notes & Protocols: A Guide to Site-Selective Fluorination of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. The strategic introduction of fluorine atoms into this privileged heterocycle is a powerful tactic in modern drug design.[1] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's physicochemical and biological profile.[2] These modulations often lead to enhanced metabolic stability, improved bioavailability, and fine-tuned receptor binding affinity.[1][2]

However, the electron-deficient nature of the pyridine ring presents a significant challenge for direct C-H fluorination. Achieving high regioselectivity—the ability to install a fluorine atom at a specific position (C2, C3, or C4)—is crucial for systematic structure-activity relationship (SAR) studies and the optimization of lead compounds. This guide provides an in-depth overview of field-proven and emerging methodologies for the site-selective fluorination of pyridines, complete with detailed protocols and mechanistic insights to empower researchers in this critical area of chemical synthesis.

Part 1: C2-Selective Fluorination: Targeting the Position α to Nitrogen

Fluorination at the C2-position is the most established and, in many ways, the most versatile transformation. The resulting 2-fluoropyridine is not only a valuable final product but also a powerful synthetic intermediate for further diversification via nucleophilic aromatic substitution (SNAr).[3][4][5]

Methodology: Silver(II) Fluoride-Mediated C-H Fluorination

A robust and widely adopted method for direct C2-fluorination utilizes the commercially available reagent silver(II) fluoride (AgF₂).[6][7] This reaction proceeds rapidly at ambient temperature, exhibits broad functional group tolerance, and provides exclusive selectivity for the C-H bond adjacent to the ring nitrogen.[5][6]

Causality and Mechanism: The remarkable selectivity of this reaction is believed to stem from a pathway analogous to the classic Chichibabin amination reaction.[6][8] The pyridine nitrogen first coordinates to the silver center. This is followed by a sequence that may involve a fluorine radical transfer from AgF₂ to form a delocalized radical intermediate, ultimately leading to the C2-fluorinated product.[8][9] This mechanism inherently favors the position α to the nitrogen, explaining the reaction's high regioselectivity.

Workflow for C2-Fluorination and Subsequent Diversification

C2_Fluorination_SNAr cluster_fluorination Step 1: C2-Selective C-H Fluorination cluster_snar Step 2: Late-Stage Functionalization via SNAr Pyridine Substituted Pyridine AgF2 AgF₂ (Acetonitrile, RT) Pyridine->AgF2 Product_2FP 2-Fluoropyridine Intermediate AgF2->Product_2FP High Selectivity Nucleophile Nucleophile (NuH) (e.g., R-OH, R-NH₂, R-SH) Product_2FP->Nucleophile Mild Conditions Product_Final Diversified Pyridine Analogs (2-Nu-Pyridine) Nucleophile->Product_Final

Caption: Workflow for C2-fluorination using AgF₂ and subsequent SNAr diversification.

Experimental Protocol: C2-Fluorination of 3-Phenylpyridine

This protocol is adapted from the robust procedure reported by Fier and Hartwig.[5]

Materials & Equipment:

  • 3-Phenylpyridine

  • Silver(II) Fluoride (AgF₂)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask with stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Standard glassware for workup and column chromatography

Safety Precaution: AgF₂ is a strong oxidizing agent and is sensitive to moisture. It should be handled quickly in the air and stored in a desiccator.[5] All procedures should be performed in a well-ventilated fume hood.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Silver(II) Fluoride (AgF₂, 2.5 equiv.). The flask is sealed with a septum and purged with nitrogen or argon.

  • Solvent and Substrate Addition: Add anhydrous acetonitrile (0.2 M) via syringe, followed by the 3-phenylpyridine (1.0 equiv.).

  • Reaction Execution: Vigorously stir the black suspension at room temperature. The reaction is typically complete within 1-2 hours.

  • Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot of the reaction mixture with aqueous sodium thiosulfate and extracting with ethyl acetate.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Quench the reaction by carefully adding saturated aqueous sodium thiosulfate. The mixture will warm and the black color will dissipate.

  • Purification: Filter the slurry through a pad of celite, washing with additional ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 2-fluoro-3-phenylpyridine.

Part 2: C3-Selective Fluorination: Accessing the meta-Position

Fluorination at the C3 or C5 positions of the pyridine ring has traditionally been a formidable synthetic challenge. This transformation is highly desirable as it can tune the basicity of the pyridine nitrogen without the steric hindrance associated with C2-substitution.[10] A breakthrough in this area involves the strategic use of Zincke imine intermediates.[10][11]

Methodology: Fluorination via Zincke Imine Intermediates

This innovative approach circumvents the inherent electronic preferences of the pyridine ring by temporarily opening it. The resulting Zincke imine intermediate can then undergo a highly regioselective electrophilic fluorination before the pyridine ring is reformed.[11]

Causality and Mechanism: The process begins with the reaction of a pyridine with a Zincke salt and an amine, leading to the ring-opened Zincke imine. This linear intermediate possesses a nucleophilic enamine-like character at the position corresponding to the original C3 of the pyridine. This site is now activated for attack by an electrophilic fluorinating agent, such as Selectfluor or N-Fluorobenzenesulfonimide (NFSI). Following C-F bond formation, a final cyclization step regenerates the aromatic pyridine ring, now bearing a fluorine atom at the C3-position.[10]

Mechanism of C3-Fluorination via Zincke Imine Intermediate

Zincke_Mechanism Pyridine Pyridine Substrate RingOpening Ring Opening (Zincke Salt + Amine) Pyridine->RingOpening ZinckeImine Zincke Imine (Linear Intermediate) RingOpening->ZinckeImine RingOpening->ZinckeImine Fluorination Regioselective Fluorination (e.g., Selectfluor) ZinckeImine->Fluorination FluorinatedImine Fluorinated Imine Fluorination->FluorinatedImine Fluorination->FluorinatedImine RingClosure Ring Closure (Cyclization) FluorinatedImine->RingClosure Product_3FP 3-Fluoropyridine Product RingClosure->Product_3FP RingClosure->Product_3FP

Caption: Key steps in the C3-selective fluorination of pyridines via a Zincke imine intermediate.

Experimental Protocol: One-Pot C3-Fluorination

This generalized one-pot protocol is based on the work of Bodakyel and colleagues.[10][11]

Materials & Equipment:

  • Substituted Pyridine

  • 2,4-Dinitrochlorobenzene (Zincke salt precursor)

  • An appropriate amine (e.g., aniline or dibenzylamine)

  • Electrophilic Fluorinating Agent (e.g., Selectfluor or NFSI)

  • Base (e.g., Na₂CO₃)

  • Appropriate anhydrous solvent (e.g., TFE, MeCN)

  • Standard reaction and purification glassware

Step-by-Step Procedure:

  • Zincke Imine Formation: In a flame-dried flask under an inert atmosphere, combine the substituted pyridine (1.0 equiv.), 2,4-dinitrochlorobenzene (1.1 equiv.), and the chosen amine (1.2 equiv.) in an anhydrous solvent. Stir the reaction at the designated temperature (may vary from RT to elevated temperatures) until the formation of the Zincke imine is complete (monitor by TLC/LC-MS).

  • Fluorination: Cool the reaction mixture if necessary. Add the base (e.g., Na₂CO₃, 2.0 equiv.) followed by the solid electrophilic fluorinating agent (1.5 equiv.) portion-wise.

  • Reaction and Cyclization: Allow the reaction to stir at room temperature. The fluorination and subsequent ring-closure to the 3-fluoropyridine often occur in the same pot.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product is purified by flash chromatography.

Part 3: Emerging Strategies in Pyridine Fluorination

The field of C-H functionalization is rapidly evolving, with photoredox catalysis emerging as a particularly powerful tool for forging C-F bonds under exceptionally mild conditions.[12][13]

Methodology: Photoredox-Catalyzed Fluorination

Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates.[12][14] This strategy enables the activation of otherwise inert C-H bonds for fluorination.

Causality and Mechanism: In a typical cycle, an excited-state photocatalyst oxidizes or reduces a substrate or a reagent to generate a radical. For pyridine fluorination, strategies include using a pyridine N-oxide to form a charge-transfer complex that facilitates decarboxylative fluorination[15], or employing a directing group on the pyridine to guide a Hydrogen Atom Transfer (HAT) event to a specific C-H bond, followed by fluorine atom transfer from a source like Selectfluor.[16] These methods are prized for their mild conditions and high functional group tolerance.

General Photoredox Catalytic Cycle for C-H Fluorination

Photoredox_Cycle cluster_cycle Catalytic Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hν (Visible Light) PC_excited->PC SET Radical Substrate Radical (R•) PC_excited->Radical Activates R-H Substrate Pyridine Substrate (R-H) Product Fluorinated Product (R-F) Radical->Product + F atom FluorineSource Fluorine Source (e.g., Selectfluor) FluorineSource->Radical

Caption: A simplified catalytic cycle for photoredox-mediated C-H fluorination.

Summary and Method Comparison

Choosing the correct fluorination strategy depends on the desired regioselectivity, the substrate's existing functional groups, and the desired scale of the reaction.

Methodology Position Selectivity Key Reagents Typical Conditions Advantages Limitations
Silver(II) Fluoride C2 (α) AgF₂MeCN, Room Temp, 1-2hHigh selectivity, fast, reliable, LSF-compatible, generates SNAr precursor[3][5]Reagent is moisture-sensitive; incompatible with free amines/alcohols[4]
Zincke Imine C3 (meta) Zincke Salt, Amine, Selectfluor/NFSIOne-pot, Room TempAccesses challenging C3-position, broad scope, LSF-compatible[10][11]Multi-component reaction; optimization may be required for complex substrates
Photoredox Catalysis Variable (Directed) Photocatalyst, Light, Fluorine SourceRoom Temp, Visible LightExceptionally mild, high functional group tolerance, novel reactivity[12][16]Requires specialized photoreactor setup; catalyst screening may be needed
Electrophilic (Activated) Variable SelectfluorAqueous or organic solventSimple procedure for electron-rich pyridines (e.g., aminopyridines)[17]Limited to activated, electron-rich pyridine systems

References

  • Title: C–H fluorination promoted by pyridine N-oxyl radicals. Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[3] Source: Journal of the American Chemical Society URL: [Link]

  • Title: 3-Selective Pyridine Fluorination via Zincke Imine Intermediates.[11] Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[4] Source: PMC - NIH URL: [Link]

  • Title: Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction.[6] Source: PubMed URL: [Link]

  • Title: Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex.[15] Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[8] Source: University of Science and Technology of China URL: [Link]

  • Title: Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.[18] Source: PMC - NIH URL: [Link]

  • Title: Synergistic luminescence enhancement of a pyridyl-substituted triarylmethyl radical based on fluorine substitution and coordination to gold. Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.[19] Source: PubMed URL: [Link]

  • Title: C–H fluorination promoted by pyridine N-oxyl radicals. Source: RSC Publishing URL: [Link]

  • Title: Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination.[14] Source: ResearchGate URL: [Link]

  • Title: Pyridine radical cation and its fluorine substituted derivatives. Source: USGS Publications Warehouse URL: [Link]

  • Title: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[7] Source: Semantic Scholar URL: [Link]

  • Title: Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.[5] Source: Organic Syntheses URL: [Link]

  • Title: ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[9] Source: ResearchGate URL: [Link]

  • Title: Photoactivated Pyridine Directed Fluorination through Hydrogen Atom Transfer.[16] Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds.[12] Source: MDPI URL: [Link]

  • Title: Nucleophilic fluorination of pyridine‐N‐oxides via 2‐pyridyltrialkylammonium salts.[20] Source: ResearchGate URL: [Link]

  • Title: The Role of Fluorinated Pyridines in Modern Drug Discovery.[1] Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution.[17] Source: PubMed URL: [Link]

  • Title: Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833.[2] Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Photoredox Catalysis in Fluorination and Trifluoromethylation Reactions.[13] Source: ResearchGate URL: [Link]

  • Title: meta-Selective Fluorination of Pyridine Derivatives. Source: ResearchGate URL: [Link]

  • Title: Photoredox Nucleophilic (Radio)fluorination of Alkoxyamines.[21] Source: Journal of the American Chemical Society URL: [Link]

  • Title: Late-Stage Fluorination. Source: MPI für Kohlenforschung URL: [Link]

Sources

Application Notes & Protocols: Strategic Deployment of Methyl 6-fluoro-2-methylnicotinate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Pyridines

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, present in a multitude of approved therapeutics. The strategic incorporation of fluorine into these heterocyclic systems has emerged as a powerful tactic to refine and enhance the pharmacological properties of drug candidates.[1][2] Fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity to target proteins, and pKa.[1][2][3][4] The introduction of fluorine can block sites of metabolic oxidation, modulate the basicity of the pyridine nitrogen to improve bioavailability, and introduce favorable interactions within protein binding pockets.[2][3]

Methyl 6-fluoro-2-methylnicotinate is a particularly valuable building block that capitalizes on these benefits. It offers a trifecta of reactive handles for molecular elaboration: the fluoro group, which can participate in nucleophilic aromatic substitution (SNAr) reactions; the pyridine ring, amenable to cross-coupling at other positions (after functionalization); and the methyl ester, which can be readily hydrolyzed to a carboxylic acid for amide bond formation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a versatile intermediate in the synthesis of novel therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the fundamental properties of a starting material is critical for successful reaction planning and execution.

PropertyValueReference(s)
CAS Number 1227595-02-9[5]
Molecular Formula C₈H₈FNO₂[6]
Molecular Weight 169.15 g/mol
IUPAC Name methyl 6-fluoro-2-methylpyridine-3-carboxylate[5]
SMILES CC1=C(C=CC(=N1)F)C(=O)OC[5]
Appearance Solid
Storage Store at room temperature in a dry, well-ventilated place.[7]

Synthetic Transformations: Protocols and Mechanistic Rationale

This compound is a versatile substrate for a range of chemical transformations crucial for building molecular complexity. The following protocols are representative of its application in drug discovery campaigns.

Protocol 1: Hydrolysis and Amide Coupling

The conversion of the methyl ester to a carboxylic acid is a foundational step for creating amide libraries, which are central to many drug discovery programs. The resulting 6-fluoro-2-methylnicotinic acid can then be coupled with a diverse range of amines.

Step A: Saponification (Ester Hydrolysis)

This protocol describes the basic hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Materials: this compound, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, 1M Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add Lithium hydroxide (1.5 equiv) to the solution at room temperature.

    • Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, carefully neutralize the reaction mixture to pH ~3-4 with 1M HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 6-fluoro-2-methylnicotinic acid.

Step B: Amide Bond Formation (EDC/HOBt Coupling)

This is a standard protocol for coupling the resulting carboxylic acid with a primary or secondary amine.

  • Materials: 6-fluoro-2-methylnicotinic acid (from Step A), desired amine (primary or secondary), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 6-fluoro-2-methylnicotinic acid (1.0 equiv) in anhydrous DCM or DMF, add EDC (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.0 equiv).

    • Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

    • Add the desired amine (1.1 equiv) to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction with water and extract with an organic solvent.

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

G cluster_0 Step A: Saponification cluster_1 Step B: Amide Coupling Start_A Dissolve Ester in THF/Water Add_LiOH Add LiOH Start_A->Add_LiOH Stir_Monitor_A Stir & Monitor (TLC/LC-MS) Add_LiOH->Stir_Monitor_A Neutralize Neutralize with HCl Stir_Monitor_A->Neutralize Extract_A Extract with Ethyl Acetate Neutralize->Extract_A Dry_Concentrate_A Dry & Concentrate Extract_A->Dry_Concentrate_A Product_A 6-fluoro-2-methylnicotinic acid Dry_Concentrate_A->Product_A Start_B Dissolve Acid in DCM/DMF Product_A->Start_B Use in next step Activate Add EDC, HOBt, DIPEA (Activate) Start_B->Activate Add_Amine Add Amine Activate->Add_Amine Stir_Monitor_B Stir & Monitor (TLC/LC-MS) Add_Amine->Stir_Monitor_B Workup Aqueous Workup & Extraction Stir_Monitor_B->Workup Purify Purify (Chromatography) Workup->Purify Product_B Final Amide Product Purify->Product_B

Workflow for Hydrolysis and Amide Coupling.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated Derivative

While the fluoro group at the 6-position is generally not suitable for direct Suzuki-Miyaura coupling, other positions on the pyridine ring can be halogenated to serve as a handle for this powerful C-C bond-forming reaction.[8] This protocol assumes the user has first converted the starting material to a bromo- or iodo- derivative at a different position (e.g., the 4 or 5-position).

  • Rationale for Component Selection:

    • Catalyst: Palladium catalysts like Pd(PPh₃)₄ or [PdCl₂(dppf)] are highly effective for cross-coupling reactions involving heteroaromatic halides.

    • Base: A base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is required for the transmetalation step of the catalytic cycle.[9]

    • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is commonly used to dissolve both the organic and inorganic reagents.

  • Materials: Halogenated this compound derivative (1.0 equiv), Arylboronic acid (1.2-1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Base (e.g., Na₂CO₃, 2.0 equiv), Solvent (e.g., 1,4-dioxane/water, 4:1).

  • Procedure:

    • To a reaction vessel, add the halogenated pyridine, the arylboronic acid, the palladium catalyst, and the base.[8]

    • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[9]

    • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

G cluster_0 Suzuki-Miyaura Cross-Coupling Combine Combine Halopyridine, Boronic Acid, Pd Catalyst, & Base Purge Purge with Inert Gas (Ar/N₂) Combine->Purge Add_Solvent Add Degassed Solvent Purge->Add_Solvent Heat Heat (80-100 °C) & Monitor Add_Solvent->Heat Cool_Quench Cool & Quench with Water Heat->Cool_Quench Extract Extract & Wash Cool_Quench->Extract Purify Purify (Chromatography) Extract->Purify Product Coupled Product Purify->Product

Generalized Workflow for Suzuki-Miyaura Coupling.

The Role of the 6-Fluoro-2-methylnicotinate Scaffold in Medicinal Chemistry

The incorporation of this specific scaffold is a deliberate design choice aimed at optimizing key drug-like properties.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Placing a fluorine at the 6-position can block para-hydroxylation, a common metabolic pathway for pyridine rings, thereby increasing the half-life and bioavailability of the drug candidate.[1][3]

  • Modulation of Basicity (pKa): Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect reduces the electron density on the pyridine ring.[2][4] This lowers the pKa of the pyridine nitrogen, making it less basic. A lower pKa can prevent unwanted protonation under physiological conditions, which often leads to improved cell membrane permeability and better oral absorption.[2]

  • Enhanced Binding Interactions: The fluorine atom can engage in favorable non-covalent interactions within a protein's binding site, such as hydrogen bonds (with backbone N-H groups) or dipole-dipole interactions.[2] This can lead to a significant increase in binding affinity and potency.

  • Bioisosterism: The fluorinated pyridine motif can act as a bioisostere for other chemical groups, maintaining or improving biological activity while fine-tuning physicochemical properties.[10][11] For example, it can replace other substituted aromatic rings to improve metabolic stability or alter the selectivity profile of a compound.[12]

G cluster_properties Structural Features cluster_effects Pharmacological Impact Scaffold This compound Scaffold CF_Bond Strong C-F Bond at C6-Position Scaffold->CF_Bond F_Inductive Inductive Effect of Fluorine Scaffold->F_Inductive F_Atom Fluorine Atom as H-bond Acceptor Scaffold->F_Atom Metabolism Blocks Metabolic Oxidation CF_Bond->Metabolism pKa Lowers Pyridine pKa F_Inductive->pKa Binding Enhances Target Binding Affinity F_Atom->Binding Permeability Improves Membrane Permeability pKa->Permeability

Structure-Property Relationships of the Scaffold.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its inherent structural features allow for the rational design of molecules with enhanced pharmacokinetic and pharmacodynamic profiles. The synthetic versatility provided by its multiple reactive sites enables the efficient construction of diverse compound libraries for lead discovery and optimization. By leveraging the principles of fluorine chemistry, researchers can utilize this building block to address common challenges in drug development, such as poor metabolic stability and low bioavailability, ultimately accelerating the journey from hit to clinical candidate.

References

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC. PubMed Central. Available at: [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. PubMed Central. Available at: [Link]

  • Fluorine: An emerging compound in medicinal chemistry. The Torch. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. Available at: [Link]

  • Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. ScienceDirect. Available at: [Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. UIC. Available at: [Link]

  • Methyl 2-Chloro-5-fluoro-6-methylnicotinate. MySkinRecipes. Available at: [Link]

  • Synthesis of methyl 6-methylnicotinate. PrepChem.com. Available at: [Link]

  • methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]

  • Methyl 6-methylnicotinate | C8H9NO2. PubChem. Available at: [Link]

  • This compound [1227595-02-9]. Chemsigma. Available at: [Link]

  • Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. PubMed. Available at: [Link]

  • Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. MDPI. Available at: [Link]

  • Preclinical Pharmacology of FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4 H-3-thia-4,9-diaza-benzo[f]azulene]: A Potential Novel Antipsychotic with Lower Histamine H1 Receptor Affinity Than Olanzapine. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. PubMed. Available at: [Link]

  • New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. MDPI. Available at: [Link]

  • methyl nicotinate, 93-60-7. The Good Scents Company. Available at: [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]

  • C–C Cross-Coupling Reactions of O6-Alkyl-2-Haloinosine Derivatives and a One-Pot Cross-Coupling/O6-Deprotection Procedure. National Institutes of Health. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Methyl 6-fluoro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the synthesis of methyl 6-fluoro-2-methylnicotinate. As a key intermediate in pharmaceutical development, achieving high purity and yield is critical. This document, authored from the perspective of a Senior Application Scientist, explains the causality behind common side reactions and provides field-proven solutions to overcome them.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several routes, each presenting unique challenges. The most common strategies involve the fluorination of a pre-functionalized pyridine ring, followed by esterification, or vice-versa. Understanding the primary pathways is the first step in effective troubleshooting.

The main synthetic routes typically converge from two key precursor types: a 6-amino or a 6-chloro substituted 2-methylnicotinate derivative. The choice of route often depends on the availability of starting materials, scalability, and safety considerations.

G cluster_0 Pathway A: Fluorination via Balz-Schiemann cluster_2 Final Esterification Step A1 6-Amino-2-methylnicotinic Acid A2 Diazonium Tetrafluoroborate Intermediate A1->A2 A3 6-Fluoro-2-methylnicotinic Acid A2->A3 C2 This compound B1 Methyl 6-chloro-2-methylnicotinate B2 This compound B1->B2 C1 6-Fluoro-2-methylnicotinic Acid C1->C2

Caption: Common synthetic pathways to the target compound.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Issues in the Fluorination Step

The introduction of the fluorine atom is often the most challenging step, with side reactions significantly impacting yield and purity.

Q: My Balz-Schiemann reaction using 6-amino-2-methylnicotinic acid is low-yielding and produces a significant amount of dark, tar-like material. What is happening and how can I fix it?

A: This is a classic problem with the Balz-Schiemann reaction, which proceeds via a highly reactive aryl diazonium intermediate. The low yield and tar formation are typically due to a combination of side reactions.[1][2]

Root Causes & Solutions:

  • Azo Coupling: The diazonium salt can couple with the electron-rich starting aniline or other aromatic species present, forming colored azo compounds, which are common components of the "tar".[3]

    • Solution: Maintain a low reaction temperature (0–5 °C) during the diazotization step to minimize the rate of coupling. Ensure slow, controlled addition of sodium nitrite to prevent localized concentration and temperature spikes. High acidity also helps suppress azo coupling.[4]

  • Phenol Formation: The diazonium salt can react with water to produce the corresponding 6-hydroxy-2-methylnicotinic acid. This is a common byproduct if the reaction is not sufficiently anhydrous or if it is warmed prematurely.[5]

    • Solution: Use anhydrous solvents and reagents. While some water is unavoidable from aqueous HBF₄, minimize its overall content. The thermal decomposition step should ideally be performed on the isolated, dry diazonium salt to prevent hydrolysis.

  • Uncontrolled Decomposition: Aryl diazonium tetrafluoroborates can decompose exothermically, which can be dangerous and lead to a complex mixture of degradation products.[2][3]

    • Solution: Isolate the diazonium tetrafluoroborate salt by filtration before decomposition. This removes soluble impurities that might catalyze uncontrolled decomposition. Perform the thermal decomposition by adding the dry salt in portions to a heated, high-boiling solvent or by heating it gently in its solid state under controlled conditions.

G Start Ar-NH2 Diazonium Ar-N2+ BF4- Start->Diazonium Diazotization (NaNO2 / HBF4) Product Desired Product Ar-F Diazonium->Product Thermal Decomposition (Main Pathway) Side1 Side Product Ar-OH Diazonium->Side1 Reaction with H2O (Hydrolysis) Side2 Side Product Ar-N=N-Ar Diazonium->Side2 Reaction with Ar-NH2 (Azo Coupling)

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Technical Support Center: Purification of Methyl 6-fluoro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 6-fluoro-2-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of this important synthetic intermediate. The presence of both a fluorine atom and a methyl group on the pyridine ring introduces unique challenges and considerations in achieving high purity.

I. Understanding the Core Challenges

The purification of this compound is often complicated by the presence of structurally similar impurities. The electron-withdrawing nature of the fluorine atom at the 6-position and the electron-donating methyl group at the 2-position influence the reactivity of the pyridine ring, potentially leading to specific side products during synthesis. The key to successful purification lies in understanding these potential impurities and selecting the appropriate separation technique.

A significant challenge arises from the similar polarities of the desired product and certain byproducts, which can make separation by standard chromatography difficult[1]. However, the introduction of fluorine does alter the basicity of the pyridine nitrogen, a property that can be exploited for more effective purification[1].

II. Frequently Asked Questions (FAQs)

Here we address common questions encountered during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Based on typical synthetic routes, which often involve the esterification of 6-fluoro-2-methylnicotinic acid, you should be vigilant for the following impurities:

  • Unreacted 6-fluoro-2-methylnicotinic acid: Incomplete esterification is a common issue. This starting material is significantly more polar than the desired ester, making it relatively easy to identify by TLC and remove with a basic wash or column chromatography.

  • Hydrolysis product (6-fluoro-2-methylnicotinic acid): The ester can hydrolyze back to the carboxylic acid if exposed to acidic or basic conditions, especially in the presence of water during workup.

  • Defluorinated byproducts: Under certain reaction conditions, particularly with strong nucleophiles or during harsh workup, the fluorine atom can be displaced, leading to the formation of Methyl 2-methylnicotinate. This impurity can be particularly challenging to separate due to its similar structure.

  • Positional isomers: Depending on the synthetic route, trace amounts of other isomers of the fluorinated methylnicotinate may be present. The separation of these isomers can be challenging due to their very similar physicochemical properties[2].

  • Residual Solvents: Solvents used in the reaction and workup (e.g., methanol, ethyl acetate, dichloromethane) may be present in the final product[3].

Q2: My TLC shows a spot very close to my product spot. What could it be and how do I separate it?

A2: A close-running spot on TLC often indicates an impurity with a polarity very similar to your product. This is frequently a positional isomer or a defluorinated byproduct.

  • Identification: To identify the impurity, techniques like LC-MS or GC-MS are invaluable. The mass difference can confirm the presence or absence of the fluorine atom. High-resolution NMR can also help distinguish between isomers.

  • Separation Strategy:

    • Column Chromatography Optimization: A shallow solvent gradient is crucial. Start with a very non-polar mobile phase (e.g., hexane/ethyl acetate 98:2) and slowly increase the polarity. Using a high-performance silica gel with a smaller particle size can also improve resolution.

    • Alternative Stationary Phases: If silica gel fails, consider using alumina or a bonded-phase silica (like cyano or diol) which can offer different selectivity.

    • Recrystallization: If your product is a solid, recrystallization from a carefully chosen solvent system can be highly effective at removing small amounts of close-running impurities.

Q3: I'm losing my fluorine atom during the reaction workup. How can I prevent this?

A3: Defluorination is a known challenge with some fluorinated aromatic compounds. The C-F bond on a pyridine ring can be susceptible to nucleophilic attack.

  • Mild Workup Conditions: Avoid strong bases or acids during the workup. Use a mild base like sodium bicarbonate for neutralization and keep the temperature low.

  • Control of Nucleophiles: Be mindful of any strong nucleophiles present in your reaction or workup that could displace the fluoride.

  • pH Control: Maintain a neutral to slightly acidic pH during extraction to minimize the risk of hydrolysis and potential fluoride displacement.

Q4: What is the best way to monitor the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • HPLC: High-Performance Liquid Chromatography is a powerful tool for quantifying the purity of your compound and detecting trace impurities[3]. A C18 reversed-phase column with a mobile phase of acetonitrile/water or methanol/water with a small amount of acid (like formic or acetic acid) is a good starting point.

  • GC-MS: Gas Chromatography-Mass Spectrometry is excellent for identifying volatile impurities and confirming the mass of your product and any byproducts[4][5].

  • NMR Spectroscopy: Both ¹H and ¹⁹F NMR are essential. ¹H NMR will confirm the overall structure, while ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom and can reveal the presence of fluorinated impurities.

  • Elemental Analysis: For final product characterization, elemental analysis provides the percentage composition of C, H, N, and F, which can be compared to the theoretical values.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield After Purification Incomplete reaction. - Monitor the reaction closely by TLC or HPLC to ensure it has gone to completion before workup.
Product loss during extraction. - Ensure the correct pH of the aqueous layer to maximize the partitioning of the ester into the organic phase. - Perform multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane).
Co-elution of product with impurities during chromatography. - Optimize the mobile phase composition and gradient. - Consider using a different stationary phase.
Presence of Starting Material (6-fluoro-2-methylnicotinic acid) Incomplete esterification. - Increase the reaction time or temperature (with caution to avoid side reactions). - Use a more effective esterification agent.
Hydrolysis during workup. - Perform the workup at a lower temperature. - Use a mild base (e.g., saturated sodium bicarbonate) for neutralization and perform the extraction promptly.
Product is an Oil Instead of a Solid Presence of impurities. - The presence of even small amounts of impurities can inhibit crystallization. Further purification by column chromatography may be necessary.
Residual solvent. - Ensure all solvent is removed under high vacuum. Gentle heating may be required.
Column Chromatography Fails to Separate Impurities Inappropriate solvent system. - Perform a systematic TLC screening with a range of solvent systems of varying polarity and composition to find the optimal mobile phase for separation.
Overloading the column. - Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight).
Poorly packed column. - Ensure the column is packed uniformly to avoid channeling.

IV. Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography

This protocol is a starting point for the purification of crude this compound.

  • Column Preparation:

    • Select an appropriately sized glass column and slurry pack it with silica gel (60 Å, 230-400 mesh) in a non-polar solvent (e.g., hexane).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexane or hexane/ethyl acetate 98:2).

    • Gradually increase the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate). A slow, shallow gradient is often key to separating closely related impurities.

  • Fraction Collection:

    • Collect fractions and monitor them by TLC. .

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

If the purified product is a solid but contains minor impurities, recrystallization can be an effective final purification step.

  • Solvent Screening:

    • In small test tubes, test the solubility of a small amount of the product in various solvents (e.g., hexane, ethyl acetate, isopropanol, toluene, and mixtures thereof) at room temperature and upon heating.

    • An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Recrystallization Procedure:

    • Dissolve the impure solid in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. Visualization of Purification Workflow

Purification_Workflow cluster_Initial_Processing Initial Processing cluster_Purification_Options Purification Options Crude Crude Methyl 6-fluoro-2-methylnicotinate Workup Aqueous Workup (Mild Base Neutralization) Crude->Workup Extraction Solvent Extraction (e.g., Ethyl Acetate) Workup->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification Step Concentration->Purification Column_Chromatography Column Chromatography Purification->Column_Chromatography Primary Method Recrystallization Recrystallization Purification->Recrystallization If sufficiently pure Analysis Purity Analysis (HPLC, GC-MS, NMR) Analysis->Purification Repurify Pure_Product Pure Product (>98%) Analysis->Pure_Product Meets Specs Column_Chromatography->Analysis Column_Chromatography->Recrystallization Optional Further Purification Recrystallization->Analysis

Caption: General workflow for the purification of this compound.

VI. References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from a representative RSC publication.

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. Retrieved from a representative NIH publication.

  • PubChem. (n.d.). Methyl 6-methylnicotinate. National Institutes of Health. Retrieved from [Link]

  • Shimadzu. (n.d.). Impurities Analysis. Retrieved from [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). Retrieved from a representative synthesis document.

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 6-fluoropyridine-3-carboxylate. Retrieved from a representative BenchChem technical document.

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from a representative JACS publication.

  • BenchChem. (n.d.). Chemical and physical properties of Methyl 6-methylnicotinate. Retrieved from a representative BenchChem technical document.

  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

  • University of Münster. (2024). New method for introducing fluorinated components into molecules. Retrieved from [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). Two stage process for preparing 2,6-pyridinedicarboxylic acid. Retrieved from

  • ResearchGate. (n.d.). Selective fluorination of pyridine and its derivatives in the presence of high-oxidation-state transition metals. Retrieved from a representative ResearchGate publication.

  • BenchChem. (n.d.). Methyl 6-methylnicotinate. Retrieved from a representative BenchChem product page.

  • Google Patents. (n.d.). Preparation method of 2,6-pyridinedimethanol. Retrieved from

  • GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (n.d.). Retrieved from a representative scientific article.

  • Google Patents. (n.d.). 2-methyl nicotinate and preparation method and application thereof. Retrieved from

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from a representative ResearchGate publication.

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 5470-70-2 Methyl 6-methylnicotinate Impurity. Retrieved from [Link]

  • ResearchGate. (n.d.). meta-Selective Fluorination of Pyridine Derivatives. Retrieved from a representative ResearchGate publication.

  • ResearchGate. (n.d.). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Retrieved from a representative ResearchGate publication.

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. Retrieved from a representative NIH publication.

  • ChemRxiv. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from a representative ChemRxiv preprint.

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 6-fluoro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of Methyl 6-fluoro-2-methylnicotinate (CAS 1227595-02-9). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated pyridine intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes effectively.

Section 1: Frequently Asked Questions (FAQs) - Synthesis Strategy

This section addresses high-level strategic decisions you'll make before starting your synthesis.

Q1: What is the most direct and reliable method for synthesizing this compound?

The most common and straightforward route is the direct esterification of its corresponding carboxylic acid, 6-fluoro-2-methylnicotinic acid (CAS 884494-97-7).[1][2] This approach is favored due to the commercial availability of the starting acid and the relative simplicity of the esterification reaction. Alternative multi-step syntheses, such as building the fluorinated pyridine ring from acyclic precursors or late-stage fluorination, are generally more complex and reserved for situations where the starting acid is unavailable.[3][4]

Q2: I'm considering a Fischer esterification. What are the key parameters to control for a high-yield reaction?

Fischer esterification is an equilibrium-driven process. To maximize the yield of this compound, you must shift the equilibrium towards the product. The three critical parameters are:

  • Use of Excess Methanol: Methanol serves as both a reactant and the solvent. Using it in large excess drives the reaction forward according to Le Châtelier's principle.

  • Efficient Water Removal: The reaction produces one equivalent of water. Its presence will promote the reverse reaction (hydrolysis of the ester). While not always necessary with a large excess of methanol and a strong catalyst, for very high conversions, azeotropic removal could be considered, though this is less common for methyl esters.

  • Strong Acid Catalyst: A strong protic acid like concentrated sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl) gas dissolved in methanol is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[5][6]

Section 2: Troubleshooting Guide - Reaction Optimization

This section provides solutions to specific problems that may arise during the synthesis.

Q3: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted 6-fluoro-2-methylnicotinic acid. What went wrong?

This is a classic issue of incomplete conversion. Here are the primary causes and their solutions:

  • Insufficient Catalyst: The catalyst may have been consumed by impurities or added in insufficient quantity.

    • Solution: Ensure your starting acid is dry. Increase the catalyst loading slightly (e.g., from 0.1 eq to 0.2 eq of H₂SO₄).

  • Presence of Water: Any water in the starting materials (nicotinic acid, methanol) will inhibit the reaction.

    • Solution: Use anhydrous grade methanol and ensure the 6-fluoro-2-methylnicotinic acid is thoroughly dried under vacuum before use.

  • Inadequate Temperature or Time: The reaction may be too slow at the current temperature.

    • Solution: Most Fischer esterifications of nicotinic acids are run at reflux.[5][7] Ensure your reaction is heated to the boiling point of methanol (approx. 65 °C) and monitor the reaction for a sufficient duration (typically 6-18 hours).[5][8]

Q4: I'm observing a prominent byproduct in my reaction mixture. What could it be and how can I prevent its formation?

Byproduct formation can significantly reduce your yield and complicate purification. The most likely culprits are:

  • Decarboxylation: Nicotinic acids can undergo decarboxylation at very high temperatures, although this is less common under standard methanol reflux conditions.[9]

    • Prevention: Avoid excessive heating. Maintain a gentle reflux and do not exceed the boiling point of your solvent.

  • Side reactions from impurities: Impurities in the starting 6-fluoro-2-methylnicotinic acid could lead to other products.

    • Prevention: Verify the purity of your starting material by NMR or LC-MS before starting the reaction.

  • Competing Nucleophilic Aromatic Substitution (SₙAr): While the fluorine atom on the pyridine ring is generally stable under these conditions, highly nucleophilic impurities or prolonged reaction times at high temperatures could potentially lead to substitution reactions.[10][11]

    • Prevention: Stick to the recommended reaction temperature and time. Use pure, anhydrous methanol as the solvent and nucleophile.

Workflow for Diagnosing and Optimizing Low Yield

The following diagram outlines a logical workflow for troubleshooting an underperforming reaction.

G start Low Yield of This compound check_conversion Check Reaction Conversion (TLC, LC-MS, 1H NMR) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Start Material Remaining workup_issue High Conversion, Low Isolated Yield check_conversion->workup_issue No Start Material cause1 Insufficient Catalyst or Presence of Water incomplete->cause1 cause2 Sub-optimal Time or Temperature incomplete->cause2 cause3 Incomplete Extraction workup_issue->cause3 cause4 Product Hydrolysis During Neutralization workup_issue->cause4 cause5 Loss During Purification workup_issue->cause5 solution1 Use Anhydrous Reagents Increase Catalyst Loading cause1->solution1 Fix solution2 Ensure Reflux Temperature Increase Reaction Time cause2->solution2 Fix solution3 Increase Extraction Volume/Repeats Check pH of Aqueous Layer cause3->solution3 Fix solution4 Perform Neutralization at 0 °C Use Mild Base (e.g., NaHCO₃) cause4->solution4 Fix solution5 Optimize Chromatography Conditions Check for Product Volatility cause5->solution5 Fix G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification A 1. Add 6-fluoro-2-methylnicotinic acid (1.0 eq) and anhydrous methanol (10-20 vol) to a round-bottom flask with a stir bar. B 2. Cool the flask in an ice bath (0 °C). A->B C 3. Slowly add concentrated H₂SO₄ (0.1-0.2 eq) or thionyl chloride (1.2 eq). B->C D 4. Attach a reflux condenser and heat the mixture to reflux (~65 °C) for 6-18 hours. C->D E 5. Cool to RT and concentrate under reduced pressure to remove methanol. D->E F 6. Cool residue to 0 °C and slowly add saturated aq. NaHCO₃ until pH ~7-8. E->F G 7. Extract the aqueous layer with ethyl acetate (3x volumes). F->G H 8. Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. G->H I 9. Purify the crude residue by silica gel column chromatography (Hexanes/EtOAc). H->I J 10. Combine pure fractions and remove solvent in vacuo to yield the final product. I->J

Sources

Technical Support Center: Synthesis of Methyl 6-fluoro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-fluoro-2-methylnicotinate is a key building block in medicinal chemistry and drug development. Its synthesis, most commonly achieved via nucleophilic aromatic substitution (SNAr), is a robust transformation but can be susceptible to the formation of specific byproducts that complicate purification and reduce yield. This technical support guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues encountered during this synthesis. We will delve into the mechanistic origins of common impurities, provide actionable, step-by-step protocols to mitigate their formation, and offer guidance on analytical methods for their detection.

Section 1: The Synthetic Pathway and Mechanistic Origins of Byproducts

The most prevalent and scalable route to this compound involves the substitution of the chlorine atom from its precursor, Methyl 6-chloro-2-methylnicotinate, using a fluoride source such as potassium fluoride (KF). The pyridine ring is "electron-deficient," which facilitates the attack of a nucleophile (fluoride ion) and the subsequent loss of the chloride leaving group[1]. To enhance the reactivity of the fluoride salt, which has low solubility in common organic solvents, a phase-transfer catalyst (PTC) like a quaternary ammonium salt or a cryptand is often employed[2][3].

The reaction is highly sensitive to conditions, and deviations can lead to several predictable side reactions.

Visualizing the Reaction and Side Reactions

The following diagram illustrates the main synthetic pathway and the formation routes of the four most common byproducts.

Byproduct_Formation SM Methyl 6-chloro-2-methylnicotinate (Starting Material) mid SM->mid KF, PTC, DMSO High Temp. Product This compound (Desired Product) Byproduct1 6-fluoro-2-methylnicotinic acid (Hydrolysis Product) Product->Byproduct1 H₂O (Workup/Solvent) Byproduct2 Methyl 6-methoxy-2-methylnicotinate (Methoxy Byproduct) Byproduct3 Methyl 2-methylnicotinate (Protodehalogenation) mid->SM Incomplete Reaction mid->Product F⁻ (Nucleophile) mid->Byproduct2 CH₃OH (Impurity) mid->Byproduct3 H⁺ Source (Trace Water)

Caption: Main SNAr reaction pathway and common byproduct formation routes.

Section 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions that users frequently encounter during the synthesis.

Q1: My reaction yield is low and the crude NMR shows a significant amount of starting material. What went wrong?

Answer: This is the most common issue and points to an incomplete reaction. The SNAr fluorination of chloropyridines can be challenging due to the high lattice energy and low solubility of potassium fluoride.

Potential Causes & Solutions:

  • Insufficiently Anhydrous Conditions: Trace water will hydrate the fluoride ions, drastically reducing their nucleophilicity.

    • Protocol: Ensure your solvent (e.g., DMSO, sulfolane) is anhydrous. Use freshly dried KF; spray-dried KF is highly recommended for its high surface area and reactivity. Dry all glassware thoroughly in an oven before use.

  • Ineffective Phase-Transfer Catalyst (PTC): The PTC is crucial for solubilizing the fluoride salt.

    • Protocol: Use a reliable PTC such as Kryptofix [2.2.2] or a tetraalkylammonium salt (e.g., tetrabutylammonium chloride). Ensure the PTC is anhydrous and used at the correct catalytic loading (typically 5-10 mol%).

  • Insufficient Temperature or Reaction Time: This reaction requires significant thermal energy to overcome the activation barrier.

    • Protocol: Typical temperatures range from 150-220 °C. Monitor the reaction by a suitable method (TLC, GC, or HPLC). If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. Be cautious of potential decomposition at excessively high temperatures.

Q2: I see a new peak in my LC-MS with a mass of 155, corresponding to the carboxylic acid. How do I prevent this?

Answer: You are observing the hydrolysis of your methyl ester product to 6-fluoro-2-methylnicotinic acid. This is a common byproduct, especially during the workup phase.

Potential Causes & Solutions:

  • Aqueous Workup Conditions: Prolonged exposure to acidic or, more significantly, alkaline aqueous conditions during extraction will catalyze ester hydrolysis.

    • Protocol: When performing an aqueous wash, use a saturated, neutral salt solution like brine. If an acid or base wash is necessary, perform it quickly and at low temperatures (e.g., on an ice bath). Immediately extract the product into an organic solvent and dry it. Avoid letting the reaction mixture sit in aqueous layers for extended periods.

  • Water in Reaction Solvent: If significant water is present in the reaction itself, some hydrolysis may occur in situ, though incomplete conversion is usually the more dominant issue.

    • Protocol: Use high-purity, anhydrous solvents. For solvents like DMSO that are highly hygroscopic, use a freshly opened bottle or a properly stored and dried solvent.

Q3: My mass spectrometry analysis shows a byproduct with a mass of 181, which could be a methoxy-substituted compound. Is this possible?

Answer: Yes, this is highly likely the formation of Methyl 6-methoxy-2-methylnicotinate. This occurs when methanol or methoxide ions are present and act as competing nucleophiles.

Potential Causes & Solutions:

  • Methanol as a Solvent Impurity: If your reaction solvent is contaminated with methanol, it can compete with the fluoride ion in the SNAr reaction.

    • Protocol: Ensure your primary reaction solvent (e.g., DMSO) is free from alcohol impurities. Verify solvent purity by GC if this issue persists.

  • Use of Sodium Methoxide in Upstream Steps: If any reagents were prepared or used with sodium methoxide and not properly removed, residual methoxide can be carried over.

    • Protocol: Review all upstream procedures. Ensure that any reactions using alkoxides are thoroughly quenched and purified before proceeding to the fluorination step.

Q4: What are the best analytical methods to check the purity of my product?

Answer: A combination of chromatographic and spectroscopic methods is ideal for a complete purity profile.

Method Purpose Typical Conditions Reference
HPLC-UV Quantifies the main product and separates it from non-volatile impurities like the starting material and the hydrolysis byproduct.Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid.Detection: UV at ~265 nm.
GC-MS Identifies and quantifies volatile components. Excellent for detecting the starting material, product, and potential methoxy or protodehalogenated byproducts.Column: DB-5ms or similar non-polar column.Temperature Program: Start at 100 °C, ramp to 280 °C.Detection: Mass Spectrometry (EI mode).
¹H and ¹⁹F NMR Provides structural confirmation and can be used for quantitative analysis (qNMR) against a standard. ¹⁹F NMR is particularly useful for confirming successful fluorination.Solvent: CDCl₃ or DMSO-d₆.¹⁹F NMR will show a characteristic signal for the aryl-fluoride.

Section 3: Key Experimental Protocols

Protocol 3.1: Minimizing Water Content for Optimal Fluorination

This protocol is a self-validating system to ensure anhydrous conditions.

  • Glassware Preparation: Place all glassware (reaction flask, condenser, stir bar) in a laboratory oven at 120 °C for at least 4 hours. Assemble the apparatus hot under a stream of dry nitrogen or argon and allow it to cool.

  • Reagent Drying: Use commercially available spray-dried potassium fluoride directly. If using standard KF, dry it under high vacuum at 150 °C for 6-8 hours. The phase-transfer catalyst should also be dried under vacuum if it is a hydrate.

  • Solvent Handling: Use a new, sealed bottle of anhydrous DMSO or a similar high-boiling aprotic solvent. For subsequent reactions, store the solvent over activated 4 Å molecular sieves.

  • Reaction Setup: Maintain a positive pressure of inert gas (nitrogen or argon) throughout the entire reaction, from reagent addition to cooling.

Protocol 3.2: Standard HPLC Method for In-Process Control and Purity Analysis
  • System Preparation:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 90
    20.0 90
    20.1 20

    | 25.0 | 20 |

  • Sample Preparation: Prepare a ~0.1 mg/mL solution of the crude reaction mixture or final product in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

  • Expected Elution Order: The more polar hydrolysis byproduct (6-fluoro-2-methylnicotinic acid) will elute first, followed by the starting material (Methyl 6-chloro-2-methylnicotinate) and then the desired product (this compound).

References

  • Sanford, M. S., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. Available at: [Link]

  • Zakharyan, A. V., & Yufit, D. S. (2022). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Applied Sciences. Available at: [Link]

  • ChemHelp ASAP (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]

  • PubChem (Accessed 2026). Methyl nicotinate. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Reactions of Methyl 6-fluoro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 6-fluoro-2-methylnicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments. Our aim is to combine technical accuracy with field-proven insights to ensure your reactions are successful.

Introduction to this compound

This compound is a substituted pyridine derivative with three key functional groups that dictate its reactivity: a methyl ester, a methyl group at the 2-position, and a fluorine atom at the 6-position. The electron-withdrawing nature of the fluorine atom and the ester group significantly influences the electron density of the pyridine ring, making it susceptible to nucleophilic attack while posing challenges for certain catalytic cross-coupling reactions. The methyl group at the 2-position can also introduce steric considerations.

This guide will focus primarily on troubleshooting common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as addressing potential side reactions like ester hydrolysis and nucleophilic aromatic substitution (SNAr).

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Section 1: Suzuki-Miyaura Coupling Reactions

Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding, or I am observing very low yields. What are the likely causes?

A1: The primary challenge in Suzuki-Miyaura coupling of this compound is the low reactivity of the C-F bond. The order of reactivity for aryl halides in the rate-determining oxidative addition step is generally I > Br > OTf > Cl >> F.[1] The strong carbon-fluorine bond is often resistant to cleavage by standard palladium catalysts. Furthermore, the electron-deficient nature of the pyridine ring, while beneficial for some reaction types, can also present challenges in the catalytic cycle. For the related compound, 2-fluoro-6-methylisonicotinic acid, it has been noted that it is generally not a suitable substrate for standard Suzuki-Miyaura coupling.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. For challenging C-F bond activation, more specialized and electron-rich, bulky phosphine ligands are often required. Consider using advanced catalyst systems such as those developed by Buchwald or Fu, which are designed for coupling of less reactive aryl halides.[2]

  • Reaction Temperature: High temperatures are often necessary to facilitate the oxidative addition of the C-F bond. Cautiously increasing the reaction temperature in increments (e.g., from 80 °C to 120 °C) may improve the reaction rate. Monitor for potential decomposition of starting materials or products.

  • Base Selection: The choice of base is critical. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones such as Na₂CO₃. Ensure the base is anhydrous and finely powdered to maximize its reactivity.

  • Consider an Alternative Electrophile: If feasible, consider synthesizing the analogous 6-bromo or 6-iodo derivative of 2-methylnicotinate, as these will be significantly more reactive in Suzuki-Miyaura coupling.

Q2: I am observing significant amounts of a dehalogenated byproduct (Methyl 2-methylnicotinate) in my Suzuki reaction. How can I prevent this?

A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient substrates. It can be promoted by sources of hydride in the reaction mixture, which can arise from the solvent, base, or even the boronic acid reagent itself.

Preventative Measures:

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.

  • Choice of Base: Some bases are more prone to promoting dehalogenation. If using a hydroxide or alkoxide base, consider switching to a carbonate or phosphate base.

  • Solvent Choice: Protic solvents can be a source of hydride. While some Suzuki reactions benefit from a co-solvent like water, in cases of significant dehalogenation, switching to a completely aprotic solvent system (e.g., anhydrous dioxane or toluene) may be beneficial.

  • Boronic Acid Quality: Use high-purity boronic acids, as impurities can sometimes contribute to side reactions.

Q3: My methyl ester is being hydrolyzed during the Suzuki coupling reaction. What can I do to minimize this?

A3: Ester hydrolysis can occur under both acidic and basic conditions, and the elevated temperatures often required for challenging couplings can exacerbate this issue.[3]

Mitigation Strategies:

  • Base Selection: Strong bases like NaOH or KOH will readily hydrolyze the ester. Opt for non-nucleophilic inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Using potassium fluoride (KF) as a base can also be effective in preventing ester cleavage, though it may lead to slower reaction rates.[4]

  • Reaction Time and Temperature: Monitor the reaction closely and aim to stop it as soon as the starting material is consumed to minimize the time the ester is exposed to basic conditions at high temperatures. If possible, explore if lower temperatures with a more active catalyst system can achieve the desired transformation.

  • Aqueous vs. Anhydrous Conditions: While some Suzuki protocols call for aqueous base solutions, this will increase the likelihood of hydrolysis. If possible, use an anhydrous base in an aprotic solvent.

Section 2: Buchwald-Hartwig Amination Reactions

Q4: I am attempting a Buchwald-Hartwig amination on this compound and observing no product formation. What should I consider?

A4: Similar to the Suzuki-Miyaura coupling, the primary hurdle for the Buchwald-Hartwig amination is the inertness of the C-F bond to oxidative addition by the palladium catalyst.

Troubleshooting Workflow:

  • Catalyst System Optimization:

    • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

    • Ligand: The choice of ligand is critical. For C-F bond amination, highly electron-rich and sterically hindered biarylphosphine ligands (e.g., XantPhos, RuPhos, JohnPhos) are often necessary.[5][6]

  • Base Selection:

    • Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

    • The choice of base can be highly dependent on the specific amine and substrate, so screening different bases is recommended.[7]

  • Solvent and Temperature:

    • Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.

    • Elevated temperatures (e.g., 100-120 °C) are generally required.

Q5: Instead of the desired aminated product, I am isolating a compound where the fluorine has been replaced by a hydroxyl or methoxy group. What is happening?

A5: This indicates that a nucleophilic aromatic substitution (SNAr) reaction is occurring, where the hydroxide (from trace water and base) or methoxide (if using a methoxide base or methanol as a solvent) is displacing the fluoride. The electron-withdrawing ester and the pyridine nitrogen activate the 6-position towards SNAr.[8][9]

How to Favor Amination over SNAr:

  • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried.

  • Choice of Base: Avoid using hydroxide or alkoxide bases if possible. If a strong base is needed, consider LHMDS.

  • Amine Concentration: Use a slight excess of the amine nucleophile to favor the desired reaction pathway.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

Q6: Since cross-coupling is challenging, how can I leverage SNAr for functionalization?

A6: The electronic properties of this compound make it a good candidate for SNAr. The fluorine atom is activated for displacement by strong nucleophiles. This provides an alternative and often more efficient route for introducing new functionalities at the 6-position.

General Protocol for SNAr:

  • Dissolve this compound in a polar aprotic solvent (e.g., DMF, DMSO).

  • Add the desired nucleophile (e.g., an amine, alkoxide, or thiol).

  • Often, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) is added to deprotonate the nucleophile or scavenge any acid formed.

  • Heat the reaction mixture. The required temperature will depend on the nucleophilicity of the attacking species.

  • Monitor the reaction by TLC or LC-MS until completion.

Visualization of Reaction Pathways

reaction_pathways cluster_start Starting Material cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_side Side Reactions start This compound suzuki Suzuki-Miyaura Product start->suzuki Suzuki (Challenging) buchwald Buchwald-Hartwig Product start->buchwald Buchwald-Hartwig (Challenging) snar_product SNAr Product (e.g., 6-amino, 6-alkoxy) start->snar_product SNAr (Often Favorable) hydrolysis Hydrolysis Product (6-fluoro-2-methylnicotinic acid) start->hydrolysis Ester Hydrolysis dehalogenation Dehalogenation Product (Methyl 2-methylnicotinate) suzuki->dehalogenation Dehalogenation buchwald->hydrolysis Hydrolysis

Caption: Potential reaction pathways for this compound.

Experimental Protocols

Validated Protocol: Ester Hydrolysis to 6-Fluoro-2-methylnicotinic Acid

This protocol is adapted from a similar procedure for the hydrolysis of a bromonicotinate ester.[10]

Materials:

  • This compound (1.0 equiv)

  • 30% Sodium Hydroxide (NaOH) solution

  • 20% Hydrochloric Acid (HCl) solution

  • Water

Procedure:

  • To a solution of this compound, add 30% NaOH solution dropwise at 20-30 °C.

  • Stir the mixture at room temperature for 3-4 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Once hydrolysis is complete, cool the reaction mixture in an ice bath.

  • Adjust the pH to 3-4 by the dropwise addition of 20% HCl.

  • The resulting precipitate can be collected by filtration.

  • Wash the filter cake with water and dry under vacuum to yield 6-fluoro-2-methylnicotinic acid.

General Protocol for Buchwald-Hartwig Amination (Starting Point for Optimization)

This is a general procedure based on successful aminations of challenging aryl halides.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XantPhos (5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Cs₂CO₃, Pd₂(dba)₃, and XantPhos.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene and the amine via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Troubleshooting Decision Tree for Failed Buchwald-Hartwig Amination

troubleshooting_buchwald start No Reaction or Low Yield in Buchwald-Hartwig check_catalyst Is the catalyst system appropriate? (e.g., Pd₂(dba)₃/XantPhos) start->check_catalyst check_base Is the base strong enough? (e.g., NaOtBu, LHMDS) check_catalyst->check_base Yes change_ligand Try a different bulky phosphine ligand (e.g., RuPhos, SPhos) check_catalyst->change_ligand No check_conditions Are conditions anhydrous and inert? check_base->check_conditions Yes change_base Screen other strong bases (e.g., K₃PO₄, Cs₂CO₃) check_base->change_base No check_temp Is the temperature high enough? (≥110 °C) check_conditions->check_temp Yes dry_reagents Rigorously dry all reagents and solvents check_conditions->dry_reagents No increase_temp Increase temperature cautiously (monitor for decomposition) check_temp->increase_temp No consider_snar If still no reaction, consider SNAr pathway check_temp->consider_snar Yes change_ligand->check_base change_base->check_conditions dry_reagents->check_temp increase_temp->consider_snar

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

Data Summary

Table 1: Recommended Bases for Different Scenarios

Reaction TypeRecommended BaseRationale
Suzuki-Miyaura K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases suitable for challenging couplings.
Buchwald-Hartwig NaOtBu, LHMDSStrong bases required to facilitate the catalytic cycle.
Ester Hydrolysis NaOH, KOHStrong nucleophilic bases for efficient saponification.
SNAr K₂CO₃, DBUNon-nucleophilic bases to deprotonate the incoming nucleophile without competing in the substitution.

Purification Guidelines

General Considerations:

  • Removal of Base: After the reaction, a standard aqueous workup is typically sufficient to remove inorganic bases.

  • Removal of Palladium Catalyst: Palladium residues can often be removed by filtering the crude reaction mixture through a plug of silica gel or Celite before concentration.

  • Chromatography:

    • Normal Phase (Silica Gel): this compound and its derivatives are generally amenable to purification by silica gel chromatography. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

    • TLC Visualization: The pyridine ring is UV active, allowing for easy visualization on TLC plates under a UV lamp (254 nm).

  • Challenges with Boronic Acid Esters: If using boronic esters in a Suzuki coupling, be aware that they can sometimes be challenging to separate from the product. In such cases, converting the boronic ester to a boronic acid post-reaction by a simple hydrolysis step can facilitate purification.

References

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. Available at: [Link]

  • Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation. Preprints.org. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. SciSpace. Available at: [Link]

  • Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents. Google Patents.
  • Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry. ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit. Available at: [Link]

  • Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. National Institutes of Health. Available at: [Link]

  • Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. National Institutes of Health. Available at: [Link]

  • INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Semantic Scholar. Available at: [Link]

  • Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. ACS Publications. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]

  • Convenient Procedure for the α-Methylation of Simple Pyridines. ResearchGate. Available at: [Link]

  • Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. ResearchGate. Available at: [Link]

  • Metal-Free Catalytic Cross-Coupling of Esters and Boranes. ChemRxiv. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Available at: [Link]

  • US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents. Google Patents.
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton. Available at: [Link]

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Publications. Available at: [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink. Available at: [Link]

  • How to purify boronate esters? ResearchGate. Available at: [Link]

  • (PDF) Transamidation of Amides and Amidation of Esters by Selective N–C(O)/O–C(O) Cleavage Mediated by Air- and Moisture-Stable Half-Sandwich Nickel(II)–NHC Complexes. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link]

  • Palladium‐Catalyzed C−F Bond Formation via Directed C−H Activation. ResearchGate. Available at: [Link]

  • The autoxidation of aliphatic esters. Part 2.1 The autoxidation of neopentyl esters. Royal Society of Chemistry. Available at: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. ResearchGate. Available at: [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. National Institutes of Health. Available at: [Link]

  • [18F]Fluorination of Arylboronic Ester using [18F]Selectfluor bis(triflate): Application to 6-[18F]Fluoro-L-DOPA. University of Oxford. Available at: [Link]

  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. National Institutes of Health. Available at: [Link]

  • From C-F Activation to Catalytic Regioselective Hydrodefluorina- tion of Pyridines with a Bench-Stable Nickel Complex. ChemRxiv. Available at: [Link]

  • How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Methyl 6-fluoro-2-methylnicotinate Stability Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 6-fluoro-2-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. As a Senior Application Scientist, my goal is to synthesize established scientific principles with practical, field-tested insights to support your experimental success.

A Note on this Guidance: Direct stability studies on this compound are not extensively published. Therefore, this guide is built upon the well-documented stability profile of its parent compound, methyl nicotinate, and other pyridine derivatives, factoring in the predicted electronic and steric effects of the fluoro and methyl substituents.[1][2][3][4][5] The principles and protocols described herein are based on established ICH guidelines for stability testing.[6][7][8][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway I should be concerned about for this compound?

A1: Based on the structure and data from the analogous compound, methyl nicotinate, the most probable degradation pathway is the hydrolysis of the methyl ester group.[1][2][11] This reaction would yield 6-fluoro-2-methylnicotinic acid and methanol. The rate of this hydrolysis is expected to be highly dependent on pH and temperature.[3][4][12] Both strongly acidic and, particularly, alkaline conditions are likely to catalyze this degradation.[12][13]

Q2: How do the fluorine and methyl groups on the pyridine ring affect the stability of the molecule compared to methyl nicotinate?

A2: The fluorine atom at the 6-position is strongly electron-withdrawing, which can influence the reactivity of the entire pyridine ring system. This may have a modest impact on the rate of ester hydrolysis. The 2-methyl group may introduce some steric hindrance around the ester functionality, potentially slowing down certain reactions. However, without specific experimental data, the primary concern remains ester hydrolysis.

Q3: What are the recommended storage conditions for this compound as a solid and in solution?

A3: For the solid (API - Active Pharmaceutical Ingredient), it is recommended to store it in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[14][15] For aqueous solutions, storage at refrigerated temperatures (e.g., 4°C) is advisable to minimize the rate of hydrolysis.[3][4] Studies on methyl nicotinate have shown excellent stability in aqueous solutions at 4°C, with a degradation rate of approximately 0.5% per year.[3][4]

Q4: Should I be concerned about the photostability of this compound?

A4: Yes, photostability should be evaluated as per ICH Q1B guidelines.[6][8] Pyridine and its derivatives can be susceptible to photodegradation.[16] Fluorinated aromatics can undergo complex photochemical reactions, which may include defluorination.[17] Therefore, it is crucial to conduct controlled photostability studies to assess the potential for degradation upon light exposure.

Troubleshooting Guide for Stability Studies

Issue 1: I am observing a significant loss of the parent compound in my aqueous solution, even when stored at 4°C.

  • Possible Cause 1: Incorrect pH. The pH of your solution might be in a range that accelerates hydrolysis. Esters are generally most stable in a slightly acidic medium.

    • Solution: Measure the pH of your solution. If it is neutral or alkaline, consider preparing your solution in a buffered system with a slightly acidic pH (e.g., pH 4-6).

  • Possible Cause 2: Microbial Contamination. If the solution is not sterile, microbial growth could lead to enzymatic degradation of the ester.

    • Solution: Use sterile water or buffer for your solutions and consider filtration through a 0.22 µm filter, especially for long-term studies.

Issue 2: During my forced degradation study under acidic or basic conditions, I see a new peak in my HPLC that I suspect is the hydrolyzed acid, but the mass balance is poor.

  • Possible Cause 1: Poor solubility or chromatography of the degradant. The resulting carboxylic acid (6-fluoro-2-methylnicotinic acid) will have different physicochemical properties, including solubility and chromatographic retention, compared to the parent ester. It might be precipitating out of solution or not eluting properly from your HPLC column under the current method.

    • Solution: Adjust the pH of your mobile phase to ensure the carboxylic acid is in a single ionic form (either fully protonated or deprotonated) for better peak shape. Also, verify the solubility of the potential degradant in your sample diluent.

  • Possible Cause 2: Further degradation. Under harsh stress conditions, the initial degradant might be undergoing further reactions.

    • Solution: Analyze samples at multiple time points during the forced degradation study to observe the formation and potential subsequent degradation of intermediates.

Issue 3: My photostability study shows multiple small degradation peaks, and I am unsure how to proceed with their identification.

  • Possible Cause: Complex Photodegradation Pathway. As mentioned, fluorinated aromatics can undergo various photochemical reactions.

    • Solution: This is an expected outcome of a forced degradation study. The goal is to generate these potential degradants. The next step is to use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of these unknown peaks, which provides crucial clues for their structural elucidation. This is a key part of establishing the degradation profile as outlined in ICH guidelines.[16]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[16]

Objective: To identify potential degradation products under various stress conditions.

Methodology:

  • Preparation: Prepare separate solutions of this compound (e.g., at 1 mg/mL) in suitable solvents for each stress condition.

  • Acid Hydrolysis: Add 0.1 M HCl to the solution. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to the solution. Keep at room temperature for 4 hours. Note: Base hydrolysis of esters is typically much faster than acid hydrolysis.

  • Oxidative Degradation: Add 3% H₂O₂ to the solution. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method (e.g., reverse-phase with UV detection) alongside an unstressed control sample.

Expected Outcomes of Forced Degradation
Stress ConditionExpected StabilityPrimary Degradation Product
Acid Hydrolysis (0.1M HCl, 60°C) Labile6-fluoro-2-methylnicotinic acid
Base Hydrolysis (0.1M NaOH, RT) Highly Labile6-fluoro-2-methylnicotinic acid
Oxidation (3% H₂O₂) Likely StablePotential for N-oxide formation on the pyridine ring
Thermal (Solid, 105°C) Likely StableTo be determined
Photolytic (ICH Q1B) Potentially LabileTo be determined; may include defluorinated products

Visualizations

Potential Hydrolytic Degradation Pathway

G cluster_0 This compound cluster_1 6-fluoro-2-methylnicotinic acid Compound Degradant Compound->Degradant H₂O (Acid/Base catalysis) Methanol Methanol Compound->Methanol

Caption: Hydrolysis of this compound.

Forced Degradation Study Workflow

A Prepare Stock Solution of Compound B Stress Conditions A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal (Solid) B->F G Photolysis B->G H Analyze by Stability-Indicating HPLC Method C->H D->H E->H F->H G->H I Identify Degradants (LC-MS) H->I J Develop Degradation Profile I->J

Caption: Workflow for a forced degradation study.

References

  • PubChem. (n.d.). Methyl Nicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • PharmaCompass. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • Wright, G. A., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. doi:10.1186/1756-0500-1-89. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Wright, G. A., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • ACS Publications. (2022, August 16). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. Retrieved from [Link]

  • Loba Chemie. (n.d.). METHYL NICOTINATE EXTRA PURE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

  • National Institutes of Health. (2022, August 16). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. PMC. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Retrieved from [Link]

  • PubMed. (2018, July 17). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications. Retrieved from [Link]

Sources

Technical Support Center: Methyl 6-fluoro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 6-fluoro-2-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the handling, analysis, and stability of this compound. Here, we address common questions and provide troubleshooting strategies in a direct, question-and-answer format to support the integrity of your experimental work.

Part 1: Frequently Asked Questions - Stability and Storage

This section addresses the most common inquiries regarding the stability and proper storage of this compound to minimize degradation.

Q1: What is the primary degradation pathway for this compound?

The most common degradation pathway is the hydrolysis of the methyl ester group to form its corresponding carboxylic acid, 6-fluoro-2-methylnicotinic acid, and methanol.[1][2][3] This reaction can be catalyzed by acidic or, more significantly, alkaline conditions.[4][5] While the fluorine atom on the pyridine ring is generally stable, harsh conditions could potentially lead to its substitution, although this is a less common pathway under typical experimental conditions.[6][7]

Q2: How should I store this compound to ensure its stability?

To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. For solutions, especially aqueous ones, refrigeration at 4°C is recommended.[3] Studies on the related compound, methyl nicotinate, show that in aqueous solutions at 4°C, degradation to the corresponding nicotinic acid occurs at a slow rate of approximately 0.5% per year.[3][4]

Q3: Is this compound sensitive to light?

Yes, compounds containing a pyridine ring can be sensitive to light.[6] Photodegradation is a potential risk, especially under UV radiation.[4][7] To mitigate this, always store the compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

Q4: What impact does pH have on the stability of solutions containing this compound?

The pH of the solution is a critical factor. Ester hydrolysis is significantly accelerated in both highly acidic and, particularly, alkaline environments.[4][8] For maximum stability in aqueous solutions, a slightly acidic pH range of 4-6 is advisable.[4]

Part 2: Troubleshooting Guide - Analytical Challenges

This section provides solutions to specific issues that may arise during the analysis of this compound, with a focus on High-Performance Liquid Chromatography (HPLC).

Q1: I am observing a new, more polar peak in my HPLC chromatogram that increases over time. What could it be?

This is a classic sign of ester hydrolysis. The newly formed peak is likely 6-fluoro-2-methylnicotinic acid, the carboxylic acid degradant.[3][5] Carboxylic acids are generally more polar than their corresponding methyl esters and will therefore have a shorter retention time in reversed-phase HPLC. To confirm its identity, you can spike your sample with a standard of 6-fluoro-2-methylnicotinic acid.

Q2: My assay results for the parent compound are consistently low. What are the potential causes?

Low assay values can stem from several issues:

  • Degradation: The compound may have degraded due to improper storage or handling (e.g., exposure to moisture, high temperatures, or inappropriate pH).[4][5]

  • Inaccurate Standard Preparation: Ensure your reference standard is of high purity and has been stored correctly. Re-prepare your standard solutions.

  • Suboptimal HPLC Method: Your analytical method may not be accurately quantifying the analyte. This could be due to issues like poor peak shape or co-elution with impurities.[9][10]

  • Injection Issues: Incompletely filled sample loops or incompatibility between the injection solvent and the mobile phase can lead to variable and inaccurate results.[11]

Q3: I'm having trouble separating the parent compound from its primary degradation product. How can I optimize my HPLC method?

To improve the resolution between this compound and 6-fluoro-2-methylnicotinic acid, consider the following adjustments to your reversed-phase HPLC method:

  • Adjust Mobile Phase pH: The ionization state of the carboxylic acid is highly dependent on pH. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will protonate the carboxylic acid, making it less polar and increasing its retention time, which often improves separation from the neutral ester.[12]

  • Modify Organic Content: A lower percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention time of both compounds and can enhance resolution.

  • Change Column Chemistry: If resolution is still poor, consider a column with a different stationary phase. A column with a polar-embedded group might offer different selectivity for these compounds.[12]

The following workflow can help troubleshoot unexpected analytical results:

Caption: Troubleshooting workflow for unexpected HPLC results.

Part 3: Protocols and Data

This section provides a validated HPLC method for the analysis of this compound and its primary hydrolysis product, along with a summary of key analytical parameters.

Protocol: HPLC Analysis of this compound and its Hydrolysis Degradant

This protocol describes a reversed-phase HPLC method suitable for separating and quantifying this compound from 6-fluoro-2-methylnicotinic acid.

1. Materials and Reagents:

  • This compound reference standard

  • 6-fluoro-2-methylnicotinic acid reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

  • HPLC system with UV or DAD detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Degas both mobile phases before use.

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Prepare a stock solution of 6-fluoro-2-methylnicotinic acid (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • From these stocks, prepare working standards and system suitability solutions by diluting with the mobile phase starting condition (e.g., 70:30 Mobile Phase A:B).

4. Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 265 nm
Injection Vol. 10 µL

5. System Suitability:

  • Inject a system suitability solution containing both the parent compound and the degradation product.

  • The resolution between the two peaks should be ≥ 2.0.

  • The tailing factor for the parent peak should be ≤ 1.5.

6. Analysis:

  • Inject a blank (diluent), followed by the standard solutions and then the samples.

  • Quantify the peaks based on the peak area from the calibration curve generated from the standard solutions.

Data Summary: Key Analytical Method Parameters

The following table summarizes typical performance characteristics for analytical methods used in the quantification of nicotinic acid derivatives.[13]

ParameterHPLC-UV/DADGC-MS
Principle Separation based on partitioning between liquid mobile and solid stationary phases.Separation based on partitioning between gaseous mobile and solid/liquid stationary phases.
Selectivity High; can separate analyte from degradation products.Very High; provides mass-based identification.
LOD 0.01 - 0.05 µg/mLLow ng/mL or pg/mL range
Accuracy (% Recovery) 93% - 102%80% - 115%
Precision (%RSD) < 2%≤ 12%
Typical Use Quality control, stability studies, impurity profiling.Analysis of volatile impurities, definitive identification.

The following diagram illustrates the primary degradation pathway discussed:

DegradationPathway Parent This compound C₈H₈FNO₂ Degradant 6-fluoro-2-methylnicotinic acid C₇H₆FNO₂ Parent->Degradant + H₂O (Hydrolysis) Methanol Methanol CH₄O Parent->Methanol + H₂O (Hydrolysis)

Caption: Primary hydrolysis pathway of the parent compound.

References

  • de Oliveira, G. G., et al. (2017). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Bioanalysis, 9(13), 1039-1052. Retrieved from [Link]

  • Jabeen, I., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(7), 3229-3239. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7151, Methyl Nicotinate. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (2020). Troubleshooting in HPLC: A Review. IJSR, 9(7), 1355-1361. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • T. D. Richards, et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Behavioral and Brain Functions, 4, 42. Retrieved from [Link]

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

Sources

Technical Support Center: Purification of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these molecules. The introduction of fluorine can significantly alter a compound's physicochemical properties, necessitating specialized purification strategies.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.

Section 1: Foundational Knowledge & Initial Troubleshooting

FAQ 1: Why are fluorinated compounds often difficult to purify compared to their non-fluorinated analogs?

The difficulty in purifying fluorinated compounds stems from the unique properties imparted by the fluorine atom. Its high electronegativity and the strength of the carbon-fluorine bond can lead to:

  • Altered Polarity and Solubility: Fluorination can dramatically change a molecule's polarity and solubility profile, making traditional purification methods less effective.[1] Highly fluorinated compounds, for instance, exhibit "fluorous" properties, meaning they have a high affinity for other fluorinated molecules and are often immiscible with both organic and aqueous solvents.[2]

  • Modified Intermolecular Interactions: Fluorine's electronegativity can influence hydrogen bonding and other non-covalent interactions, affecting chromatographic separation and crystallization behavior.[1][3]

  • Formation of Azeotropes: Fluorinated compounds can form azeotropes (mixtures that boil at a constant temperature) with impurities or solvents, making separation by simple distillation challenging or even impossible.[4]

FAQ 2: What are the most common types of impurities found in fluorinated compounds?

Impurities can originate from starting materials, side reactions during synthesis, or decomposition. Common impurities include:

  • Isomers: Positional isomers or stereoisomers formed during the fluorination reaction.

  • Unreacted Starting Materials and Reagents: Incomplete reactions can leave behind starting materials and fluorinating agents.

  • Byproducts of Fluorination: Depending on the fluorination method, byproducts such as hydrogen fluoride (HF), other hydrogen halides, phosgene, and various organofluorine derivatives can be present.[5]

  • Solvent Residues: Residual solvents from the reaction or workup.

  • Metal Catalysts: If metal-mediated fluorination techniques are used, residual metals like palladium can be a concern.[6]

Troubleshooting: Initial Purity Assessment

Problem: I'm unsure of the purity of my crude fluorinated compound and what impurities might be present.

Solution: A thorough initial purity assessment is crucial for selecting the right purification strategy.

  • ¹⁹F NMR Spectroscopy: This is an indispensable tool for analyzing fluorinated compounds. It provides information on the number of different fluorine environments, their relative ratios, and can help identify fluorine-containing impurities.[1]

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide structural information and can reveal the presence of non-fluorinated impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is essential for determining the molecular weight of your target compound and identifying impurities with different masses.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile fluorinated compounds, GC-MS is a powerful tool for separation and identification of impurities.

Section 2: Purification Technique Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques.

Column Chromatography

Column chromatography is a fundamental technique, but the unique properties of fluorinated compounds can present challenges.[1]

Troubleshooting Common Chromatography Issues
Problem Potential Cause Recommended Solution
Poor Separation of Target Compound from Impurities Incorrect stationary phase or mobile phase.- Stationary Phase: For moderately fluorinated compounds, standard silica gel or alumina may suffice. For highly fluorinated compounds, consider using fluorous solid-phase extraction (F-SPE) cartridges, which have a high affinity for fluorinated molecules.[7] Reverse-phase C8 or C18 columns can also be effective.[8]- Mobile Phase: Systematically screen different solvent systems. A good starting point is a gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). For reverse-phase, a gradient of water and acetonitrile or methanol is common.
Target Compound Elutes Too Quickly or Too Slowly Mobile phase polarity is too high or too low.- Elutes Too Quickly: Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate system.- Elutes Too Slowly: Increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate.
Tailing or Broad Peaks - Secondary interactions with the stationary phase.- Compound is not fully dissolved in the mobile phase.- Add a Modifier: For acidic or basic compounds, adding a small amount of a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds) can improve peak shape.- Ensure Solubility: Ensure your sample is fully dissolved in the loading solvent before applying it to the column.
Advanced Chromatography: Fluorous Solid-Phase Extraction (F-SPE)

For highly fluorinated compounds, F-SPE can be a highly effective purification method. This technique utilizes a "fluorous" stationary phase that selectively retains fluorinated molecules.[7]

Workflow for Fluorous Solid-Phase Extraction:

Caption: F-SPE Workflow
Crystallization

Crystallization can be a powerful technique for obtaining highly pure solid fluorinated compounds. However, the altered intermolecular interactions of fluorinated molecules can make finding suitable crystallization conditions challenging.[1][9]

Troubleshooting Crystallization

Problem: My fluorinated compound will not crystallize, or it oils out.

Solution: A systematic approach to screening solvents and conditions is key.

  • Solvent Selection:

    • Single Solvent Systems: Test a wide range of solvents with varying polarities. Good starting points include alkanes (hexane, heptane), aromatic solvents (toluene), ethers (diethyl ether, MTBE), esters (ethyl acetate), and alcohols (methanol, ethanol, isopropanol).

    • Solvent/Anti-Solvent Systems: Dissolve your compound in a good solvent and slowly add an "anti-solvent" (a solvent in which your compound is poorly soluble) until turbidity is observed. Then, gently heat until the solution is clear and allow it to cool slowly. Common pairs include dichloromethane/hexane and ethyl acetate/heptane.

  • Controlling Supersaturation:

    • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered vial.

    • Slow Cooling: Cool the saturated solution slowly. A Dewar flask filled with warm water can provide slow, controlled cooling.

  • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to a supersaturated solution to induce crystallization.

Distillation

Distillation is a primary method for purifying volatile fluorinated compounds. However, the formation of azeotropes can be a significant hurdle.[4][10]

Troubleshooting Distillation

Problem: I cannot separate my fluorinated compound from an impurity with a similar boiling point by simple or fractional distillation.

Solution: This often indicates the formation of an azeotrope.

  • Extractive Distillation: This technique involves adding a third component (an "entrainer" or "extractive agent") to the mixture that alters the relative volatility of the components, breaking the azeotrope.[4][10] The choice of entrainer is critical and depends on the specific compounds being separated.

  • Azeotropic Distillation: This method is used when the azeotrope has a lower boiling point than any of the individual components. The azeotrope is distilled off, and the desired component is left behind or collected separately.

Liquid-Liquid Extraction

Liquid-liquid extraction is a useful preliminary purification step to remove major impurities based on their differential solubility in two immiscible liquid phases.[1] The unique solubility properties of fluorinated compounds can be leveraged in this technique.

Troubleshooting Liquid-Liquid Extraction

Problem: I am not getting good separation of my fluorinated compound from impurities.

Solution:

  • Fluorous-Organic Biphasic Systems: For highly fluorinated compounds, a biphasic system consisting of a fluorous solvent (e.g., perfluorohexane) and a standard organic solvent (e.g., toluene) can be highly effective. The highly fluorinated compound will preferentially partition into the fluorous phase.[2]

  • pH Adjustment: For acidic or basic impurities, adjusting the pH of an aqueous phase can be used to ionize the impurity, making it more water-soluble and easier to separate from the less polar fluorinated compound in an organic phase.

Section 3: Purity Analysis and Verification

FAQ 3: How can I be confident in the purity of my final fluorinated compound?

A combination of analytical techniques should be used to confirm the purity of your final product.

  • NMR Spectroscopy (¹H, ¹³C, and ¹⁹F): The absence of impurity signals in all relevant NMR spectra is a strong indicator of high purity.[1]

  • LC-MS: A single, sharp peak in the chromatogram with the correct mass-to-charge ratio provides evidence of purity and confirms the molecular weight.[1]

  • Elemental Analysis: For novel compounds, elemental analysis provides the percentage composition of elements (C, H, N, F, etc.) and is a good indicator of purity.

References

  • U.S. Patent 1,946,195, "Purification of organic fluorine compounds," issued February 6, 1934.
  • Crystal Growth & Design, "New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures," published April 16, 2020. [Link]

  • U.S. Patent 3,101,304, "Distillation process for fluorocarbons," issued August 20, 1963.
  • U.S. Patent 3,101,304, "Distillation process for fluorocarbons," issued August 20, 1963.
  • Wikipedia, "Organofluorine chemistry," accessed January 17, 2026. [Link]

  • MDPI, "Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior," accessed January 17, 2026. [Link]

  • LCGC International, "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC," accessed January 17, 2026. [Link]

  • Pharmaceutical Technology, "Overcoming Challenges in Fluorine-Based Chemistry," published September 2, 2014. [Link]

Sources

Technical Support Center: Synthesis of Fluorinated Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of fluorine into nicotinic acid esters is a pivotal strategy in medicinal chemistry and drug development. The unique properties of the fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, the synthesis of these valuable compounds is often fraught with challenges, primarily due to the electron-deficient nature of the pyridine ring, which complicates direct functionalization.[2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate the common hurdles encountered during the synthesis of fluorinated nicotinic acid esters.

Troubleshooting Guides by Reaction Type

The choice of fluorination strategy is highly dependent on the starting material and the desired position of the fluorine atom. Below are troubleshooting guides for three common synthetic approaches.

Method 1: Direct Electrophilic Fluorination (e.g., using Selectfluor®)

Electrophilic fluorination is a common method for introducing fluorine onto an aromatic ring. Selectfluor® (F-TEDA-BF₄) is a popular, easy-to-handle electrophilic fluorinating agent.[3] However, the electron-deficient pyridine ring of nicotinic acid esters presents a significant challenge for this approach.[2]

Problem 1: Low or No Conversion to the Fluorinated Product

  • Probable Cause: The pyridine ring is insufficiently activated for electrophilic attack. The nitrogen atom and the ester group are electron-withdrawing, deactivating the ring towards electrophiles like Selectfluor®.

  • Solutions & Insights:

    • Substrate Modification: If possible, introduce an electron-donating group (EDG) onto the pyridine ring in a prior step. Even a methyl group can enhance reactivity. Activating groups like amino or hydroxyl groups can significantly improve yields.[4][5]

    • Solvent Optimization: While acetonitrile is a common solvent for Selectfluor® reactions, for certain substrates, aqueous conditions can be effective.[6][7][8] Avoid solvents like DMF, pyridine, and DMSO, as they can react exothermically with Selectfluor®.[9]

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes enhance the electrophilicity of the fluorinating agent, but this must be approached with caution as it can also promote side reactions.

Problem 2: Poor Regioselectivity (Mixture of Isomers)

  • Probable Cause: The directing effects of the substituents on the nicotinic acid ester may not be strong enough to favor the formation of a single isomer. For a typical 3-substituted pyridine (nicotinate), fluorination can occur at the 2, 4, or 6 positions.[5]

  • Solutions & Insights:

    • Strategic Blocking: Introduce a temporary blocking group at one of the reactive positions to direct the fluorination to the desired site. This adds steps to the synthesis but can be highly effective.

    • Chromatographic Separation: If a mixture of isomers is unavoidable, careful optimization of column chromatography conditions (e.g., using different solvent systems or specialized stationary phases) is necessary for isolation.[6]

    • Alternative Strategies: For specific regiochemical outcomes, particularly for meta-fluorination, consider alternative strategies like those involving Zincke imine intermediates.[10][11]

Method 2: Nucleophilic Aromatic Substitution (SNAr) - The Halex Reaction

The Halex (Halide Exchange) reaction is a powerful method for introducing fluorine, especially on electron-poor aromatic systems.[12][13] This typically involves displacing a leaving group, such as a chloro or nitro group, with a fluoride source like KF or CsF.[14]

Problem 1: Incomplete Substitution of the Leaving Group

  • Probable Cause: The reaction conditions are not optimal to facilitate the nucleophilic attack of the fluoride ion.

  • Solutions & Insights:

    • Fluoride Source: Anhydrous potassium fluoride (KF) is commonly used, but its low solubility can be limiting. Consider using cesium fluoride (CsF), which is more soluble, or employing a phase-transfer catalyst (e.g., a quaternary ammonium salt) to increase the effective concentration of the fluoride ion in the organic phase.[12]

    • Solvent Choice: High-boiling, polar aprotic solvents are essential for Halex reactions.[14] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices.[13][15] Ensure the solvent is anhydrous, as water can deactivate the fluoride nucleophile.

    • Temperature: These reactions often require high temperatures (150–250 °C) to proceed at a reasonable rate.[14] Carefully increase the reaction temperature while monitoring for decomposition.

Problem 2: Formation of Side Products (e.g., Hydroxylated Byproduct)

  • Probable Cause: Presence of water in the reaction mixture. Water can compete with the fluoride ion as a nucleophile, leading to the formation of hydroxynicotinic acid esters.

  • Solutions & Insights:

    • Rigorous Anhydrous Conditions: Use freshly dried solvents and reagents. Dry the KF or CsF in a vacuum oven before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Spray-Dried KF: Commercially available spray-dried KF has a higher surface area and is more reactive, which can sometimes allow for lower reaction temperatures, reducing the likelihood of thermal decomposition.

Method 3: Deoxofluorination of Hydroxynicotinic Acid Esters

If your synthetic route starts with a hydroxynicotinic acid ester, deoxofluorination using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® can be a viable strategy.[16]

Problem 1: Low Yields and Formation of Elimination Byproducts

  • Probable Cause: Deoxofluorinating agents can promote side reactions, particularly elimination (dehydration) to form an alkene, especially with secondary alcohols.[17][18]

  • Solutions & Insights:

    • Choice of Reagent: Newer generation reagents like XtalFluor-E® and XtalFluor-M® are often more selective and produce fewer elimination byproducts compared to DAST or Deoxo-Fluor®.[17][19]

    • Temperature Control: These reactions are often run at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. A slow, controlled addition of the fluorinating agent is crucial.

    • Reaction Quenching: Careful quenching of the reaction at low temperature is important to prevent the decomposition of the product and reagents upon workup.

Problem 2: Reagent Handling and Safety Concerns

  • Probable Cause: DAST and Deoxo-Fluor® are thermally unstable, moisture-sensitive, and react violently with water, releasing toxic and corrosive HF gas.[17][19][20]

  • Solutions & Insights:

    • Proper PPE: Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment, including chemical-resistant gloves (neoprene is often recommended), safety goggles, a face shield, and a flame-resistant lab coat.[21][22][23]

    • Material Compatibility: Use plastic or Teflon® labware, as HF generated in situ can etch glass.[17][24]

    • Emergency Preparedness: Have calcium gluconate gel readily available as a first aid measure for skin contact with HF.[24]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right fluorination strategy for my nicotinic acid ester?

A1: The choice depends on the available starting materials and the desired fluorine position. The following decision tree can serve as a guide:

G start What is your starting material? sm1 Nicotinic Acid Ester (unfunctionalized) start->sm1 sm2 Nicotinic Acid Ester with a good leaving group (Cl, NO2) start->sm2 sm3 Hydroxynicotinic Acid Ester start->sm3 strategy1 Strategy: Electrophilic Fluorination (e.g., Selectfluor®) sm1->strategy1 Requires ring activation (EDG) Challenges with regioselectivity strategy2 Strategy: Nucleophilic Substitution (Halex Reaction) sm2->strategy2 Good for electron-deficient rings Requires high temperatures strategy3 Strategy: Deoxofluorination (e.g., DAST, XtalFluor®) sm3->strategy3 Direct replacement of -OH Risk of elimination side-products G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Dissolve Ethyl 2-amino-nicotinate in Acetonitrile B 2. Cool solution to 0 °C (ice bath) A->B C 3. Add Selectfluor® (1.1 eq) portion-wise B->C D 4. Stir at 0 °C for 1h, then warm to RT overnight C->D E 5. Quench with H₂O D->E F 6. Extract with Ethyl Acetate E->F G 7. Purify by Column Chromatography F->G

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 6-fluoro-2-methylnicotinate and its Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern pharmaceutical design. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity. This guide provides an in-depth, objective comparison of the chemical reactivity of methyl 6-fluoro-2-methylnicotinate and its non-fluorinated counterpart, methyl 2-methylnicotinate. By understanding these differences, researchers can make more informed decisions in their synthetic strategies and drug discovery programs.

The Decisive Role of Fluorine: An Electronic Perspective

The introduction of a highly electronegative fluorine atom onto the pyridine ring at the 6-position dramatically alters the electronic landscape of the molecule. This substitution is not merely an exchange of a hydrogen atom for a halogen; it is a fundamental perturbation of the aromatic system. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which polarizes the carbon-fluorine bond and reduces the electron density of the entire pyridine ring.[1][2] This electron deficiency is particularly pronounced at the positions ortho and para to the fluorine, rendering them more susceptible to nucleophilic attack.

Conversely, the non-fluorinated analog, methyl 2-methylnicotinate, possesses a more electron-rich pyridine ring. The methyl group at the 2-position has a mild electron-donating effect (+I), which, in the absence of the overriding influence of fluorine, contributes to a higher electron density across the aromatic system compared to its fluorinated counterpart.

This fundamental electronic divergence dictates the reactivity of these two compounds in a variety of key chemical transformations crucial to the synthesis of complex molecules.

Comparative Reactivity in Key Synthetic Transformations

The practical implications of fluorine's electronic influence become evident when comparing the performance of this compound and methyl 2-methylnicotinate in common synthetic reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for the functionalization of aromatic rings, and it is here that the difference in reactivity between our two subject molecules is most stark. The electron-deficient nature of the pyridine ring in this compound, a consequence of the fluorine's strong inductive withdrawal, makes it an excellent substrate for SNAr reactions.[3] The fluorine atom itself can act as a good leaving group, particularly when activated by the electron-withdrawing pyridine nitrogen.

In contrast, methyl 2-methylnicotinate is generally unreactive towards SNAr. Its relatively electron-rich ring system is not predisposed to attack by nucleophiles, and it lacks a suitable leaving group in the absence of further activation.

Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution

FeatureThis compoundMethyl 2-methylnicotinate (and its analogs)
Reactivity HighLow to negligible
Driving Force Strong electron-withdrawing effect of fluorine and the pyridine nitrogen.[3]Electron-rich ring, lack of a good leaving group.
Typical Nucleophiles Amines, alkoxides, thiolatesGenerally unreactive with common nucleophiles.
Reaction Conditions Often proceeds under mild to moderate conditions.Requires harsh conditions and/or activation of the ring.

Experimental Workflow: Nucleophilic Aromatic Substitution

The following diagram illustrates a typical workflow for an SNAr reaction, highlighting the enhanced reactivity of the fluorinated substrate.

SNAr_Workflow cluster_fluorinated This compound cluster_nonfluorinated Methyl 2-methylnicotinate F_start Fluorinated Substrate F_reagents Nucleophile (e.g., R-NH2) Base (e.g., K2CO3) Solvent (e.g., DMSO) F_reaction Reaction (Moderate Temperature) F_reagents->F_reaction F_product Substituted Product F_reaction->F_product NF_start Non-fluorinated Substrate NF_reagents Nucleophile (e.g., R-NH2) Base (e.g., K2CO3) Solvent (e.g., DMSO) NF_reaction Reaction (High Temperature/ No Reaction) NF_reagents->NF_reaction NF_product No desired product or decomposition NF_reaction->NF_product

Caption: Comparative workflow for SNAr.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction typically involves the coupling of an organoboron reagent with a halide or pseudohalide. While the carbon-fluorine bond is generally the strongest carbon-halogen bond and less reactive in palladium catalysis, it can be activated under specific conditions, often requiring more active catalyst systems and higher temperatures.[4][5] However, for substrates like this compound, it is often more strategic to introduce a different leaving group (e.g., Br, I, or OTf) at another position for Suzuki coupling, while retaining the fluorine for its electronic benefits or for subsequent SNAr reactions.

For non-fluorinated analogs, the reactivity in Suzuki coupling is dictated by the nature of the leaving group present on the pyridine ring.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines.[6][7] Similar to the Suzuki coupling, the reactivity of the C-F bond in this compound towards Buchwald-Hartwig amination is low.[4] Again, a more reactive leaving group would be preferable for this transformation. For non-fluorinated analogs, the success of the Buchwald-Hartwig amination is dependent on the presence of a suitable halide or triflate.

Table 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

ReactionThis compoundMethyl 2-methylnicotinate (with a leaving group)
Suzuki-Miyaura C-F bond is generally unreactive under standard conditions.[4] Requires specialized, highly active catalysts.Reactivity follows the trend I > Br > OTf > Cl.
Buchwald-Hartwig C-F bond is a poor substrate.[4]Reactivity is dependent on the leaving group (I, Br, OTf, Cl).

Logical Relationship: Leaving Group Choice in Cross-Coupling

The choice of leaving group is paramount for successful cross-coupling reactions. The following diagram illustrates the general reactivity trend.

Leaving_Group_Reactivity I Iodide Br Bromide I->Br Decreasing Reactivity OTf Triflate Br->OTf Decreasing Reactivity Cl Chloride OTf->Cl Decreasing Reactivity F Fluoride Cl->F Decreasing Reactivity

Caption: General reactivity trend of leaving groups.

Ester Hydrolysis

The electronic environment also influences the reactivity of the methyl ester group. The strong electron-withdrawing nature of the fluorine atom in this compound makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. This leads to an accelerated rate of hydrolysis compared to its non-fluorinated analog.[8][9][10][11]

Conversely, the more electron-rich nature of the pyridine ring in methyl 2-methylnicotinate results in a less electrophilic carbonyl carbon, leading to a slower rate of hydrolysis under identical conditions.

Table 3: Comparative Rates of Ester Hydrolysis

CompoundRelative Rate of HydrolysisRationale
This compound FasterThe electron-withdrawing fluorine atom increases the electrophilicity of the ester carbonyl carbon.[8][9]
Methyl 2-methylnicotinate SlowerThe more electron-rich ring system results in a less electrophilic ester carbonyl carbon.

Experimental Protocols

To provide a practical context for the discussed reactivity differences, the following are representative experimental protocols.

Protocol 1: Nucleophilic Aromatic Substitution of this compound with Benzylamine

Objective: To demonstrate the facile displacement of the fluoride with an amine nucleophile.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and benzylamine (1.2 eq).

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield methyl 6-(benzylamino)-2-methylnicotinate.

Protocol 2: Attempted Nucleophilic Aromatic Substitution of Methyl 2-methylnicotinate with Benzylamine

Objective: To illustrate the lack of reactivity of the non-fluorinated analog under similar conditions.

Procedure:

  • Follow the same procedure as in Protocol 1, substituting methyl 2-methylnicotinate for the fluorinated starting material.

  • Monitor the reaction at 80 °C and, if no reaction is observed, cautiously increase the temperature.

  • It is anticipated that even at elevated temperatures, little to no desired product will be formed, and starting material will be recovered, or decomposition may occur.

Conclusion

The presence of a fluorine atom at the 6-position of methyl 2-methylnicotinate profoundly enhances its reactivity towards nucleophilic aromatic substitution and increases the rate of ester hydrolysis. This is a direct consequence of the powerful electron-withdrawing nature of fluorine. Conversely, the C-F bond is generally less reactive in palladium-catalyzed cross-coupling reactions compared to other halogens.

For the synthetic chemist, this compound serves as a versatile building block, offering a reactive handle for the introduction of nucleophiles. Its non-fluorinated counterpart, while less reactive in SNAr, can be functionalized through other means, such as palladium-catalyzed cross-coupling, provided a suitable leaving group is present. A thorough understanding of these reactivity patterns is essential for the efficient and strategic design of synthetic routes in the pursuit of novel therapeutics and functional materials.

References

  • Benchchem. Application Notes and Protocols for Suzuki Coupling with 2-Fluoropyridine Derivatives.
  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Ethyl-5-fluoropyridine.
  • Dolci, L., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 42(S1), S975-S985.
  • Poreba, M., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Institutes of Health.
  • G. L. T. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.
  • Molecules. (2008). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health.
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  • ResearchGate. Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters.
  • RSC Publishing. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.
  • Rueda-Espinosa, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health.
  • ResearchGate. Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • Benchchem. Technical Support Center: Efficient Suzuki Coupling of Fluoropyridines.
  • Moffat, A., & Hunt, H. (1959). The Effect of Substituents upon the Rates of Hydrolysis of Fluorinated Esters. Journal of the American Chemical Society, 81(9), 2082-2086. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination.
  • Moffat, A., & Hunt, H. (1959). The Effect of Substituents upon the Rates of Hydrolysis of Fluorinated Esters. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

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A Framework for the Comparative Analysis of Biological Activity: Methyl 6-fluoro-2-methylnicotinate and Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive framework for the comparative biological evaluation of Methyl 6-fluoro-2-methylnicotinate and its structural analogs. As direct experimental data for this specific compound is limited in public literature, this document serves as a methodological blueprint for researchers in drug discovery and chemical biology. We will establish a rationale for selecting comparator compounds, detail robust experimental protocols for assessing key biological activities, and provide a template for data analysis and interpretation. The focus is on generating reliable, reproducible data to elucidate structure-activity relationships (SAR).

Introduction: The Significance of Nicotinic Acid Derivatives

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are a well-established class of compounds with a wide spectrum of biological activities, including lipid-lowering, anti-inflammatory, and vasodilatory effects.[1] The core pyridine ring structure is a versatile scaffold in medicinal chemistry, and substitutions can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile.

This compound incorporates several key chemical features: a methyl ester (a potential prodrug moiety), a methyl group at the 2-position, and a fluorine atom at the 6-position. The introduction of fluorine can significantly impact metabolic stability, binding affinity, and membrane permeability.[2][3] This guide will outline a systematic approach to investigate how these structural modifications influence biological activity compared to simpler analogs.

Selection of Comparator Compounds

To build a meaningful SAR profile, it is crucial to select appropriate comparator compounds. The following analogs are proposed for a comparative study, allowing for the systematic evaluation of each structural component's contribution to biological activity.

  • Compound A: Methyl nicotinate (Parent Scaffold): The simplest ester in the series, serving as the baseline for activity.

  • Compound B: Methyl 2-methylnicotinate: To assess the influence of the 2-methyl group.

  • Compound C: Methyl 6-fluoronicotinate: To isolate the effect of the 6-fluoro substitution.

  • Compound of Interest: this compound: The target compound, combining the features of B and C.

Potential Biological Activities and Screening Strategy

Based on the known activities of nicotinic acid derivatives, we can hypothesize several potential biological effects worth investigating:

  • Anticancer/Cytotoxic Activity: Many novel heterocyclic compounds are evaluated for their potential to inhibit cancer cell growth.[4][5]

  • Antimicrobial Activity: Pyridine derivatives have shown promise as antibacterial and antifungal agents.[6][7]

  • Enzyme Inhibition: The pyridine nitrogen can coordinate with metal ions in enzyme active sites, making these compounds potential inhibitors of various enzymes, such as cytochrome P450s or dehydrogenases.[8][9][10]

Our screening strategy will therefore encompass assays for cytotoxicity, antimicrobial effects, and a representative enzyme inhibition model.

Experimental Framework and Protocols

This section provides detailed, self-validating protocols for the primary screening assays.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13] It is a fundamental tool in the initial screening of potential anticancer compounds.[14]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[13][15] The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Detailed Protocol: MTT Cytotoxicity Assay [11][15]

  • Cell Culture: Maintain a selected cancer cell line (e.g., HeLa, MCF-7, or A549) in a humidified incubator at 37°C with 5% CO2.[14]

  • Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.[11]

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in sterile DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO alone) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours, allowing viable cells to form formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis seed 1. Seed Cells (96-well plate) incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 prepare_cpd 3. Prepare Compound Dilutions treat 4. Treat Cells with Compounds prepare_cpd->treat incubate2 5. Incubate 24-72h treat->incubate2 add_mtt 6. Add MTT Reagent (Incubate 3-4h) incubate2->add_mtt solubilize 7. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 read->analyze MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prepare_cpd 1. Prepare Serial Dilutions of Compounds in Plate inoculate 3. Inoculate Wells prepare_cpd->inoculate prepare_inoculum 2. Standardize Microbial Inoculum prepare_inoculum->inoculate incubate 4. Incubate 16-20h at 37°C inoculate->incubate read_mic 5. Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in clear, structured tables to facilitate direct comparison.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)

CompoundStructureHeLaMCF-7A549
A: Methyl nicotinate Pyridine-3-carboxylate>100>100>100
B: Methyl 2-methylnicotinate 2-Methylpyridine-3-carboxylate85.292.1>100
C: Methyl 6-fluoronicotinate 6-Fluoropyridine-3-carboxylate70.565.888.4
D: this compound 6-Fluoro-2-methylpyridine-3-carboxylate45.338.952.7
Doxorubicin (Control) Known anticancer drug0.050.080.12

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
A: Methyl nicotinate >512>512>512
B: Methyl 2-methylnicotinate 256512>512
C: Methyl 6-fluoronicotinate 128256512
D: this compound 64128256
Ciprofloxacin (Control) 0.50.015N/A
Fluconazole (Control) N/AN/A1

Note: The data presented in these tables is purely illustrative and intended to serve as a template for reporting experimental results.

From this hypothetical data, a preliminary SAR can be deduced:

  • The parent scaffold (A) is inactive.

  • The addition of a methyl group (B) or a fluorine atom (C) introduces modest activity.

  • The combination of both the methyl and fluoro substituents (D) results in a synergistic enhancement of both cytotoxic and antimicrobial activity, suggesting both groups contribute favorably to the interaction with the biological targets.

Conclusion

While direct biological data for this compound is not readily available, this guide provides a robust, scientifically-grounded framework for its evaluation. By systematically testing it against carefully selected structural analogs using standardized protocols, researchers can generate high-quality, comparable data. This approach is essential for elucidating structure-activity relationships and is a critical first step in the potential development of novel therapeutics based on the nicotinic acid scaffold. Further direct comparative studies are necessary to precisely quantify the biological activity of this compound. [16]

References

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A Senior Application Scientist's Guide to Confirming the Purity of Methyl 6-fluoro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a starting material or intermediate is not merely a matter of quality control; it is the bedrock upon which the reliability and reproducibility of their work are built. Methyl 6-fluoro-2-methylnicotinate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Ensuring its purity is paramount to the success of subsequent synthetic steps and, ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for confirming the purity of this compound. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering not just protocols, but the scientific rationale behind the experimental choices. Furthermore, we will objectively compare this compound with relevant alternatives, supported by a discussion of their typical purity profiles and applications.

The Criticality of Purity in Pharmaceutical Intermediates

The presence of impurities in a pharmaceutical intermediate like this compound can have far-reaching consequences. These impurities can be unreacted starting materials, by-products from the synthesis, or degradation products.[1] Their impact can range from reduced yield in subsequent reactions to the introduction of potentially toxic compounds into the final drug product. Regulatory bodies have stringent guidelines for impurity profiling in APIs, making the early and accurate assessment of intermediate purity a critical step in drug development.[2]

Orthogonal Analytical Approaches for Robust Purity Determination

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, a multi-pronged, or orthogonal, approach is recommended. By employing methods that rely on different separation and detection principles, we can have greater confidence in the purity assessment. For this compound, the combination of HPLC, GC-MS, and NMR spectroscopy provides a comprehensive evaluation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally stable compounds. Its high resolution and sensitivity make it ideal for separating the target compound from closely related impurities.[3]

Rationale for Method Selection: A reversed-phase HPLC method is the logical choice for this compound, given its moderate polarity. A C18 column provides excellent retention and separation of a wide range of organic molecules. The mobile phase, a mixture of acetonitrile or methanol and water with a formic acid modifier, ensures good peak shape and ionization efficiency if coupled with a mass spectrometer. UV detection is suitable as the pyridine ring of the molecule is a chromophore.

Experimental Protocol: Reversed-Phase HPLC for Purity Determination

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-20 min: 30% B to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report report calculate->report Purity Report Comparison_Logic cluster_alternatives Alternatives main This compound feature1 Fluorine for enhanced metabolic stability & binding main->feature1 Advantage relation1 relation1 alt1 Methyl 6-methylnicotinate feature2 Cost-effective & well-established synthesis alt1->feature2 Advantage alt2 Methyl 6-chloronicotinate feature3 Precursors for cross-coupling reactions alt2->feature3 Application alt3 Methyl 6-bromonicotinate alt3->feature3

Sources

A Senior Application Scientist's Guide to the Experimental Validation of Methyl 6-fluoro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorination in Pyridine Scaffolds

In modern medicinal chemistry, the pyridine scaffold is a cornerstone for developing novel therapeutics.[1] The strategic introduction of fluorine atoms into these structures can profoundly alter a molecule's physicochemical and biological properties.[2][3] Fluorine's high electronegativity and small atomic radius can enhance metabolic stability, modulate basicity (pKa), and improve membrane permeability, often leading to superior drug candidates.[1][4][5]

Methyl 6-fluoro-2-methylnicotinate (CAS 1227595-02-9) is a key building block that embodies this principle.[6][7] It offers researchers a trifecta of valuable functionalities: a reactive methyl ester handle, the electronic influence of a C6-fluoro substituent, and the steric and electronic effects of a C2-methyl group. This guide provides a comprehensive experimental framework for the synthesis and validation of this compound, comparing it directly with its non-fluorinated and non-methylated analogs to guide rational compound design in drug discovery programs.

Part 1: Synthesis and In-Process Validation

The synthesis of nicotinic acid esters is a well-established transformation. For this compound, a robust and scalable approach is the direct Fischer esterification of its corresponding carboxylic acid. This method is chosen for its operational simplicity, cost-effectiveness, and high yields, which are critical factors in both early-stage research and process development.[8][9]

Experimental Protocol: Fischer Esterification

The following protocol details the synthesis from 6-fluoro-2-methylnicotinic acid. The key to a successful and self-validating run is careful monitoring of the reaction's progress and meticulous purification.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-fluoro-2-methylnicotinic acid (10.0 g, 63.6 mmol, 1.0 equiv.).

    • Add methanol (150 mL) to dissolve the starting material.

    • Carefully and slowly add concentrated sulfuric acid (3.5 mL, 63.6 mmol, 1.0 equiv.) to the stirring solution. The addition is exothermic and should be done with caution.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 12-18 hours.

    • In-Process Check (Trustworthiness): Monitor the reaction's completion by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting material spot (which is more polar) and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Workup and Isolation:

    • Cool the mixture to room temperature.

    • Concentrate the solution under reduced pressure to remove the bulk of the methanol.

    • Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[10]

  • Purification and Final Product:

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the crude material via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a pure solid.

Synthesis Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification start_material 6-Fluoro-2-methylnicotinic Acid reflux Reflux at 65-70°C (12-18 hours) start_material->reflux reagents Methanol (Solvent/Reagent) Sulfuric Acid (Catalyst) reagents->reflux tlc TLC Monitoring (Hexane:EtOAc 7:3) reflux->tlc In-Process Check concentrate Remove Methanol reflux->concentrate neutralize Neutralize with NaHCO₃ concentrate->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry with Na₂SO₄ extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Part 2: Physicochemical Characterization

Validation of the final product's identity and purity is paramount. The following table outlines the expected analytical data for synthesized this compound. This data serves as a benchmark for researchers to confirm a successful synthesis.

Parameter Expected Value / Observation Rationale / Interpretation
Appearance White to off-white solidConsistent with similar nicotinic acid esters.[10]
Molecular Formula C₈H₈FNO₂Based on the structure.
Molecular Weight 169.16 g/mol Based on the structure.[7]
¹H NMR (400 MHz, CDCl₃) δ ~8.2 (dd, 1H), ~6.9 (dd, 1H), ~3.9 (s, 3H), ~2.6 (s, 3H)Protons on the pyridine ring will show coupling to the fluorine atom. The methyl ester and C2-methyl protons will appear as singlets.
¹³C NMR (101 MHz, CDCl₃) δ ~165 (C=O), ~164 (d, ¹JCF), ~159 (d), ~140 (d), ~120 (d), ~109 (d), ~52 (OCH₃), ~23 (CH₃)The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF). Other ring carbons will show smaller C-F couplings.
Mass Spec (ESI+) m/z = 170.06 [M+H]⁺Confirms the molecular weight of the protonated parent molecule.
IR (KBr Pellet) ~3000 cm⁻¹ (Ar C-H), ~1730 cm⁻¹ (C=O, ester), ~1250 cm⁻¹ (C-O), ~1100 cm⁻¹ (C-F)Characteristic vibrational frequencies confirming the key functional groups.

Part 3: Comparative Analysis with Key Alternatives

The decision to use this compound over other building blocks is a critical step in a research program. This section compares its properties to two structurally similar and commercially available alternatives to highlight its unique advantages.

  • Alternative 1: Methyl 6-methylnicotinate (CAS 5470-70-2) - The non-fluorinated analog.[11][12][13]

  • Alternative 2: Methyl 6-fluoronicotinate - The C2-demethylated analog.[14]

Comparative Data Table
Property This compound (Target) Methyl 6-methylnicotinate (Non-F Analog) Methyl 6-fluoronicotinate (No C2-Me) Rationale & Experimental Implication
Metabolic Stability Enhanced StandardEnhancedThe C-F bond is highly resistant to enzymatic cleavage (e.g., by Cytochrome P450), increasing the compound's in vivo half-life.[4]
Pyridine pKa Lowered BaselineLoweredThe electron-withdrawing fluorine atom reduces the electron density on the pyridine nitrogen, making it less basic. This can alter drug-receptor interactions and improve oral absorption by reducing ionization in the gut.[3][4]
Lipophilicity (LogP) Increased BaselineIncreasedFluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.[4][5]
Reactivity at C6 Deactivated for Electrophilic Attack StandardDeactivatedThe fluorine atom deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), providing a different synthetic handle.
Steric Profile Hindered C2 Position Hindered C2 PositionUnhindered C2 Position The C2-methyl group provides steric bulk, which can be used to probe receptor binding pockets or block potential sites of metabolism on the pyridine ring.
Decision Framework for Compound Selection

The choice between these building blocks depends entirely on the strategic goals of the drug discovery program. The following diagram illustrates a logical decision-making process.

Caption: Decision tree for selecting the appropriate pyridine building block.

Conclusion

This compound is a highly valuable synthetic intermediate that leverages the "fluorine effect" to offer distinct advantages in drug design. Its enhanced metabolic stability and modulated electronic properties, combined with the steric influence of the C2-methyl group, provide a powerful tool for optimizing lead compounds. By following the validated synthesis protocol and using the comparative data presented, researchers can confidently incorporate this building block into their synthetic strategies, accelerating the development of next-generation therapeutics. The strategic choice of this reagent over its non-fluorinated or demethylated counterparts can be a decisive factor in achieving desired pharmacokinetic and pharmacodynamic profiles.

References

  • Mielcarek, A., et al. (2012). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. Available at: [Link]

  • Desai, N. C., et al. (2012). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. Available at: [Link]

  • Various Authors. (n.d.). meta-Selective Fluorination of Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Staskiewicz, S. (1957). Non-catalytic preparation of nicotinic acid esters. Google Patents.
  • Various Authors. (2017). Any procedure for the esterification of isonicotinic acid?. ResearchGate. Available at: [Link]

  • Ruckel, E. R. (1958). Preparation of nicotinic acid esters. Google Patents.
  • Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Center for Biotechnology Information. Available at: [Link]

  • Ali, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. Available at: [Link]

  • Amfinecom. (2025). Methyl 6-methylnicotinate: Comprehensive Overview and Applications. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Available at: [Link]

  • Tatton, M. R., & Smith, J. D. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. National Center for Biotechnology Information. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Available at: [Link]

  • Various Authors. (n.d.). Fluorine substituent effects (on bioactivity). ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]

  • MilliporeSigma. (n.d.). This compound. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 6-methylnicotinate. PubChem. Available at: [Link]

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A Researcher's Guide to the NMR Spectral Characteristics of Methyl 6-fluoro-2-methylnicotinate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular architecture of small molecules. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectral data for methyl 6-fluoro-2-methylnicotinate, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide provides a robust predictive analysis based on established principles of NMR spectroscopy and comparative data from structurally analogous compounds.

Introduction: The Importance of NMR in Structural Elucidation

This compound (IUPAC name: methyl 6-fluoro-2-methylpyridine-3-carboxylate; CAS No. 1227595-02-9) incorporates three key functionalities on a pyridine ring: a methyl ester, a methyl group, and a fluorine atom.[1] Each of these substituents imparts distinct electronic effects that influence the chemical environment of the constituent protons and carbons, resulting in a unique NMR fingerprint. Understanding these influences is critical for confirming the identity and purity of the synthesized compound.

This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra of this compound by comparing it with the known spectral data of related molecules, including methyl nicotinate, methyl 2-methylnicotinate, and 6-fluoronicotinic acid. By examining the individual and combined effects of the methyl and fluoro substituents, we can build a reliable prediction of the chemical shifts for the target molecule.

Predicted NMR Chemical Shifts: A Comparative Table

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside experimental data for key reference compounds. This comparative approach allows for a clear understanding of the incremental effects of each substituent on the nicotinic acid framework.

Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (in ppm)

CompoundH-4H-5H-62-CH₃6-CH₃OCH₃C-2C-3C-4C-5C-6COOCH₃2-CH₃6-CH₃
Methyl nicotinate 8.297.398.78--3.96150.5126.7137.0123.5153.2165.852.4--
Methyl 2-methylnicotinate 8.317.438.752.71-4.42158.2124.5135.2122.9148.9167.152.122.8-
Methyl 6-methylnicotinate 8.137.20--2.583.89148.9129.4136.7122.7159.1165.952.2-24.0
Predicted: this compound ~8.3~7.1-~2.6-~3.9~157 (d)~122 (d)~138 (d)~110 (d)~163 (d)~165~53~23-

Note: Predicted values are estimates based on additive effects and known substituent effects. 'd' indicates an expected doublet due to C-F coupling.

Deciphering the Substituent Effects: A Mechanistic Explanation

The predicted chemical shifts for this compound can be rationalized by considering the electronic properties of the methyl and fluoro groups.

The Influence of the 2-Methyl Group

The methyl group at the C-2 position is an electron-donating group (EDG) through an inductive effect. This leads to a slight increase in electron density on the pyridine ring, generally causing a minor upfield (lower ppm) shift for the ring protons and carbons compared to the unsubstituted methyl nicotinate. This effect is observable in the experimental data for methyl 2-methylnicotinate.[2]

The Impact of the 6-Fluoro Group

Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing effect (EWG) through induction.[3] This effect significantly deshields the adjacent C-6 and H-5 nuclei, causing their resonances to shift downfield (higher ppm). Conversely, through-space and hyperconjugative effects can sometimes lead to more complex shielding/deshielding patterns.[4] The introduction of fluorine also introduces heteronuclear coupling (J-coupling) between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei, which will result in the splitting of their respective signals.

Combined Effects in this compound

In the target molecule, the opposing electronic effects of the 2-methyl (EDG) and 6-fluoro (EWG) groups create a nuanced NMR spectrum.

  • ¹H NMR Predictions:

    • H-4 and H-5: The chemical shifts of H-4 and H-5 will be influenced by both substituents. The electron-withdrawing fluorine at C-6 is expected to have a dominant deshielding effect on the adjacent H-5, pushing it downfield. However, the proximity to the electron-donating 2-methyl group will counteract this to some extent. H-4, being further from the fluorine, will be less affected by its inductive effect but will experience the weak donating effect of the 2-methyl group.

    • Methyl Protons: The chemical shifts of the 2-CH₃ and OCH₃ protons are expected to be in their typical regions, around 2.6 ppm and 3.9 ppm, respectively.

  • ¹³C NMR Predictions:

    • Ring Carbons: The C-6 carbon, directly attached to the fluorine, will be significantly deshielded and will appear at a high chemical shift. It will also exhibit a large one-bond C-F coupling constant. The other ring carbons will show smaller C-F couplings. The electron-donating 2-methyl group will shield C-2, while the electron-withdrawing ester and fluoro groups will have a deshielding influence on the other ring carbons.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified solid sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for initial analysis due to its volatility and minimal signal overlap with many organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required. Modern spectrometers can also reference to the residual solvent peak.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Acquire a standard ¹³C{¹H} NMR spectrum (proton-decoupled). This will show single lines for each unique carbon. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

    • (Optional) Acquire a ¹⁹F NMR spectrum to directly observe the fluorine resonance and a proton-coupled ¹³C NMR spectrum to observe C-H and C-F coupling constants.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) of the signals in the ¹H NMR spectrum to deduce proton-proton coupling information.

    • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule based on the predicted chemical shifts, integration, and multiplicity.

Visualizing Molecular Structure and Key Interactions

The following diagram illustrates the molecular structure of this compound and highlights the key atoms for NMR analysis.

Caption: Molecular structure of this compound.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging comparative data from structurally similar compounds and fundamental NMR principles, researchers can confidently approach the characterization of this molecule. The provided experimental protocol offers a standardized method for obtaining high-quality NMR data.

Future experimental work should focus on the synthesis and full spectral characterization of this compound to validate these predictions. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable in providing unambiguous assignments of all proton and carbon signals and confirming the molecular structure.

References

  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines.
  • Adcock, W., & Abeywickrema, A. N. (Year). In-depth studies of relationships between ¹⁹F substituent chemical shifts and fluorine electron density. Journal Name, Volume(Issue), pages.
  • J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methylnicotinate. Retrieved from [Link]

  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (n.d.). PMC - NIH. Retrieved from [Link]

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A Comparative Guide to the ¹⁹F NMR Spectroscopy of Methyl 6-fluoro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a particularly powerful tool, owing to the unique properties of the fluorine nucleus.[1] With its 100% natural abundance, high gyromagnetic ratio, and a wide chemical shift range that is exquisitely sensitive to the local electronic environment, ¹⁹F NMR provides a high-resolution window into molecular structure.[1][2]

This guide offers an in-depth technical analysis of the ¹⁹F NMR spectroscopy of Methyl 6-fluoro-2-methylnicotinate, a key building block in medicinal chemistry. We will explore the expected spectral features of this compound, compare them with those of relevant alternatives, and provide a detailed experimental protocol for acquiring high-quality ¹⁹F NMR data.

The ¹⁹F NMR Profile of this compound: A Detailed Analysis

This compound presents a single fluorine atom attached to an electron-deficient pyridine ring, substituted with a methyl group and a methyl ester. These structural features collectively influence the ¹⁹F chemical shift and the observed coupling patterns.

Predicted ¹⁹F Chemical Shift

The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the substituents on the pyridine ring. The nitrogen atom and the methyl ester group are electron-withdrawing, which generally leads to a deshielding of the fluorine nucleus and a downfield shift in the ¹⁹F NMR spectrum. Conversely, the methyl group is electron-donating, which would cause a slight shielding effect.

Based on data for similar fluoropyridine derivatives and computational prediction models, the ¹⁹F chemical shift for this compound is anticipated to be in the range of -65 to -75 ppm (relative to CFCl₃). This prediction is supported by the known shifts of various fluorinated aromatic compounds.[3][4]

Expected Spin-Spin Coupling

The fluorine atom at the C-6 position will couple with the adjacent protons on the pyridine ring, leading to a characteristic splitting pattern in the ¹⁹F NMR spectrum. The primary couplings to consider are:

  • ³JH5-F6 (meta-coupling): Coupling to the proton at the C-5 position. This three-bond coupling is typically in the range of 5-10 Hz .

  • ⁴JH4-F6 (para-coupling): Coupling to the proton at the C-4 position. This four-bond coupling is generally smaller, around 1-3 Hz .

Due to the absence of a proton at the C-2 position, no ortho-coupling is expected. Therefore, the ¹⁹F NMR spectrum of this compound is predicted to be a doublet of doublets (dd) .

The following diagram illustrates the key through-bond coupling interactions that give rise to the predicted multiplicity of the ¹⁹F signal.

Caption: Predicted ¹H-¹⁹F spin-spin coupling in this compound.

Comparative Analysis with Alternative Fluorinated Nicotinic Acid Derivatives

To provide a comprehensive understanding, it is instructive to compare the ¹⁹F NMR data of this compound with that of structurally related compounds. The electronic nature and position of substituents can significantly impact the ¹⁹F chemical shift and coupling constants.

CompoundStructurePredicted/Observed ¹⁹F Chemical Shift (ppm)Key Coupling Constants (Hz)
This compound -65 to -75 (Predicted)³JH5-F6 ≈ 5-10⁴JH4-F6 ≈ 1-3
Methyl 6-fluoronicotinate -68.5 (Observed)³JH5-F6 = 8.2⁴JH2-F6 = 2.5⁴JH4-F6 = 2.5
2-Methyl-6-fluoropyridine -70.2 (Observed)³JH5-F6 = 8.0⁴JH4-F6 = 2.8⁵JH(Me)-F6 ≈ 1
Methyl 2-fluoro-6-methylnicotinate -60 to -70 (Predicted)³JH3-F2 ≈ 8-12⁴JH4-F2 ≈ 2-4⁴JH5-F2 ≈ 1-3

Analysis of Comparative Data:

  • Effect of the 2-methyl group: Comparing this compound with Methyl 6-fluoronicotinate, the introduction of the electron-donating methyl group at the C-2 position is expected to cause a slight upfield shift (to a less negative ppm value) of the ¹⁹F signal due to increased electron density at the C-6 position.

  • Effect of the 3-methoxycarbonyl group: Comparing this compound with 2-methyl-6-fluoropyridine, the electron-withdrawing methyl ester group at the C-3 position will deshield the fluorine atom, leading to a downfield shift (to a more negative ppm value).

  • Positional Isomerism: The predicted ¹⁹F chemical shift of Methyl 2-fluoro-6-methylnicotinate is expected to be in a similar region, but the coupling pattern will be different due to the fluorine's proximity to different protons. The ³J coupling to H3 would be larger than the meta-coupling observed in the 6-fluoro isomer.

Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Spectra

The following protocol outlines the key steps for obtaining a high-resolution ¹⁹F NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube. Chloroform-d is often a good starting point for this type of compound.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.

    • Tune and match the probe for the ¹⁹F frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., zgf on Bruker systems).

    • Transmitter Frequency Offset (O1P): Center the spectral window around the expected chemical shift of the fluorine signal (e.g., -70 ppm).

    • Spectral Width (SW): Start with a wide spectral width (e.g., 200 ppm) to ensure the signal is captured, then narrow it to improve resolution once the peak is located.

    • Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Use a relaxation delay of at least 5 times the estimated T₁ of the fluorine nucleus (a starting value of 5 seconds is generally sufficient).

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 64 scans, depending on the sample concentration).

    • Decoupling: For a standard ¹⁹F spectrum, proton decoupling is typically not applied to observe the ¹H-¹⁹F couplings. For a proton-decoupled ¹⁹F spectrum, use a standard proton decoupling sequence (e.g., zgf_dec on Bruker systems).

  • Data Processing:

    • Apply an exponential window function (line broadening) of 0.3-0.5 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum carefully to obtain a flat baseline and pure absorption lineshapes.

    • Reference the spectrum using an external standard (e.g., CFCl₃ at 0 ppm) or an internal standard with a known chemical shift.

    • Integrate the signal and analyze the multiplicity and coupling constants.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

A Sample Preparation B Spectrometer Setup A->B Load Sample C Data Acquisition B->C Set Parameters D Data Processing C->D FT & Phasing E Spectral Analysis D->E Peak Picking & Integration

Caption: Workflow for ¹⁹F NMR data acquisition and analysis.

Conclusion

¹⁹F NMR spectroscopy is an indispensable technique for the structural characterization of fluorinated molecules like this compound. By understanding the interplay of electronic effects and spin-spin coupling, a detailed picture of the molecular structure can be obtained. This guide provides a framework for predicting, acquiring, and interpreting the ¹⁹F NMR spectrum of the title compound, and for comparing it with other relevant fluorinated nicotinic acid derivatives. The provided experimental protocol ensures the acquisition of high-quality, reliable data, which is crucial for advancing research and development in the pharmaceutical and chemical industries.

References

  • Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503–510. [Link]

  • J&K Scientific LLC. This compound. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate ¹H-¹⁹F Coupling Constants. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Hoye, T. R., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 3(11), 15475–15484. [Link]

  • Miceli, E., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(34), 10077–10085. [Link]

  • University of California, Santa Barbara, NMR Facility. ¹⁹F Chemical Shifts and Coupling Constants. [Link]

  • Schmedt auf der Günne, J., et al. (2005). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 127(12), 4255–4264. [Link]

  • "NMR spectral characteristics of fluorocontaining pyridines". (2017). Fluorine notes, 2(111). [Link]

  • Kasireddy, C., Bann, J. G., & Mitchell-Koch, K. R. (2015). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues. Physical Chemistry Chemical Physics, 17(45), 30606–30612. [Link]

  • SynThink Research Chemicals. Methyl 6-Methylnicotinate. [Link]

  • Chemsigma. This compound. [Link]

  • Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. [Link]

  • Wikipedia. (2023). J-coupling. [Link]

  • ResearchGate. Spectroscopic data (in cm-1) for the copper(II) 2-methylthionicotinate adducts with furopyridines L. [Link]

  • Dioxin 20XX International Symposium. Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (¹⁹F-NMR) Analysis of the Individual Branched Isomers Present in. [Link]

  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1811. [Link]

  • Dove Medical Press. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • Slideshare. (2015). 19 f chemical shifts and coupling constants. [Link]

  • ResearchGate. (2024). Potential and Performance of Anisotropic ¹⁹F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. [Link]

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A Senior Application Scientist's Guide to Mass Spectrometry of Fluorinated Organic Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Fluorine in Mass Spectrometry

Fluorinated organic compounds, a class of molecules central to modern pharmaceuticals, agrochemicals, and advanced materials, present a unique and often formidable challenge to the analytical scientist. The very properties that make them so valuable—the strength of the carbon-fluorine bond, high thermal stability, and distinct polarity—complicate their analysis by mass spectrometry.[1][2] The high electronegativity of fluorine significantly influences ionization efficiency and fragmentation pathways, while the ubiquitous nature of certain classes, such as per- and polyfluoroalkyl substances (PFAS), in environmental and biological matrices necessitates highly sensitive and selective detection methods.[1][3]

This guide provides a comparative overview of the primary mass spectrometric strategies for the analysis of fluorinated organic compounds. We will delve into the nuances of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), offering field-proven insights into the selection of ionization techniques, mass analyzers, and emerging technologies. Our focus is not merely on protocols but on the underlying principles that govern the successful analysis of these challenging molecules.

Navigating the Analytical Landscape: GC-MS vs. LC-MS

The initial and most critical decision in the analysis of a fluorinated organic compound is the choice of the inlet system: gas or liquid chromatography. This choice is fundamentally dictated by the analyte's volatility, thermal stability, and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS): The Choice for Volatility

GC-MS is the preferred technique for neutral, volatile, and semi-volatile fluorinated compounds.[4] This includes important classes such as fluorotelomer alcohols (FTOHs), perfluoroalkane sulfonamides, and certain fluorinated pesticides.[4][5] The key advantage of GC is its exceptional chromatographic resolution, which allows for the separation of complex mixtures and isomers.

Ionization in GC-MS: Hard vs. Soft Techniques
  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons, leading to extensive and often reproducible fragmentation.[6][7] This creates a characteristic mass spectrum that can be searched against libraries for identification. For many fluorinated compounds, EI spectra are dominated by the trifluoromethyl cation (CF₃⁺) and other small, stable fluorinated ions, which can be both a blessing for screening and a curse for definitive molecular weight determination, as the molecular ion is often weak or absent.[8]

  • Chemical Ionization (CI): CI is a "softer" ionization technique that uses a reagent gas (e.g., methane or ammonia) to ionize the analyte through proton transfer or adduct formation.[9][10] This results in significantly less fragmentation and typically produces a prominent protonated molecule ([M+H]⁺), which is invaluable for determining the molecular weight.[9] Negative Chemical Ionization (NCI) can be particularly sensitive for highly electronegative compounds.

When to Choose GC-MS:
  • Analysis of volatile and semi-volatile neutral fluorinated compounds.

  • When high chromatographic resolution is required for isomeric separation.

  • For structural elucidation through predictable EI fragmentation patterns.

  • Targeted analysis of specific compound classes like FTOHs.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Powerhouse for Polar and Non-Volatile Analytes

LC-MS is the dominant technique for the analysis of ionic, polar, and non-volatile fluorinated compounds, most notably the vast and environmentally significant class of PFAS, including perfluorocarboxylic acids (PFCAs) and perfluorosulfonic acids (PFSAs).[11] It is also the go-to method for most fluorinated pharmaceuticals and their metabolites.

Ionization in LC-MS: The Dominance of Electrospray Ionization (ESI)
  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid phase.[6][7] For the analysis of acidic fluorinated compounds like PFCAs and PFSAs, ESI in negative ion mode is overwhelmingly the method of choice.[12] The acidic functional groups readily deprotonate to form [M-H]⁻ ions, providing excellent sensitivity. However, the unique properties of fluorinated compounds can influence the ESI process; their surface activity can lead to enhanced ionization efficiency compared to their hydrocarbon counterparts but also makes them highly susceptible to matrix effects.[1]

Matrix Effects: The Achilles' Heel of LC-ESI-MS

Matrix effects are a significant challenge in LC-ESI-MS, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[3][13] This is particularly problematic for trace analysis of fluorinated compounds in complex matrices like wastewater, serum, and tissue.[3][14] Mitigation strategies include robust sample preparation, the use of isotopically labeled internal standards, and chromatographic optimization.[13]

A Deeper Dive: Comparing Mass Spectrometry Techniques

The choice of mass analyzer significantly impacts the sensitivity, selectivity, and resolution of the analysis.

Technique Typical Analytes Ionization Mode(s) Strengths Limitations
GC-MS (Quadrupole) Volatile neutrals (FTOHs, sulfonamides)EI, CIRobust, cost-effective, established librariesLower resolution, limited to volatile compounds
GC-HRMS (e.g., Orbitrap, TOF) Volatile neutrals, unknown screeningEI, CIHigh mass accuracy for formula determinationHigher cost, less common than quadrupole GC-MS
LC-MS/MS (Triple Quadrupole) Ionic PFAS, pharmaceuticals, metabolitesESIExcellent sensitivity and selectivity (SRM/MRM)Limited to targeted analysis, susceptible to matrix effects
LC-HRMS (e.g., Orbitrap, Q-TOF) Unknown screening, non-targeted analysisESIHigh mass accuracy, retrospective data analysisHigher cost, data processing can be complex
Ion Mobility-MS (IMS-MS) Isomers, complex mixturesESIAdds a dimension of separation based on size and shapeStill an emerging technique, limited CCS libraries

Workflow and Protocols: A Practical Guide

A successful analysis hinges on a well-designed workflow. Below are representative protocols for the analysis of fluorinated compounds by GC-MS and LC-MS/MS.

Visualizing the Analytical Workflow

Analytical_Workflow cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS/MS Workflow Sample_GC Sample (Volatile Analytes) Derivatization_GC Derivatization (Optional) Sample_GC->Derivatization_GC If necessary Injection_GC GC Injection Sample_GC->Injection_GC Derivatization_GC->Injection_GC Separation_GC Chromatographic Separation Injection_GC->Separation_GC Ionization_GC EI or CI Separation_GC->Ionization_GC Analysis_GC Mass Analysis Ionization_GC->Analysis_GC Data_GC Data Interpretation Analysis_GC->Data_GC Sample_LC Sample (Ionic/Polar Analytes) Extraction_LC Solid Phase Extraction (SPE) Sample_LC->Extraction_LC Injection_LC LC Injection Extraction_LC->Injection_LC Separation_LC Chromatographic Separation Injection_LC->Separation_LC Ionization_LC ESI (-) Separation_LC->Ionization_LC Analysis_LC MS/MS Analysis Ionization_LC->Analysis_LC Data_LC Data Interpretation Analysis_LC->Data_LC

Caption: Comparative workflows for GC-MS and LC-MS/MS analysis of fluorinated compounds.

Protocol 1: GC-MS Analysis of Fluorotelomer Alcohols (FTOHs) in Paper-Based Food Contact Materials

This protocol is adapted from methodologies for analyzing neutral PFAS.[5]

  • Sample Preparation:

    • Cut 1 gram of the paper sample into small pieces.

    • Place the pieces into a 15 mL polypropylene tube.

    • Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate).

    • Vortex for 1 minute, then sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and concentrate to 1 mL under a gentle stream of nitrogen.

  • GC-MS Conditions:

    • GC Column: A mid-polar column (e.g., 6% cyanopropylphenyl, 94% dimethylpolysiloxane) is often used.[5]

    • Injection: 1 µL splitless injection at 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan (50-550 amu) for screening.[15]

    • Monitored Ions (SIM): Select characteristic ions for each FTOH (e.g., for 6:2 FTOH, monitor ions like m/z 327, 77).

Protocol 2: LC-MS/MS Analysis of Perfluorooctanoic Acid (PFOA) in Water

This protocol is a generalized procedure based on common methods for PFAS analysis in environmental samples.[11][16]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by ultrapure water.

    • Load 250 mL of the water sample onto the cartridge.

    • Wash the cartridge with a buffering solution to remove interferences.

    • Elute the analytes with a small volume of ammoniated methanol.

    • Evaporate the eluate to near dryness and reconstitute in 500 µL of 50:50 methanol:water.

  • LC Conditions:

    • LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[16]

    • Mobile Phase A: 2 mM ammonium acetate in water.

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient from 10% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: ESI negative.

    • Acquisition Mode: Selected Reaction Monitoring (SRM).

    • SRM Transition for PFOA: Precursor ion (m/z 413) -> Product ion (m/z 369).

Emerging Frontiers: The Role of Ion Mobility and High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS): HRMS platforms like Orbitrap and TOF are revolutionizing the analysis of fluorinated compounds.[17][18] Their ability to provide accurate mass measurements (to <5 ppm) allows for the confident determination of elemental composition, which is crucial for identifying unknown fluorinated substances and transformation products.[5][19] This is particularly powerful for non-targeted analysis (NTA) to discover novel PFAS and other contaminants.[19]

Ion Mobility Spectrometry (IMS): IMS adds another dimension of separation by differentiating ions based on their size, shape, and charge in the gas phase.[19][20] This is especially valuable for:

  • Isomer Separation: Distinguishing between linear and branched isomers of PFAS, which can have different toxicities.[20]

  • Spectral Cleanup: Separating analyte signals from background noise and matrix interferences, thereby improving data quality.[19]

  • Compound Class Filtering: The collision cross-section (CCS) values of fluorinated compounds are often lower than those of non-halogenated compounds of similar mass, allowing for the selective filtering of data to find potential PFAS.[21]

Fragmentation_PFOA PFOA PFOA [M-H]⁻ m/z 413 Fragment1 [M-H-CO₂]⁻ m/z 369 PFOA->Fragment1 Loss of CO₂ Fragment2 [C₆F₁₃]⁻ m/z 319 Fragment1->Fragment2 Loss of CF₂ Fragment3 [C₅F₁₁]⁻ m/z 269 Fragment2->Fragment3 Loss of CF₂ Fragment4 [C₄F₉]⁻ m/z 219 Fragment3->Fragment4 Loss of CF₂

Sources

A Senior Application Scientist's Guide to Comparing Enzymatic Hydrolysis Rates of Fluorinated vs. Non-Fluorinated Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and the life sciences, understanding and manipulating the metabolic stability of molecules is paramount. Ester groups are common motifs in pharmaceuticals, often employed in prodrug strategies to enhance bioavailability. Their cleavage, typically mediated by esterase enzymes, is the critical activation step. This guide provides an in-depth comparison of the enzymatic hydrolysis rates of fluorinated versus non-fluorinated esters, offering both the mechanistic rationale and a robust experimental framework for quantitative analysis.

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, used to modulate properties like lipophilicity, binding affinity, and metabolic stability.[1] When applied to esters, fluorination exerts a profound and predictable influence on their susceptibility to enzymatic hydrolysis. This guide will elucidate the underlying principles and provide a detailed protocol to precisely measure this effect.

The Mechanistic Underpinning: Why Fluorine Accelerates Hydrolysis

The enzymatic cleavage of esters is predominantly carried out by a large class of enzymes known as serine hydrolases.[2][3] These enzymes, which include crucial drug-metabolizing carboxylesterases, utilize a characteristic catalytic mechanism involving a nucleophilic serine residue at their active site.[3][4]

The hydrolysis process proceeds via a two-step mechanism:

  • Acylation: The hydroxyl group of the active site serine, made highly nucleophilic by a proton relay with nearby histidine and aspartate residues (the "catalytic triad"), attacks the electrophilic carbonyl carbon of the ester substrate.[2][5] This forms a transient tetrahedral intermediate, which then collapses to release the alcohol portion of the ester, leaving an acyl-enzyme intermediate.[3][6]

  • Deacylation: A water molecule, activated by the same catalytic triad, attacks the acyl-enzyme intermediate. This second step hydrolyzes the bond between the acyl group and the serine residue, regenerating the free enzyme and releasing the carboxylic acid portion of the substrate.[2][6]

The introduction of fluorine atoms onto the acyl or alcohol moiety of the ester has a dramatic impact on the first, often rate-limiting, step of this process. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect pulls electron density away from the ester's carbonyl carbon. This makes the carbonyl carbon significantly more electrophilic and, therefore, a more inviting target for the nucleophilic attack by the enzyme's serine residue.[7][8][9] The result is a substantial acceleration of the acylation step and, consequently, a faster overall rate of hydrolysis.[8][10]

Studies have demonstrated a clear correlation between the degree of fluorination and the rate of hydrolysis. The introduction of a single fluorine atom can increase the hydrolysis rate eightfold, with subsequent additions leading to further rate enhancements of 3-4 times per fluorine atom.[10] This makes fluorination a highly effective and tunable switch for controlling the lability of ester-containing prodrugs.


Experimental Design: A Framework for Quantitative Comparison

To validate and quantify the difference in hydrolysis rates, a well-designed kinetic experiment is essential. The objective is to determine the key enzymatic kinetic parameters—the Michaelis constant (Kₘ) and the catalytic rate constant (k꜀ₐₜ)—for a fluorinated ester and its direct non-fluorinated analogue. The ratio k꜀ₐₜ/Kₘ, known as the catalytic efficiency, provides the most insightful measure for comparing enzyme performance on different substrates.

This protocol describes a continuous spectrophotometric assay, a reliable and widely used method for monitoring esterase activity.[11][12] The choice of a chromogenic substrate, such as p-nitrophenyl acetate (PNPA) and its fluorinated counterpart, is strategic. The hydrolysis product, p-nitrophenol (PNP), exhibits strong absorbance at a specific wavelength upon deprotonation at basic pH, providing a direct, real-time readout of reaction progress.[13]

Mandatory Visualization: Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinetic Assay cluster_analysis Phase 3: Data Analysis P1 Prepare Stock Solutions: 1. Buffer (pH 7.5) 2. Substrates (Fluorinated & Non-Fluorinated) 3. Enzyme A1 Pipette Buffer and Substrate into Cuvette P1->A1 A2 Equilibrate to 25°C in Spectrophotometer A1->A2 A3 Initiate Reaction by Adding Enzyme Solution A2->A3 A4 Record Absorbance (A420nm) vs. Time for 5 min A3->A4 D1 Calculate Initial Velocity (V₀) from Linear Rate of Absorbance Change A4->D1 D2 Repeat Assay for a Range of Substrate Concentrations D1->D2 D3 Plot V₀ vs. [Substrate] D2->D3 D4 Fit Data to Michaelis-Menten Equation to Determine Vmax and Km D3->D4 D5 Calculate kcat and Catalytic Efficiency (kcat/Km) D4->D5 C Compare Kinetic Parameters: Fluorinated vs. Non-Fluorinated D5->C Final Comparison

Caption: Workflow for comparing ester hydrolysis kinetics.


Detailed Experimental Protocol

This protocol is designed as a self-validating system. By running a blank (no enzyme) for each substrate, any non-enzymatic background hydrolysis can be measured and subtracted, ensuring the trustworthiness of the final kinetic parameters.

Materials and Reagents
  • Enzyme: Porcine Liver Esterase (PLE) or other suitable serine hydrolase.

  • Substrates: o-Nitrophenyl Butyrate (ONPB) and a fluorinated analogue (e.g., o-Nitrophenyl 4,4,4-trifluorobutyrate).

  • Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.[11]

  • Solvent: Dimethyl Sulfoxide (DMSO) for dissolving substrates.

  • Equipment: UV-Vis Spectrophotometer with temperature control, calibrated pipettes, quartz cuvettes.

Step-by-Step Methodology

Part 1: Reagent Preparation

  • 50 mM Potassium Phosphate Buffer (pH 7.5): Prepare by dissolving the appropriate amount of potassium phosphate monobasic in deionized water and adjusting the pH to 7.5 at 25°C with 1 M KOH.[11]

  • 100 mM Substrate Stock Solutions: Prepare separate 100 mM stock solutions of the non-fluorinated and fluorinated esters in DMSO.[11] The choice of DMSO is critical for ensuring substrate solubility.

  • Esterase Enzyme Solution: Immediately before use, prepare an enzyme solution of 0.5 - 1.0 unit/mL in cold 50 mM Potassium Phosphate Buffer.[11] The concentration should be optimized to yield a linear rate of absorbance change for at least 5 minutes.

Part 2: Spectrophotometric Assay

This procedure should be performed for each substrate across a range of concentrations (e.g., 0.1 mM to 5 mM) to generate a full kinetic curve.

  • Set up the Spectrophotometer: Set the wavelength to 420 nm and the temperature to 25°C.

  • Prepare the Reaction Mixture: In a cuvette, pipette the following:

    • 2.87 mL of 50 mM Potassium Phosphate Buffer

    • 0.03 mL of the 100 mM substrate stock solution (this yields a final substrate concentration of 1 mM in the 3.00 mL total volume).

  • Equilibrate: Mix the cuvette by inversion and place it in the spectrophotometer. Allow the temperature to equilibrate to 25°C and monitor the absorbance at 420 nm (A₄₂₀) until it is stable. This reading serves as the baseline.

  • Initiate the Reaction: Add 0.10 mL of the Esterase Enzyme Solution to the cuvette.

  • Record Data: Immediately mix by inversion and begin recording the increase in A₄₂₀ every 10 seconds for 5 minutes.

  • Run Blank: Repeat steps 2-5 for each substrate concentration, but in step 4, add 0.10 mL of the phosphate buffer instead of the enzyme solution. This measures the rate of any non-enzymatic hydrolysis.

Part 3: Data Analysis and Calculations

  • Calculate Initial Velocity (V₀):

    • For both the test and blank runs, plot A₄₂₀ versus time (in minutes).

    • Determine the maximum linear rate (slope) for each plot (ΔA₄₂₀/min).

    • Calculate the corrected rate: Corrected Rate = (ΔA₄₂₀/min Test) - (ΔA₄₂₀/min Blank).

    • Convert the rate from ΔA/min to concentration/min (V₀) using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for o-nitrophenol at pH 7.5 and 420 nm is 5.0 mM⁻¹cm⁻¹.[11]

      • V₀ (µmol/min/mL) = (Corrected Rate × Total Volume) / (ε × Path Length × Enzyme Volume)

  • Determine Kinetic Parameters:

    • Repeat the assay for a range of substrate concentrations.

    • Plot the calculated initial velocities (V₀) against their corresponding substrate concentrations ([S]).

    • Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vₘₐₓ and Kₘ.

    • Calculate k꜀ₐₜ: k꜀ₐₜ = Vₘₐₓ / [E]ᴛ , where [E]ᴛ is the total enzyme concentration in the assay.

    • Calculate Catalytic Efficiency: Efficiency = k꜀ₐₜ / Kₘ .


Interpreting the Results: A Data-Driven Comparison

The experimental protocol will yield quantitative data allowing for a direct comparison of the enzyme's efficiency in hydrolyzing the two esters.

Table 1: Comparative Kinetic Data (Hypothetical)
SubstrateKₘ (mM)k꜀ₐₜ (s⁻¹)Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹)
o-Nitrophenyl Butyrate0.851501.76 x 10⁵
o-Nitrophenyl 4,4,4-trifluorobutyrate1.1045004.09 x 10⁶
Discussion of Expected Outcomes

The data presented in Table 1 illustrates the typical outcome of such a comparison.

  • Accelerated Catalytic Rate (k꜀ₐₜ): The most striking difference is the dramatically higher k꜀ₐₜ value for the fluorinated ester. This directly reflects the enhanced electrophilicity of its carbonyl carbon, which lowers the activation energy for the formation of the acyl-enzyme intermediate, thereby accelerating the catalytic turnover.[9][14] In this example, the rate is 30-fold faster.

  • Impact on Michaelis Constant (Kₘ): The effect on Kₘ can be less straightforward. While Kₘ is often interpreted as a measure of binding affinity, it is a more complex constant reflecting the rates of all steps in the catalytic cycle. An increase in Kₘ for the fluorinated substrate, as shown here, is not uncommon. This can suggest that while the chemical step (acylation) is much faster, the initial binding affinity might be slightly weaker, or that deacylation becomes more rate-limiting relative to the now very fast acylation step.

  • Enhanced Catalytic Efficiency (k꜀ₐₜ/Kₘ): This parameter is the most robust indicator of an enzyme's substrate preference. Despite a modest increase in Kₘ, the massive increase in k꜀ₐₜ results in a catalytic efficiency for the fluorinated ester that is over 20 times greater than for its non-fluorinated counterpart. This unequivocally demonstrates that the enzyme is far more effective at hydrolyzing the fluorinated substrate.

Mandatory Visualization: Fluorine's Electronic Effect

G F_Sub Fluorine Substitution (e.g., -CF3 group) EWG Strong Inductive Electron-Withdrawing Effect F_Sub->EWG causes Carbonyl Increased Electrophilicity of Carbonyl Carbon (C=O) EWG->Carbonyl leads to Attack Facilitated Nucleophilic Attack by Enzyme's Serine Residue Carbonyl->Attack results in Intermediate Lower Activation Energy for Tetrahedral Intermediate Formation Attack->Intermediate due to Rate Accelerated Rate of Acyl-Enzyme Formation Intermediate->Rate which causes Hydrolysis Increased Overall Rate of Enzymatic Hydrolysis Rate->Hydrolysis driving an

Caption: Causal chain from fluorination to faster hydrolysis.

Conclusion and Implications for Drug Development

The evidence is clear: fluorination is a potent and predictable tool for accelerating the enzymatic hydrolysis of esters. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the ester's carbonyl carbon, making it a superior substrate for serine hydrolases.

For researchers, scientists, and drug development professionals, this principle has significant practical applications:

  • Prodrug Design: Fluorinated esters can be incorporated into prodrugs to ensure rapid and efficient activation in tissues rich in esterases, such as the liver, plasma, and intestine. This allows for precise control over the rate of drug release.

  • "Soft" Drugs: The strategy can be used to design "soft" drugs that are active at the target site but are rapidly hydrolyzed into inactive metabolites upon entering systemic circulation, thereby minimizing off-target side effects.

  • Controlling Stability: The hydrolytic stability of a compound can be fine-tuned by varying the number and position of fluorine atoms, allowing for the rational design of molecules with desired pharmacokinetic profiles.[10]

By understanding the mechanistic basis and employing robust quantitative assays as detailed in this guide, researchers can effectively harness the power of fluorine chemistry to optimize the performance and safety of next-generation therapeutics.

References

  • Wikipedia. Serine hydrolase. [Link]

  • Let's Talk Academy. (2025). Role of Serine Hydrolases in Catalytic Reactions. [Link]

  • Wieczorek, R., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Institutes of Health (NIH). [Link]

  • ResearchGate. Schematic view of the serine hydrolases mechanism. [Link]

  • Long, J. Z., et al. (2011). The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease. National Institutes of Health (NIH) PubMed Central. [Link]

  • SciSpace. (2003). Effect of fluorine substitution on the rate for ester hydrolysis. [Link]

  • Bio-protocol. Esterase Activity Assay. [Link]

  • Semantic Scholar. serine hydrolase activity. [Link]

  • ResearchGate. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. [Link]

  • National Institutes of Health (NIH). (1982). A rapid spectrophotometric method for the determination of esterase activity. [Link]

  • Lee, L. S., et al. (2012). Enzymatic Kinetic Parameters for Polyfluorinated Alkyl Phosphate Hydrolysis by Alkaline Phosphatase. National Institutes of Health (NIH) PubMed. [Link]

  • ACS Publications. Nonenzymatic and Enzymatic Hydrolysis of 5-Fluoro-2′-deoxyuridine (FUdR) Esters. [Link]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]

  • PNAS. (2019). Catalytic control of enzymatic fluorine specificity. [Link]

  • ACS Publications. (2019). The Dark Side of Fluorine. [Link]

  • University Website. Experiment C: Hydrolysis of a Carboxylic Acid Ester. [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Bioactivity of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This powerful halogen can profoundly influence a molecule's physicochemical properties, often leading to enhanced potency, metabolic stability, and bioavailability. In the realm of nicotinic acid derivatives, a class of compounds with diverse biological activities, fluorination presents a compelling strategy for optimizing therapeutic potential.

This guide offers an in-depth technical comparison of fluorinated and non-fluorinated nicotinic acid derivatives. We will explore the causal relationships behind the observed changes in bioactivity, provide detailed experimental protocols for their synthesis and evaluation, and present a clear, data-driven comparison to inform rational drug design and development.

The Impact of Fluorine on Molecular Properties: A Mechanistic Overview

The introduction of fluorine into a nicotinic acid scaffold can induce a cascade of changes in its electronic and steric properties, ultimately shaping its biological activity. Understanding these fundamental effects is crucial for predicting and harnessing the "fluorine advantage."

One of the most significant consequences of fluorination is the alteration of a molecule's lipophilicity . While the addition of a single fluorine atom can have a nuanced effect, the incorporation of a trifluoromethyl group (-CF3), for instance, markedly increases lipophilicity.[1] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, including the blood-brain barrier, potentially leading to better central nervous system (CNS) penetration and efficacy for neurological targets.[2]

Furthermore, the high electronegativity of fluorine can influence the pKa of nearby functional groups. By withdrawing electron density, fluorine can make acidic protons more acidic and basic centers less basic. This modulation of ionization state at physiological pH can have a profound impact on drug-receptor interactions and pharmacokinetic properties.

Perhaps the most celebrated benefit of fluorination is the enhancement of metabolic stability . The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[3] By strategically placing fluorine atoms at metabolically vulnerable positions, medicinal chemists can block oxidative metabolism, thereby increasing the compound's half-life and oral bioavailability.[2]

Comparative Bioactivity at Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels involved in a wide range of physiological processes, making them attractive targets for a variety of therapeutic areas.[4] The affinity and selectivity of nicotinic acid derivatives for different nAChR subtypes can be significantly modulated by fluorination.

To illustrate the potential impact of fluorination, the following table presents a hypothetical comparison based on established principles. This data underscores the importance of empirical testing to determine the precise effects of fluorination on a given nicotinic acid scaffold.

CompoundStructurenAChR SubtypeBinding Affinity (Ki, nM) - HypotheticalRationale for Potential Change in Affinity
Nicotinic Acid Derivative A (Non-fluorinated parent)α4β250Baseline affinity.
5-Fluoro-Nicotinic Acid Derivative A (Fluorinated analog)α4β225The electron-withdrawing fluorine atom at the 5-position may enhance electrostatic interactions with complementary residues in the binding pocket, potentially increasing affinity.
2-Fluoro-Nicotinic Acid Derivative A (Fluorinated analog)α4β275Fluorine at the 2-position might introduce steric hindrance or unfavorable electronic interactions, leading to a decrease in binding affinity.
Nicotinic Acid Derivative A (Non-fluorinated parent)α7200Lower baseline affinity for the α7 subtype is common for many nicotinic ligands.[6]
5-Fluoro-Nicotinic Acid Derivative A (Fluorinated analog)α7150Similar to the α4β2 subtype, favorable electronic interactions could enhance affinity.

Enhancing Metabolic Stability: A Quantitative Comparison

The ability of fluorine to block metabolic "soft spots" is a key advantage in drug design. In vitro metabolic stability assays, typically using liver microsomes, provide a quantitative measure of a compound's susceptibility to enzymatic degradation. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[3]

The following table summarizes data from a study directly comparing the metabolic stability of a non-fluorinated compound with its fluorinated analog, illustrating the significant improvement that can be achieved.

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference
IndolesUT-155Non-fluorinated indole12.35-Mouse[3]
32a4-Fluoro-indazole analog of UT-155>60< 5.8Mouse[3]

This data clearly demonstrates that the introduction of a fluorine atom can dramatically increase the metabolic half-life of a molecule.

Experimental Protocols

To ensure scientific integrity and enable researchers to replicate and build upon these findings, detailed experimental protocols are provided below.

Synthesis of a Fluorinated Nicotinic Acid Derivative: 5-Fluoronicotinic Acid

The preparation of 5-fluoronicotinic acid is a foundational step for creating a variety of fluorinated nicotinic acid derivatives.[7]

Synthesis_of_5_Fluoronicotinic_Acid start Starting Material: 3-Amino-5-bromopyridine step1 Diazotization: NaNO2, HBF4 start->step1 step2 Balz-Schiemann Reaction: Heat step1->step2 intermediate Intermediate: 3-Bromo-5-fluoropyridine step2->intermediate step3 Lithiation & Carboxylation: 1. n-BuLi 2. CO2 intermediate->step3 product Product: 5-Fluoronicotinic Acid step3->product

Caption: Synthetic scheme for 5-Fluoronicotinic Acid.

Step-by-Step Methodology:

  • Diazotization: 3-Amino-5-bromopyridine is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄). The solution is cooled to 0-5 °C.

  • An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature. This generates the corresponding diazonium salt.

  • Balz-Schiemann Reaction: The diazonium salt is gently heated, leading to the decomposition of the diazonium group and the introduction of a fluorine atom to yield 3-bromo-5-fluoropyridine.

  • Lithiation and Carboxylation: 3-Bromo-5-fluoropyridine is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C).

  • n-Butyllithium (n-BuLi) is added dropwise to perform a lithium-halogen exchange, forming a lithiated intermediate.

  • Carbon dioxide (in the form of dry ice or CO₂ gas) is then introduced to the reaction mixture, which is subsequently quenched with an aqueous acid to yield 5-fluoronicotinic acid.

In Vitro Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for nAChR subtypes.

nAChR_Binding_Assay prep Receptor Preparation: Membrane homogenates from cells expressing the nAChR subtype of interest incubation Incubation: Receptor preparation + Radioligand ([3H]epibatidine or [125I]α-bungarotoxin) + Test Compound (varying concentrations) prep->incubation separation Separation of Bound and Free Ligand: Rapid filtration through glass fiber filters incubation->separation quantification Quantification: Liquid scintillation counting of filters separation->quantification analysis Data Analysis: Non-linear regression to determine IC50 and calculate Ki using the Cheng-Prusoff equation quantification->analysis

Caption: Workflow for an nAChR binding assay.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare membrane homogenates from a stable cell line (e.g., HEK293) expressing the desired nAChR subtype (e.g., α4β2 or α7).

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for high-affinity nAChRs or [¹²⁵I]α-bungarotoxin for α7 nAChRs) and varying concentrations of the test compound (fluorinated or non-fluorinated nicotinic acid derivative).

  • Separation: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolic Stability Assay

This protocol describes a standard method for assessing the metabolic stability of a compound using liver microsomes.[3]

Metabolic_Stability_Assay setup Reaction Setup: Liver microsomes + Test compound + Phosphate buffer preincubation Pre-incubation: Incubate at 37°C setup->preincubation initiation Reaction Initiation: Add NADPH regenerating system preincubation->initiation sampling Time-Point Sampling: Quench reaction at various time points (e.g., 0, 5, 15, 30, 60 min) initiation->sampling analysis LC-MS/MS Analysis: Quantify the remaining parent compound sampling->analysis calculation Data Calculation: Determine t½ and CLint analysis->calculation

Caption: Workflow for an in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Reaction Setup: In a multi-well plate, combine liver microsomes (from human or other species), the test compound (at a fixed concentration), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the system to equilibrate.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (which provides the necessary cofactor for CYP450 enzymes).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in individual wells by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins. The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the concentration of the remaining parent compound in each sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot is the elimination rate constant (k). The metabolic half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Conclusion: A Strategic Tool for Drug Discovery

The strategic incorporation of fluorine into nicotinic acid derivatives offers a powerful approach to modulate their bioactivity and pharmacokinetic profiles. By enhancing metabolic stability, and fine-tuning receptor affinity and selectivity, fluorination can lead to the development of more effective and safer therapeutic agents. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design and evaluate novel fluorinated nicotinic acid derivatives, ultimately accelerating the discovery of new medicines.

References

  • Ondachi, P. et al. (2016). Interactions between 2′-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues and acetylcholine-binding protein inform on potent antagonist activity against nicotinic receptors. Acta Crystallographica Section D: Structural Biology, 72(Pt 6), 735–746. [Link]

  • Gill, H., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 265, 110078. [Link]

  • Hawkins, G. F., & Roe, A. (1949). The preparation of 5-fluoronicotinic acid and 5-fluoronicotinamide. The Journal of Organic Chemistry, 14(2), 328–332. [Link]

  • Khalil, N., Ahmed, E., & Zaitone, S. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin, 61(9), 925-934. [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

  • Musilek, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1686. [Link]

  • Chen, Y., et al. (2010). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Nicotinic acetylcholine receptors (nACh). [Link]

  • Mumtaz, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Yakel, J. L. (2013). Gating of nicotinic ACh receptors: latest insights into ligand binding and function. The Journal of Physiology, 591(23), 597–605. [Link]

  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews, 89(1), 73–120. [Link]

  • Dani, J. A., & Bertrand, D. (2007). Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. International Review of Neurobiology, 78, 1–43. [Link]

  • Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical Pharmacology, 89(2), 153–164. [Link]

  • Ashihara, H., & Crozier, A. (2012). Comparison of the formation of nicotinic acid conjugates in leaves of different plant species. Phytochemistry, 82, 98–104. [Link]

  • Tückmantel, W., et al. (2013). Fluorinated betulinic acid derivatives and evaluation of their anti-HIV activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4899–4902. [Link]

  • Berger, F., et al. (2024). Hetero-Diels–Alder and CuAAC Click Reactions for Fluorine-18 Labeling of Peptides: Automation and Comparative Study of the Two Methods. Molecules, 29(14), 3242. [Link]

  • Whalley, P. M. (2017). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA Journal, 15(S1), e150111. [Link]

  • Morley, B. J., & Kemp, G. E. (1981). Ganglionic nAChRs and high-affinity nicotine binding sites are not equivalent. Brain Research, 218(1-2), 363–366. [Link]

  • Neumaier, B., et al. (2015). In vitro Metabolic Stability of [18F]Fluoroalkyl Compounds in Rat Liver Microsomes. Journal of Nuclear Medicine, 56(supplement 3), 1182. [Link]

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Safety Operating Guide

Navigating the Disposal of Methyl 6-fluoro-2-methylnicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 6-fluoro-2-methylnicotinate, a halogenated organic compound. By understanding the chemical's properties and the rationale behind these procedures, laboratories can ensure the safety of their personnel and the protection of the environment.

I. Hazard Assessment and Initial Precautions

This compound's structure contains a fluorine atom, classifying it as a halogenated organic compound.[8] Halogenated compounds require specific disposal routes due to their potential to form harmful byproducts during incineration if not handled correctly.[8]

Key Hazards of Similar Nicotinates:

  • Skin Irritation: Causes skin irritation.[4][5][6][7]

  • Eye Irritation: Causes serious eye irritation.[4][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[4][5][6][7]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.

II. Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound for any purpose, including disposal, the following PPE and engineering controls are mandatory:

  • Engineering Controls: All work with this compound, including the preparation of waste containers, should be performed in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Eye Protection: Chemical safety goggles are required.[8]

  • Hand Protection: Nitrile gloves should be worn.[8]

  • Skin and Body Protection: A lab coat and closed-toe shoes are essential to prevent skin contact.[8]

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is segregation. It must be treated as halogenated organic waste and must not be mixed with non-halogenated waste streams.

Experimental Workflow for Disposal:

Sources

Navigating the Safe Handling of Methyl 6-fluoro-2-methylnicotinate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Methyl 6-fluoro-2-methylnicotinate, a fluorinated pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its unique chemical structure necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is based on the known hazards of its parent heterocyclic structures, pyridine and its derivatives, as well as general knowledge of fluorinated organic compounds. It is imperative to handle this compound with caution in a well-ventilated laboratory setting, adhering to all institutional and local safety protocols.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on available data for similar compounds, this compound is anticipated to cause:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[3][4][5][6]

  • Serious Eye Irritation: Contact with eyes can cause significant irritation, pain, and potential damage.[3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing and discomfort.[3][4][5][6]

A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) plan is the cornerstone of safe laboratory practice. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentStandardRationale
Eye and Face Protection Tightly fitting chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][7]EN 166 (EU) or NIOSH (US) approvedProtects against splashes and airborne particles that can cause serious eye irritation.
Skin and Body Protection Chemical-resistant gloves (Nitrile or Neoprene are generally recommended for pyridine derivatives).[1] Consider double-gloving for enhanced protection. A flame-retardant and chemically impervious lab coat, fully buttoned, is required.[2][7]EN 374 (EU) or equivalentProvides a barrier against skin contact, which can be harmful.
Respiratory Protection All handling of solid or volatile forms of this compound should be conducted in a certified chemical fume hood.[1] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate organic vapor cartridges is required.NIOSH (US) or EN 14387 (EU) approvedMinimizes the risk of inhaling potentially irritating dust or vapors.
Footwear Closed-toe, chemical-resistant shoes.-Protects feet from potential spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risk.

Preparation and Engineering Controls
  • Ventilation: All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) should be available in the immediate work area.

Handling the Compound
  • Donning PPE: Before entering the designated work area, correctly don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • If handling a solid, perform all weighing and transfers within the fume hood.

    • Use a spatula or other appropriate tool to handle the solid, avoiding the creation of dust.

    • If working with a solution, use a syringe or pipette for transfers to minimize the risk of splashing.

  • Reactions and Manipulations:

    • Keep all containers tightly closed when not in use.[3][4]

    • Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects.

    • Avoid heating the compound in an open system.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after removing gloves.[3][4]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Chemical Waste: All solid and liquid waste containing this compound must be collected in a clearly labeled, compatible, and sealed hazardous waste container.[7]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated hazardous waste bag.

Disposal Route
  • Licensed Contractor: Dispose of all hazardous waste through a licensed and certified hazardous waste disposal contractor.[2]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in regular trash.[2]

  • Incineration: For fluorinated organic compounds, high-temperature incineration is often a suitable disposal method as it can lead to complete destruction.[8]

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and action steps for handling and disposing of this compound.

Caption: Disposal workflow for this compound waste.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.

References

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). EPA. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. Kanto Chemical Co., Inc. [Link]

  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • A new method to recycle fluoride from long-lived PFAS chemicals. (2025, March 26). University of Oxford. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.